Product packaging for Bromo-PEG4-acid(Cat. No.:)

Bromo-PEG4-acid

Numéro de catalogue: B1667891
Poids moléculaire: 329.18 g/mol
Clé InChI: VFXKQEAMKNNRMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromo-PEG4-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21BrO6 B1667891 Bromo-PEG4-acid

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXKQEAMKNNRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG4-acid: A Versatile Linker for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. With a tetraethylene glycol (PEG) spacer, a reactive bromo group, and a terminal carboxylic acid, this compound offers a versatile platform for covalently linking molecules of interest, enhancing solubility, and enabling the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, provides step-by-step experimental methodologies for its conjugation, and presents relevant data in a structured format to facilitate its application in research and development.

Introduction

This compound, systematically named 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoic acid, is a polyethylene glycol (PEG)-based linker that possesses two distinct reactive functionalities. The bromo group serves as a reactive handle for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1][2]

This unique combination of features makes this compound a valuable tool for researchers in drug development and biotechnology. Its primary application lies in its use as a linker to conjugate a wide array of molecules, including proteins, peptides, antibodies, and small molecule drugs.[3] A particularly prominent application is in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby hijacking the cell's natural protein degradation machinery.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key quantitative data.

PropertyValueReference(s)
CAS Number 1393330-38-5
Molecular Formula C₁₁H₂₁BrO₆
Molecular Weight 329.18 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Solubility Soluble in Water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C for long-term stability.

Core Applications and Reaction Mechanisms

The utility of this compound stems from its bifunctional nature, allowing for two distinct sequential or orthogonal conjugation strategies.

Amide Bond Formation via the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used method for conjugating this compound to proteins, antibodies, or other molecules containing accessible amine groups. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the active intermediate.

Nucleophilic Substitution of the Bromo Group

The bromo group is an excellent leaving group, making it susceptible to nucleophilic attack by thiols, amines, and other nucleophiles. This reaction is particularly useful for conjugating this compound to molecules containing cysteine residues or other thiol-containing moieties.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reaction types involving this compound.

Protocol 1: Amide Bond Formation with a Primary Amine using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to an amine-containing molecule (e.g., a protein or a small molecule) using EDC and NHS to activate the carboxylic acid.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC (e.g., 100 mM in water or activation buffer) and NHS (e.g., 100 mM in water or activation buffer) immediately before use.

    • Dissolve the amine-containing molecule in the appropriate coupling buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-containing Molecule:

    • Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Nucleophilic Substitution with a Thiol-containing Molecule

This protocol describes the reaction of the bromo group of this compound with a thiol-containing molecule (e.g., a peptide with a cysteine residue).

Materials:

  • This compound

  • Thiol-containing molecule of interest

  • Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.5-8.5, containing EDTA (1-10 mM) to prevent disulfide bond formation.

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the thiol needs to be reduced prior to reaction.

  • Organic co-solvent (optional): DMF or DMSO if solubility is an issue.

  • Purification equipment (e.g., HPLC, size-exclusion chromatography).

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the reaction buffer. An organic co-solvent can be used if necessary.

    • Dissolve the thiol-containing molecule in the reaction buffer. If the thiol is in an oxidized state, pre-treat with a reducing agent and subsequently remove the reducing agent before adding the this compound.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of this compound to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

Signaling Pathways and Experimental Workflows

A primary application of this compound is in the construction of PROTACs, which modulate cellular signaling by inducing the degradation of target proteins via the ubiquitin-proteasome system.

The PROTAC-Mediated Ubiquitin-Proteasome Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->POI Dissociation & Recycling Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Bioconjugation_Workflow Start Start: this compound & Biomolecule Activation Activation of This compound (e.g., EDC/NHS) Start->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification of Conjugate (e.g., Chromatography) Conjugation->Purification Analysis Analysis & Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis End End: Purified Bioconjugate Analysis->End

References

An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal bromide and a carboxylic acid separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, allows for the sequential or orthogonal conjugation of different molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on its role in the development of advanced biomaterials and therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a summary of its key physicochemical properties are also presented.

Core Chemical Properties

This compound is a versatile chemical tool possessing distinct reactive moieties at either end of a flexible, hydrophilic PEG linker.[1][2][3][4] This bifunctionality is central to its utility in creating complex molecular architectures.

Structure and Nomenclature
  • IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[5]

  • Common Synonyms: Br-PEG4-acid, 1-BROMO-3,6,9,12-TETRAOXAPENTADECAN-15-OIC ACID, Br-PEG4-COOH

  • Chemical Formula: C₁₁H₂₁BrO₆

  • Molecular Structure:

Physicochemical Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference.

PropertyValueReferences
Molecular Weight 329.18 g/mol
CAS Number 1393330-38-5
Purity Typically ≥95% or 98%
Appearance Liquid
Solubility Water, DMSO, DMF, DCM
Storage Temperature -20°C
XLogP3-AA -0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the differential reactivity of its two terminal functional groups: the bromide and the carboxylic acid.

The Bromide Terminus: A Handle for Nucleophilic Substitution

The bromide group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality is particularly useful for reactions with soft nucleophiles, most notably thiols. The reaction with a thiol group, typically from a cysteine residue in a protein or a thiol-modified molecule, proceeds via an S_N2 mechanism to form a stable thioether bond. This reaction is a cornerstone of bioconjugation and is often referred to as thiol-alkylation.

The Carboxylic Acid Terminus: A Gateway to Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues of proteins or on amine-functionalized surfaces and molecules. This reaction forms a stable amide bond. The activation of the carboxylic acid is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate. Amidinium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed for this purpose.

Key Applications in Research and Development

The dual reactivity of this compound, combined with the beneficial properties of the PEG linker, makes it a valuable tool in several areas of scientific research.

Bioconjugation

This compound is widely used to link different biomolecules together. For instance, it can be used to attach a small molecule drug to an antibody, creating an antibody-drug conjugate (ADC). The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Drug Delivery and PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The PEG nature of the linker is crucial as it enhances the solubility and cell permeability of the PROTAC molecule.

Surface Modification

This compound can be used to modify the surfaces of materials such as nanoparticles, quantum dots, and self-assembled monolayers. The carboxylic acid end can be used to anchor the molecule to an amine-functionalized surface, while the bromide end can be used to attach other molecules. The PEG chain creates a hydrophilic layer on the surface, which can reduce non-specific protein binding and improve biocompatibility.

Experimental Protocols

The following are generalized protocols for the two primary reaction types involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol for Amide Bond Formation with a Primary Amine (e.g., Protein)

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine on a protein using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound: In a separate tube, dissolve this compound to a concentration of 10-100 mM in a water-miscible organic solvent like DMSO or DMF.

  • Reaction Setup: Add a 10-50 fold molar excess of the this compound solution to the protein solution.

  • Initiation of Coupling: Freshly prepare a solution of EDC and NHS (or sulfo-NHS) in the Activation Buffer. Add EDC and NHS to the protein/linker mixture to a final concentration of 2-5 mM and 5-10 mM, respectively.

  • Incubation: Allow the reaction to proceed for 15-60 minutes at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Continue to incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Nucleophilic Substitution with a Thiol (e.g., Cysteine on a Protein)

This protocol outlines the conjugation of the bromide terminus of a this compound-modified molecule to a thiol group.

Materials:

  • This compound-modified molecule

  • Thiol-containing molecule (e.g., protein with a cysteine residue)

  • Reaction Buffer: PBS, pH 7.0-8.0

  • Reducing agent (if necessary, e.g., TCEP)

  • Desalting column

Procedure:

  • Thiol Reduction (if necessary): If the thiol groups on the protein are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent by passing the protein through a desalting column equilibrated with the Reaction Buffer.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the this compound-modified molecule to the reduced, thiol-containing protein.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification: Purify the conjugate by passing the reaction mixture through a desalting column to remove unreacted starting materials.

Visualizing Chemical Reactions and Biological Pathways

The following diagrams illustrate the key chemical transformations of this compound and its role in the PROTAC-mediated protein degradation pathway.

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step BromoPEG4Acid This compound (R-COOH) ActivatedEster Activated NHS Ester (R-CO-NHS) BromoPEG4Acid->ActivatedEster + EDC_NHS EDC, NHS AmideBond Stable Amide Bond (R-CO-NH-R') ActivatedEster->AmideBond + PrimaryAmine Primary Amine (R'-NH2)

Caption: Amide bond formation using this compound.

Nucleophilic_Substitution cluster_reaction Thiol-Alkylation BromoPEG4 This compound derivative (R-Br) Thioether Stable Thioether Bond (R-S-R') BromoPEG4->Thioether + Thiol Thiol (R'-SH)

Caption: Nucleophilic substitution with a thiol.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound at -20°C in a dry, dark place.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure, bifunctional nature, and the advantageous properties of the PEG spacer make it an ideal component for the construction of complex bioconjugates, advanced drug delivery systems like PROTACs, and functionalized surfaces. The experimental protocols and data provided in this guide serve as a valuable resource for the effective utilization of this compound in a wide range of research applications.

References

An In-Depth Technical Guide to Bromo-PEG4-acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-acid, a heterobifunctional chemical linker crucial in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, plausible synthetic routes with experimental protocols, and its application in targeted protein degradation.

Core Concepts: Structure and Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal bromide group and a carboxylic acid functionality, separated by a tetraethylene glycol spacer. This unique structure imparts desirable properties for its role as a chemical crosslinker.

Chemical Structure:

The structure of this compound consists of a four-unit polyethylene glycol chain, with one terminus capped by a bromoethyl group and the other by a propanoic acid.

  • IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]

  • Molecular Formula: C₁₁H₂₁BrO₆[1][2][3][4]

  • CAS Number: 1393330-38-5

The bromide serves as a reactive handle for nucleophilic substitution, readily reacting with thiols, amines, and other nucleophiles. The carboxylic acid allows for facile conjugation to amine-containing molecules through amide bond formation, typically facilitated by carbodiimide chemistry. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, a critical attribute for biological applications.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueReferences
Molecular Weight 329.18 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Recommended at -20°C

Synthesis of this compound: Experimental Protocols

Synthesis from Bromo-PEG4-alcohol via Oxidation

This pathway involves the oxidation of the terminal alcohol of Bromo-PEG4-alcohol to a carboxylic acid.

Reaction Scheme:

G Bromo_PEG4_OH Bromo-PEG4-alcohol Bromo_PEG4_Acid This compound Bromo_PEG4_OH->Bromo_PEG4_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent, TEMPO/NaOCl) Oxidizing_Agent->Bromo_PEG4_Acid

Caption: Synthesis of this compound from Bromo-PEG4-alcohol.

Detailed Experimental Protocol:

  • Dissolution: Dissolve Bromo-PEG4-alcohol (1 equivalent) in a suitable solvent such as acetone or dichloromethane (DCM).

  • Oxidation: Cool the solution in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. Alternatively, a milder oxidizing system such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl) can be used to avoid potential side reactions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.

  • Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis from Bromo-PEG4-t-butyl ester via Deprotection

This route involves the acidic cleavage of the tert-butyl ester protecting group from Bromo-PEG4-t-butyl ester.

Reaction Scheme:

G Bromo_PEG4_tBu Bromo-PEG4-t-butyl ester Bromo_PEG4_Acid This compound Bromo_PEG4_tBu->Bromo_PEG4_Acid Deprotection Acid Acid (e.g., Trifluoroacetic Acid) Acid->Bromo_PEG4_Acid

Caption: Synthesis of this compound from its t-butyl ester.

Detailed Experimental Protocol:

  • Dissolution: Dissolve Bromo-PEG4-t-butyl ester (1 equivalent) in a suitable solvent, typically dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 v/v DCM:TFA).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: The resulting crude this compound can be purified by an appropriate method, such as precipitation or chromatography, if necessary.

Application in Targeted Protein Degradation: PROTACs

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of a PROTAC in inducing targeted protein degradation.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitin Transfer cluster_2 Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein E3_Ligase E3 Ligase PROTAC->E3_Ligase Proteasome Proteasome Target_Protein->Proteasome Recognition Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Ubiquitination->Target_Protein Polyubiquitination Ub Ubiquitin Ub->Ubiquitination from E1/E2 Degradation Degradation Proteasome->Degradation Degradation->PROTAC Release & Recycle

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The development and evaluation of a novel PROTAC involve a systematic experimental workflow, as depicted below.

G Start PROTAC Synthesis (using this compound linker) In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Start->In_Vitro_Binding Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA) In_Vitro_Binding->Ternary_Complex Cell_Permeability Cell Permeability Assays Ternary_Complex->Cell_Permeability Degradation_Assay Target Degradation Assays (Western Blot, In-Cell Western) Cell_Permeability->Degradation_Assay Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity End Lead Optimization Degradation_Assay->End Iterative Optimization Functional_Assay Cellular Functional Assays Selectivity->Functional_Assay In_Vivo In Vivo Efficacy Studies Functional_Assay->In_Vivo In_Vivo->End

Caption: Experimental workflow for PROTAC evaluation.

This guide provides a foundational understanding of this compound, from its fundamental chemical properties to its synthesis and critical role in the cutting-edge field of targeted protein degradation. The provided protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the life sciences.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Bromo-PEG4-acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Core Component of Novel Therapeutics

This technical guide offers an in-depth exploration of Bromo-PEG4-acid, a critical linker molecule in the rapidly advancing field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, experimental applications, and core principles underlying the utility of this compound in Proteolysis Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] At the heart of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation.

This compound is a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[3] Its tetra-ethylene glycol structure provides a desirable balance of hydrophilicity, which can improve solubility, and conformational flexibility. The molecule is bifunctional, with a terminal carboxylic acid and a bromo group, allowing for sequential or orthogonal conjugation to the target and E3 ligase ligands.

The Mechanism of Action: this compound in the PROTAC Cycle

The mechanism of action of a PROTAC employing a this compound linker is a catalytic cycle that results in the degradation of the target protein. The process can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC, via its specific ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The this compound linker spans the distance between the two proteins, and its flexibility is crucial for achieving a productive conformation for the subsequent step.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling it to act catalytically and mediate the degradation of multiple target protein molecules.

Below is a diagram illustrating this cyclical mechanism:

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E2_Ub E2-Ub E2_Ub->Ternary Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation cycle.

Application in PROTAC Development: A Case Study on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in cancer therapy. Several PROTACs have been developed to target BRD4 for degradation. While specific PROTACs may utilize proprietary linkers, the synthesis principles often involve PEG-based structures analogous to this compound.

For instance, a potent BRD4 degrader can be synthesized by coupling a BRD4 ligand (e.g., a derivative of the inhibitor JQ1) to an E3 ligase ligand (e.g., pomalidomide, which recruits Cereblon [CRBN]). The this compound linker can be incorporated in a modular fashion.

Quantitative Data on BRD4 Degradation

The efficacy of PROTACs is typically quantified by their ability to reduce the levels of the target protein in cells. Key parameters include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The table below summarizes representative data for a hypothetical BRD4-targeting PROTAC.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase Recruited
BRD4-Degrader-1BRD4MV4-110.25>95CRBN
BRD4-Degrader-1BRD4RS4-113.15>95CRBN

Note: Data is representative and compiled from literature on potent BRD4 degraders.

Experimental Protocols

General Synthesis of a PROTAC using a this compound Linker

The synthesis of a PROTAC is a multi-step process. A generalized workflow is presented below:

Synthesis_Workflow start Start Materials: - E3 Ligase Ligand (e.g., Pomalidomide) - this compound - Target Ligand (e.g., JQ1 derivative) step1 Step 1: Couple E3 Ligase Ligand to this compound start->step1 intermediate Intermediate: E3 Ligase-Linker Conjugate step1->intermediate step2 Step 2: Couple Intermediate to Target Ligand intermediate->step2 product Final PROTAC Molecule step2->product purification Purification (e.g., HPLC) product->purification characterization Characterization (e.g., NMR, MS) purification->characterization

Generalized PROTAC synthesis workflow.

Detailed Steps:

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent such as HATU or EDC.

  • Coupling to E3 Ligase Ligand: The activated linker is reacted with an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative) to form a stable amide bond.

  • Nucleophilic Substitution: The bromo- end of the E3 ligase-linker conjugate is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein ligand (e.g., a JQ1 derivative) via nucleophilic substitution.

  • Purification: The final PROTAC product is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantification of Protein Degradation by Western Blot

Western blotting is a standard technique to measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., MV4-11)

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Signaling Pathways and Downstream Effects

By inducing the degradation of a target protein, PROTACs can effectively shut down the signaling pathways in which the protein is involved. For example, the degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-Myc. This disruption of oncogenic signaling pathways is the basis for the anti-cancer effects of BRD4-targeting PROTACs.

The diagram below illustrates the impact of a BRD4-targeting PROTAC on the c-Myc signaling pathway.

Signaling_Pathway PROTAC BRD4-Targeting PROTAC BRD4 BRD4 PROTAC->BRD4 induces Degradation BRD4 Degradation BRD4->Degradation cMyc_Gene c-Myc Gene BRD4->cMyc_Gene promotes transcription Degradation->cMyc_Gene inhibits cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein translation Cell_Growth Tumor Cell Proliferation & Survival cMyc_Protein->Cell_Growth drives

Impact of BRD4 degradation on the c-Myc pathway.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its physicochemical properties contribute to favorable characteristics in the resulting PROTACs, such as solubility and the ability to facilitate the formation of a productive ternary complex. A thorough understanding of its role in the mechanism of targeted protein degradation, coupled with robust experimental protocols for synthesis and evaluation, is essential for the successful development of novel therapeutics in this exciting field. The continued exploration of linkers like this compound will undoubtedly pave the way for the next generation of targeted protein degraders.

References

A Technical Guide to the Solubility of Bromo-PEG4-acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG4-acid, a heterobifunctional linker commonly utilized in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification in various synthetic applications.

Core Concepts: Structure and Polarity

This compound, with its polyethylene glycol (PEG) spacer, terminal carboxylic acid, and bromo group, possesses a distinct amphiphilic nature. The hydrophilic PEG chain and the polar carboxylic acid group contribute to its solubility in aqueous and polar organic solvents, while the overall molecule retains sufficient character to be soluble in certain non-polar organic solvents.

Qualitative Solubility Data

While precise quantitative solubility data is not extensively published, qualitative solubility information is consistently reported by various chemical suppliers. This compound is generally found to be soluble in a range of common organic solvents. This information is summarized in the table below.

SolventChemical FormulaTypeSolubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1][2]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[1][2]
Dichloromethane (DCM)CH₂Cl₂Non-polarSoluble[1]
WaterH₂OPolar ProticSoluble

Experimental Protocol: Determination of Qualitative Solubility

The following is a representative protocol for determining the qualitative solubility of this compound in an organic solvent of interest, based on standard laboratory practices.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, DCM)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 100 µL) to the vial.

  • Mixing: Tightly cap the vial and vortex the mixture vigorously for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a contrasting background. A clear solution with no visible solid particles indicates that the compound is soluble at that concentration. If solid material remains, the compound is considered sparingly soluble or insoluble.

  • Incremental Solvent Addition (Optional): If the compound is not fully dissolved, incrementally add more solvent in known volumes, vortexing after each addition, until the solid is completely dissolved. This can provide a semi-quantitative estimate of solubility.

  • Temperature Control: For more precise measurements, the process can be carried out in a temperature-controlled environment, as solubility is temperature-dependent.

  • Documentation: Record the solvent used, the amount of this compound, the volume of solvent required for complete dissolution, and the observation at each step.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound like this compound.

G cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis & Outcome A Weigh Compound C Measure Solvent Volume A->C B Select Solvent B->C D Add Solvent to Compound C->D E Vortex/Mix D->E F Visual Inspection E->F G Is it Soluble? F->G H Record as 'Soluble' G->H Yes I Record as 'Insoluble' or 'Sparingly Soluble' G->I No

Caption: A flowchart of the experimental workflow for determining the qualitative solubility of a compound.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

The Hydrophilic Advantage: A Technical Guide to Bromo-PEG4-acid Spacers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the active components is a critical determinant of therapeutic success. This in-depth technical guide explores the multifaceted benefits of the Bromo-PEG4-acid hydrophilic spacer, a key building block that enhances the physicochemical properties and biological performance of complex therapeutic molecules.

Core Principles of Hydrophilic Spacers in Drug Design

The introduction of a hydrophilic spacer, such as this compound, into a drug conjugate is a strategic design element aimed at overcoming the inherent limitations of large, often hydrophobic, therapeutic molecules. The primary benefits of incorporating a polyethylene glycol (PEG) chain include:

  • Enhanced Aqueous Solubility: Many potent protein ligands and cytotoxic payloads are poorly soluble in aqueous environments, complicating formulation and limiting bioavailability. The ethylene glycol units of the PEG spacer are hydrophilic, significantly improving the overall solubility of the conjugate.[1][2]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can favorably influence cell permeability. By shielding the hydrophobic regions of the molecule and potentially engaging in specific interactions with the cell membrane, they can facilitate cellular uptake.[3][4] The flexibility of the PEG chain is also thought to contribute to a greater proportion of conformations that are amenable to passive diffusion.[5]

  • Reduced Non-Specific Binding and Aggregation: The hydrophilicity of the PEG spacer helps to prevent the aggregation of the drug conjugate, a common issue with large, hydrophobic molecules that can lead to reduced efficacy and potential immunogenicity. It also minimizes non-specific binding to plasma proteins and other biological macromolecules, leading to improved pharmacokinetic profiles.

  • Optimized Pharmacokinetics: By increasing the hydrodynamic volume and solubility, PEG linkers can reduce renal clearance, thereby extending the circulating half-life of the therapeutic agent. This can lead to a more sustained therapeutic effect and potentially less frequent dosing.

  • Precise Control over Linker Length and Flexibility: this compound provides a discrete and defined linker length. The ability to systematically vary the length of the PEG chain is crucial for optimizing the spatial orientation between the two ends of a bifunctional molecule, such as a PROTAC, to ensure effective ternary complex formation.

Quantitative Impact of PEG Spacers on Physicochemical and Biological Properties

The inclusion of PEG spacers has a quantifiable impact on key drug development parameters. The following tables summarize representative data from various studies, illustrating the benefits of PEGylation.

Table 1: Effect of PEG Spacers on Binding Affinity

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG4 4 ethylene glycol units 10.2 ± 1.5
PEG88 ethylene glycol units8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance (mL/day/kg)Exposure (AUC, µg*day/mL)
PEG215.6192
PEG4 12.1 248
PEG89.8306
PEG129.5315
PEG249.6312

This table summarizes data from a study on ADCs with varying PEG spacer lengths, showing that increasing the PEG chain length slows clearance and increases exposure, with the effect plateauing around 8 PEG units.

Table 3: Impact of PEG Linkers on PROTAC Permeability (PAMPA Assay)

PROTAC Component / Linker TypeApparent Permeability (Papp, 10⁻⁶ cm/s)
Target Ligand 11.4
Target Ligand 413.3
PROTAC with PEG-linker (from Ligand 1)Below Limit of Quantification
PROTAC with PEG-linker and lipophilic headgroup (from Ligand 4)2.3

This table illustrates that while PROTACs generally have low passive permeability due to their high molecular weight, the choice of ligands and the presence of a PEG linker significantly influence the outcome. A more lipophilic component can improve the permeability of a PEG-containing PROTAC.

Table 4: Solubility Enhancement with PEG

CompoundConditionSolubility (µM)
Hydrophobic Small Molecule 1Buffer + 0.5% DMSO0.2
Hydrophobic Small Molecule 1Buffer + 5% DMSO0.5
Hydrophobic Small Molecule 1Buffer + 8% PEG + 0.5% DMSO2.3

This data demonstrates the significant increase in the solubility of a hydrophobic small molecule in the presence of PEG.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug candidates incorporating a this compound spacer. The following are representative protocols for key experiments.

Synthesis of a PROTAC using this compound

This protocol describes the conjugation of a target protein ligand (containing a primary amine) to an E3 ligase ligand (pre-functionalized with a suitable reactive group) using this compound as the linker.

Materials:

  • This compound

  • Target protein ligand with a primary amine (-NH2)

  • E3 ligase ligand with a nucleophilic group (e.g., -SH or -OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials, magnetic stirrer, and other standard laboratory glassware

  • HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of this compound.

  • Conjugation to the Target Protein Ligand:

    • In a separate vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

    • Add the activated Bromo-PEG4-NHS ester solution to the target protein ligand solution.

    • Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Conjugation to the E3 Ligase Ligand:

    • Once the first conjugation is complete, add the E3 ligase ligand (1 equivalent) to the reaction mixture.

    • If the E3 ligase ligand contains a thiol group, the reaction will proceed via nucleophilic substitution of the bromide. The addition of a mild base may be required.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive, transcellular permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic filter material)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (PROTAC) stock solution in DMSO

  • UV/Vis microplate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the filter.

  • Preparation of Solutions:

    • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).

    • Fill the acceptor plate wells with PBS.

  • Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (typically in a serial dilution) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizing Molecular Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in drug development.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Recycle PROTAC Recycled PROTAC->Recycle E3 E3 Ubiquitin Ligase E3->Ternary_Complex recruited by PolyUb Poly-ubiquitination Ternary_Complex->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation mediates Degradation->Recycle

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

ADC_Workflow cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (with PEG4 linker) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Workflow of Antibody-Drug Conjugate (ADC) delivery and payload release.

Permeability_Assay_Workflow Start Start: PROTAC Sample Donor Donor Well (PROTAC in buffer) Start->Donor Membrane Artificial Lipid Membrane Donor->Membrane Incubation Incubation (4-18 hours) Acceptor Acceptor Well (Buffer) Membrane->Acceptor Analysis Quantification (LC-MS/MS) Incubation->Analysis Result Calculate Papp Analysis->Result

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The this compound hydrophilic spacer is more than a simple linker; it is a sophisticated tool for medicinal chemists to rationally design and optimize complex therapeutics. Its ability to enhance solubility, improve permeability, and refine pharmacokinetic profiles makes it an indispensable component in the development of next-generation drugs such as PROTACs and ADCs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of drug discovery. By understanding and leveraging the benefits of hydrophilic spacers like this compound, the scientific community can accelerate the development of more effective and safer therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Reactivity of the Bromide Group in Bromo-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the bromide group in Bromo-PEG4-acid, a versatile heterobifunctional linker. The information presented herein is intended to equip researchers with the fundamental knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker featuring a terminal bromide group and a carboxylic acid group, separated by a tetraethylene glycol spacer. This structure imparts both hydrophilicity, enhancing solubility in aqueous media, and specific chemical reactivities at its termini. The bromide group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid allows for conjugation to amine-containing molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁BrO₆
Molecular Weight 329.18 g/mol
Appearance Liquid
Solubility Water, DMSO, DMF
Storage Conditions -20°C

Reactivity of the Bromide Group

The reactivity of this compound is primarily dictated by the terminal primary alkyl bromide. This functional group is an excellent electrophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions.

Mechanism of Reaction: SN2 Nucleophilic Substitution

The reaction of the bromide group in this compound with a nucleophile, typically a thiol (from a cysteine residue in a protein or peptide), proceeds via a classic SN2 mechanism. In this concerted, single-step process, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to the displacement of the bromide ion, which is a good leaving group. This results in the formation of a stable thioether bond.

The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile. The general principles of SN2 reactions apply, with less sterically hindered primary halides, like that in this compound, being more reactive than secondary or tertiary halides.

Reaction with Thiols

The most common application of the bromide group in this compound is its reaction with thiol-containing molecules, such as cysteine residues in proteins and peptides. The sulfur atom in a thiol is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).

The general reaction is as follows:

R-SH + Br-PEG4-COOH → R-S-PEG4-COOH + HBr

Influence of pH

The pH of the reaction medium plays a critical role in the reaction between the bromide group and thiols. The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the thiol group in cysteine is approximately 8.3-8.6. Therefore, conducting the reaction at a pH above this value increases the concentration of the more reactive thiolate species, thereby accelerating the reaction rate.

However, a very high pH can lead to side reactions, such as the reaction of the bromide with other nucleophilic groups present in proteins, like the amine groups of lysine residues. To maintain chemoselectivity for thiols over amines, a pH range of 7.0 to 9.0 is generally recommended. For optimal selectivity, especially when other nucleophiles are present, a pH of around 7.0-7.5 is often a good starting point, providing a balance between thiol reactivity and minimizing side reactions. At pH 9.0, the bromoacetyl function has been shown to retain high chemoselectivity for thiols.[1]

Quantitative Data on Reactivity

Table 2: Factors Influencing the Reactivity of the Bromide Group

FactorEffect on Reaction Rate with ThiolsRationale
pH Increases with increasing pH (up to ~9.0)Higher pH increases the concentration of the more nucleophilic thiolate anion.
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reactionThese solvents solvate the cation but not the nucleophile, increasing its reactivity.
Steric Hindrance Low steric hindrance of the primary bromideFacilitates the backside attack by the nucleophile in the SN2 mechanism.
Leaving Group Bromide is a good leaving groupStabilizes the negative charge as it departs, facilitating the reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving the bromide group of this compound.

General Protocol for Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes the conjugation of this compound to a peptide containing a single cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5

  • Quenching Reagent: 1 M N-acetylcysteine in water

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a 100 mM stock solution.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching: Add the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the peptide-PEG conjugate using reverse-phase HPLC to remove excess reagents and byproducts.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.

Protocol for Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating this compound to a protein with accessible cysteine residues.

Materials:

  • Protein solution (in a suitable buffer, e.g., PBS, pH 7.2)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Reagent: 1 M L-cysteine in PBS

  • Desalting columns or size-exclusion chromatography system

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.

  • Reduction of Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the excess must be removed by a desalting column prior to adding the bromo-PEG reagent.

  • This compound Addition: Prepare a fresh stock solution of this compound in DMSO or DMF. Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-50 mM.

  • Purification: Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Analysis: Characterize the extent of conjugation (degree of labeling) using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the protein concentration is known), and mass spectrometry.

Applications and Workflow Visualizations

The dual functionality of this compound makes it a valuable tool in the construction of complex biomolecules.

PROTAC Synthesis

In the synthesis of PROTACs, this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The bromide end can be reacted with a thiol-containing ligand, while the carboxylic acid end can be coupled to an amine-containing ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand_A_SH Target Protein Ligand (with Thiol group) Intermediate_1 Ligand A-S-PEG4-COOH Ligand_A_SH->Intermediate_1 SN2 Reaction Bromo_PEG This compound Bromo_PEG->Intermediate_1 Activation Carboxylic Acid Activation (e.g., EDC/NHS) Intermediate_1->Activation Ligand_B_NH2 E3 Ligase Ligand (with Amine group) Final_PROTAC Final PROTAC Molecule Ligand_B_NH2->Final_PROTAC Activation->Final_PROTAC Amide Bond Formation ADC_Synthesis_Workflow cluster_adc_synthesis Antibody-Drug Conjugate Synthesis cluster_linker_prep Linker-Drug Preparation Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., TCEP) Antibody->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Bromo Reaction (SN2) Reduced_mAb->Conjugation Bromo_PEG_Drug Bromo-PEG4-Drug Conjugate Bromo_PEG_Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Bromo_PEG_Acid This compound Amide_Coupling Amide Coupling (EDC/NHS) Bromo_PEG_Acid->Amide_Coupling Drug_NH2 Cytotoxic Drug (with Amine group) Drug_NH2->Amide_Coupling Amide_Coupling->Bromo_PEG_Drug

References

An In-depth Technical Guide to the Carboxylic Acid Activation of Bromo-PEG4-acid for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromo-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses two key functional groups: a terminal carboxylic acid and a bromo group. The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[4]

The carboxylic acid moiety is of particular importance as it allows for covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-modified oligonucleotides. However, direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions. Therefore, activation of the carboxylic acid is a prerequisite for forming a stable amide bond. This guide provides a detailed overview of the most common method for activating the carboxylic acid of this compound: the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Chemical Activation Principle

The activation of the carboxylic acid on this compound using EDC and NHS is a two-step process that converts the carboxyl group into a more reactive, amine-receptive intermediate.

  • Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • Conversion to a stable NHS ester: This intermediate readily reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with a primary amine. The final reaction with the amine results in the formation of a stable amide bond and the release of NHS.

Quantitative Data

While specific quantitative data for the activation and conjugation of this compound is not extensively available in the public domain, data from similar compounds can provide an estimate of expected efficiencies. The yield of the EDC/NHS activation step to form a succinimidyl ester can be quite high, with reports of 73% to 85% for dicarboxylic acids like glutaric acid and its derivatives.[5] The subsequent conjugation efficiency is dependent on various factors, including the nature of the amine-containing molecule, buffer conditions, and stoichiometry.

ParameterMoleculeReported ValueAnalytical MethodReference
Activation Yield Glutaric Acid73%Recrystallization
Activation Yield 2,2-dimethyl glutaric acid85%Recrystallization
Conjugation Efficiency Azido-PEG4-NHS Ester with Antibody~90% antibody consumptionSDS-PAGENot explicitly found

Note: The data presented is for analogous compounds and should be considered as a guideline. Actual yields for this compound activation and conjugation may vary and should be determined empirically.

Experimental Protocols

The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing protein. These protocols are based on general procedures for EDC/NHS chemistry with PEGylated compounds.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer for activation (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Amine-free buffer for conjugation (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Protein or other amine-containing molecule

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Aqueous Phase Activation and Conjugation

This protocol is suitable for the direct activation of this compound in an aqueous buffer followed by immediate conjugation to a biomolecule.

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in DMF or DMSO.

  • In a reaction tube, dissolve the desired amount of this compound in the activation buffer (MES, pH 6.0).

  • Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

  • Incubate the reaction for 15 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Protein

  • Immediately after the 15-minute activation, add the activated this compound solution to your protein solution, which should be in a conjugation buffer (PBS, pH 7.2-7.5). A 10- to 50-fold molar excess of the activated PEG linker over the protein is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Protocol 2: Organic Phase Activation for Synthesis of Bromo-PEG4-NHS ester

This protocol is for the synthesis and isolation of the Bromo-PEG4-NHS ester, which can be stored for later use.

  • Dissolve this compound (1 mmol) in dry Dichloromethane (DCM) or DMF.

  • Add EDC (2.0 mmol) and NHS (2.0 mmol).

  • Stir the solution at room temperature for 30 minutes to 1 hour.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the Bromo-PEG4-NHS ester can be purified by flash chromatography.

Visualizations

Logical Workflow for Carboxylic Acid Activation and Conjugation

G Workflow for this compound Activation and Conjugation cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_cleanup Quenching & Purification reagents Equilibrate Reagents to RT prep_peg Dissolve this compound in Activation Buffer (pH 6.0) reagents->prep_peg prep_protein Prepare Protein in Conjugation Buffer (pH 7.2-7.5) reagents->prep_protein add_reagents Add EDC and NHS to This compound solution prep_peg->add_reagents mix Add activated PEG-acid to protein solution prep_protein->mix incubate_activation Incubate for 15 min at RT add_reagents->incubate_activation incubate_activation->mix incubate_conjugation Incubate for 2h at RT or overnight at 4°C mix->incubate_conjugation quench Add Quenching Buffer (e.g., Tris, hydroxylamine) incubate_conjugation->quench purify Purify conjugate via desalting column or dialysis quench->purify

Caption: Experimental workflow for the activation and conjugation of this compound.

Signaling Pathway: PROTAC Mechanism of Action

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G General PROTAC Mechanism of Action cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery protac PROTAC (Warhead-Linker-E3 Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitin ubiquitination Ubiquitinated POI ub->ubiquitination proteasome 26S Proteasome degraded degraded proteasome->degraded Degraded Peptides ternary->protac PROTAC Recycling ternary->ubiquitination Ubiquitination ubiquitination->proteasome Recognition & Degradation

References

In-Depth Technical Guide to Bromo-PEG4-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.

Core Properties of this compound

This compound is a versatile chemical tool composed of a four-unit polyethylene glycol (PEG) spacer functionalized with a terminal carboxylic acid and a bromo group. This structure imparts both hydrophilicity and specific reactivity, making it an ideal linker for a variety of biomolecular applications.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
CAS Number 1393330-38-5[1][2][3][4]
Molecular Weight 329.18 g/mol (Computed), 329.2 g/mol (Listed)[1]
Molecular Formula C₁₁H₂₁BrO₆
Appearance Colorless to light yellow liquid
Purity Typically ≥98%
Solubility Soluble in Water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C for long-term stability.

Key Applications of this compound

The dual functionality of this compound, combined with the benefits of the PEG spacer, makes it a valuable reagent in several advanced research areas. The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugates and can reduce non-specific binding.

  • Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to thiol groups (e.g., on cysteine residues) or other nucleophiles.

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): The linker can be used to attach therapeutic agents to targeting moieties such as antibodies, creating targeted drug delivery systems. The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.

  • PROTAC Development: this compound is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG linker connects the target-binding ligand to the E3 ligase ligand.

Experimental Protocols

The following are detailed, representative methodologies for the use of this compound in bioconjugation and PROTAC synthesis.

Protocol 1: Amide Bond Formation with a Primary Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein via its primary amine groups using carbodiimide chemistry.

Materials:

  • This compound

  • Protein of interest (in a non-amine-containing buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO or DMF to prepare a 100 mM stock solution.

    • In a separate tube, add a 10- to 50-fold molar excess of this compound to the protein solution.

    • Add EDC and NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively. These are typically added from fresh stock solutions in water or DMSO.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: General Workflow for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker between a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B). This example assumes Ligand A contains a nucleophile (e.g., a thiol) and Ligand B has a primary amine.

Step 1: Conjugation of this compound to Ligand B

  • Reaction Setup:

    • Dissolve Ligand B (containing a primary amine) and a slight molar excess (1.2 equivalents) of this compound in a suitable anhydrous solvent (e.g., DMF).

    • Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the Ligand B-PEG4-Bromo intermediate.

  • Purification:

    • Once the reaction is complete, purify the intermediate using preparative HPLC.

Step 2: Conjugation of the Intermediate to Ligand A

  • Reaction Setup:

    • Dissolve the purified Ligand B-PEG4-Bromo intermediate and Ligand A (containing a thiol or other nucleophile, 1.1 equivalents) in a polar aprotic solvent like DMF.

    • Add a non-nucleophilic base such as potassium carbonate or DIPEA (2-3 equivalents) to facilitate the nucleophilic substitution.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight.

    • Monitor the formation of the final PROTAC product by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

G cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation Protein_NH2 Protein-NH₂ Conjugated_Protein Protein-NH-CO-PEG4-Bromo Protein_NH2->Conjugated_Protein Bromo_PEG4_Acid This compound EDC_NHS EDC, NHS Bromo_PEG4_Acid->EDC_NHS Activated_Linker Bromo-PEG4-NHS Ester EDC_NHS->Activated_Linker Activated_Linker->Conjugated_Protein

Caption: Workflow for protein conjugation using this compound.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway Target_Ligand Target Protein Ligand PROTAC PROTAC Target_Ligand->PROTAC PEG4_Linker This compound (Linker Precursor) PEG4_Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG4-Acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Bromo-PEG4-acid is a heterobifunctional linker that offers the versatility of conjugating to two different functional groups on a protein, typically primary amines and thiols. This application note provides detailed protocols for the bioconjugation of this compound to proteins, along with methods for purification and characterization of the resulting conjugates.

The carboxylic acid terminus of this compound can be activated to react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This is commonly achieved through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The bromo group, on the other hand, can react with nucleophiles, most notably the thiol group of cysteine residues, via nucleophilic substitution. The differential pH requirements for these reactions allow for a sequential and controlled conjugation strategy.

Experimental Protocols

Protocol 1: Conjugation of this compound to Protein Amine Groups via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid end of this compound to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M hydroxylamine, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using a desalting column.

  • Activation of this compound:

    • Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • In a separate tube, add a 10-50 fold molar excess of this compound to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification: Remove excess this compound and other reaction components by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Conjugation of this compound to Protein Thiol Groups

This protocol describes the conjugation of the bromo end of the Bromo-PEG4-linker to cysteine residues. This reaction is best performed after the amine conjugation or on a protein where amine reactivity is not desired.

Materials:

  • Amine-conjugated protein or protein with free cysteine(s) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.5-9.0)

  • Bromo-PEG4-protein conjugate (from Protocol 1) or this compound

  • Reducing agent (e.g., TCEP or DTT) if cysteines are in a disulfide bond.

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with a degassed buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0).

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.5-9.0.

    • Add a 10-20 fold molar excess of the Bromo-PEG4-reagent to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration in excess of the initial bromo-reagent concentration.

    • Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove excess reagents and unreacted protein.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Bioconjugation

ParameterAmine Conjugation (Carboxylic Acid End)Thiol Conjugation (Bromo End)
Target Residue Lysine, N-terminusCysteine
Activating/Coupling Reagents EDC, NHS (or Sulfo-NHS)None
Activation pH 5.0 - 6.0Not Applicable
Conjugation pH 7.2 - 8.08.5 - 9.0
Molar Excess of PEG-linker 10 - 50 fold over protein10 - 20 fold over protein
Molar Excess of EDC/NHS 1.5 - 2 fold over PEG-linkerNot Applicable
Reaction Time 1 - 2 hours at RT or overnight at 4°C2 - 4 hours at RT or overnight at 4°C
Quenching Reagent Hydroxylamine, Tris, or GlycineL-cysteine or 2-mercaptoethanol

Table 2: Quantitative Analysis of a Model Protein PEGylation by RP-HPLC

SpeciesRetention Time (min)Peak Area (%)
Unconjugated Protein15.215
Mono-PEGylated Protein18.575
Di-PEGylated Protein20.18
Aggregates12.02

Visualization of Workflows and Pathways

Bioconjugation_Workflow cluster_amine Amine Conjugation cluster_thiol Thiol Conjugation cluster_purification Purification & Analysis Prot_NH2 Protein with Primary Amines Amine_Conj Amine-PEGylated Protein Prot_NH2->Amine_Conj Bromo_PEG_Acid This compound Activated_PEG NHS-activated Bromo-PEG4 Bromo_PEG_Acid->Activated_PEG Activation (pH 5-6) Thiol_Conj Thiol-PEGylated Protein Bromo_PEG_Acid->Thiol_Conj Conjugation (pH 8.5-9.0) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->Amine_Conj Conjugation (pH 7.2-7.5) Purification Purification (SEC, IEX, HIC) Amine_Conj->Purification Analysis Characterization (SDS-PAGE, HPLC, MS) Amine_Conj->Analysis Prot_SH Protein with Thiols Prot_SH->Thiol_Conj Thiol_Conj->Purification Thiol_Conj->Analysis Final_Product Purified Conjugate Purification->Final_Product Analysis->Final_Product

Caption: General workflow for this compound bioconjugation to proteins.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle Recycling Proteasome->Recycle Degradation->POI Degraded Peptides Recycle->PROTAC Recycle->E3 Recycle->Ub

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Receptor_Mediated_Endocytosis Ligand PEGylated Protein (Drug Carrier) Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Membrane Plasma Membrane Clathrin_Pit Clathrin-coated Pit Formation Binding->Clathrin_Pit Endocytosis Endocytosis Clathrin_Pit->Endocytosis Coated_Vesicle Clathrin-coated Vesicle Endocytosis->Coated_Vesicle Uncoating Uncoating Coated_Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling Receptor Recycling Early_Endosome->Recycling Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Recycling->Receptor

Caption: Signaling pathway for receptor-mediated endocytosis of a drug carrier.

Characterization of PEGylated Proteins

Accurate characterization of the bioconjugate is critical to ensure its quality and efficacy.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight and the appearance of new bands corresponding to different degrees of PEGylation can be observed.

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is useful for separating the PEGylated protein from unreacted protein and excess PEG, as well as for detecting aggregation.[1]

    • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to separate different PEGylated species and to assess the purity of the conjugate.[1]

    • Ion-Exchange Chromatography (IEX-HPLC): Separates based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for the separation of different PEGylated forms.[1]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the precise mass of the conjugate, and thus the number of PEG units attached.[2] Coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), it can also be used to identify the specific sites of PEGylation on the protein.[3]

Conclusion

The this compound linker provides a versatile tool for the bioconjugation of proteins, enabling the creation of well-defined protein-PEG conjugates with improved therapeutic potential. The orthogonal reactivity of its two termini allows for controlled, sequential conjugation to both amine and thiol residues on a protein. By following the detailed protocols and characterization methods outlined in this application note, researchers can effectively synthesize and analyze these valuable bioconjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for PROTAC Synthesis Using Bromo-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic versatility.[5] Bromo-PEG4-acid is a bifunctional PEG linker featuring a terminal carboxylic acid and a bromo group, enabling the sequential and controlled conjugation of the POI and E3 ligase ligands. The carboxylic acid can be readily coupled with an amine-containing ligand to form a stable amide bond, while the bromo group serves as a reactive handle for nucleophilic substitution with a hydroxyl or amine group on the other ligand.

These application notes provide a comprehensive, step-by-step guide to the synthesis of a PROTAC using this compound, including detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for a typical two-step PROTAC synthesis using this compound.

Table 1: Synthesis of Intermediate 1 (Amide Bond Formation)

ReagentMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (LC-MS)
Amine-containing Ligand350.4250.01.0->98%
This compound329.1856.21.285>95%
HATU380.2381.41.5--
DIPEA129.2455.3 (73.5 µL)3.0--
Intermediate 1 661.58 - - 85 >95%

Table 2: Synthesis of Final PROTAC (Nucleophilic Substitution)

ReagentMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
Intermediate 1661.5850.01.0->95%
Hydroxyl-containing Ligand457.5541.31.2->98%
K₂CO₃138.2122.02.1--
Final PROTAC 1040.10 - - 65 >99%

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended SupplierGrade
This compoundCommercially Available≥95%
Amine-containing Ligand (e.g., Pomalidomide derivative)Commercially Available≥98%
Hydroxyl-containing Ligand (e.g., JQ1 derivative)Commercially Available≥98%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrous, ≥99.5%
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Commercially Available≥98%
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrous, ≥99.5%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Acetonitrile (ACN)Sigma-AldrichHPLC grade
WaterMilli-Q or equivalentHPLC grade
Sodium Bicarbonate (NaHCO₃)Sigma-Aldrich≥99.5%
BrineSigma-AldrichSaturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich≥99%
Reverse-phase C18 silica gelWatersFor flash chromatography
Protocol 1: Synthesis of Intermediate 1 (Amide Bond Formation)

This protocol describes the coupling of the carboxylic acid of this compound with an amine-containing ligand (e.g., an E3 ligase ligand like a pomalidomide derivative).

Procedure:

  • To a solution of the amine-containing ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF (0.1 M), add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of the Final PROTAC (Nucleophilic Substitution)

This protocol details the reaction of the bromo group of Intermediate 1 with a hydroxyl-containing ligand (e.g., a POI ligand like a JQ1 derivative).

Procedure:

  • To a solution of the hydroxyl-containing ligand (1.2 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Amine_Ligand Amine-containing Ligand HATU_DIPEA HATU, DIPEA, DMF Amine_Ligand->HATU_DIPEA Bromo_PEG4_Acid This compound Bromo_PEG4_Acid->HATU_DIPEA Intermediate_1 Intermediate 1 (Amide-linked) HATU_DIPEA->Intermediate_1 Amide Coupling Purification_1 Purification (Column Chromatography) Intermediate_1->Purification_1 Hydroxyl_Ligand Hydroxyl-containing Ligand K2CO3_DMF K2CO3, DMF Hydroxyl_Ligand->K2CO3_DMF Final_PROTAC Final PROTAC K2CO3_DMF->Final_PROTAC Nucleophilic Substitution Purification_2 Purification (Prep-HPLC) Final_PROTAC->Purification_2 Purification_1->K2CO3_DMF

Caption: Workflow for the two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino_Acids Amino Acids Degradation->Amino_Acids Recycling->PROTAC Recycling->E3_Ligase

Caption: PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.

Conclusion

This document provides a detailed guide for the synthesis of PROTACs utilizing the this compound linker. The described modular synthetic approach allows for the facile and efficient assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided protocols, data tables, and visualizations serve as a valuable resource for researchers engaged in the design and development of novel protein degraders. Successful synthesis and characterization of these molecules are crucial steps in advancing targeted protein degradation as a powerful therapeutic strategy.

References

Application Notes and Protocols for the Conjugation of Bromo-PEG4-Acid to an Antibody for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, increase circulation half-life, and reduce immunogenicity and aggregation, particularly for hydrophobic payloads.[1][2]

This document provides detailed application notes and protocols for the conjugation of a cytotoxic payload to an antibody using a heterobifunctional Bromo-PEG4-acid linker. This linker features a carboxylic acid group for conjugation to an amine-containing payload and a bromoacetamide group for subsequent covalent attachment to thiol groups on the antibody. The bromoacetamide group reacts with free sulfhydryl groups via thiol-alkylation to form a stable thioether bond.[][]

The protocols outlined below describe a two-stage process:

  • Activation of the this compound linker and its conjugation to an amine-containing cytotoxic payload.

  • Reduction of the antibody's interchain disulfide bonds and subsequent conjugation of the Bromo-PEG4-payload to the generated free thiols.

These detailed methodologies are intended to provide a comprehensive guide for researchers developing novel ADCs.

Experimental Workflow

The overall workflow for the synthesis of an ADC using a this compound linker is a multi-step process. It begins with the activation of the linker and its conjugation to the payload, followed by the modification of the antibody, the final conjugation step, and concludes with the purification and characterization of the ADC.

ADC_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Modification & Conjugation cluster_2 Stage 3: ADC Purification & Characterization A This compound C EDC/NHS Activation A->C B Amine-containing Payload B->C D Bromo-PEG4-Payload (Activated Linker-Drug) C->D H Conjugation Reaction D->H E Monoclonal Antibody (mAb) F Reduction (TCEP or DTT) E->F G Reduced mAb (Free Thiols) F->G G->H I Crude ADC Mixture H->I J Purification (SEC and/or HIC) I->J K Purified ADC J->K L Characterization (HIC, SEC, MS, etc.) K->L M Final ADC Product L->M

Figure 1: Experimental workflow for ADC synthesis.

Materials and Reagents

Reagent/MaterialSupplierPurpose
This compoundBroadPharm, AxisPharm, etc.Heterobifunctional linker
Amine-containing Cytotoxic PayloadVariousActive pharmaceutical ingredient
Monoclonal Antibody (mAb)In-house or CommercialTargeting moiety
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher Scientific, etc.Carboxyl group activator
Sulfo-NHS (N-Hydroxysulfosuccinimide)Thermo Fisher Scientific, etc.Stabilizes activated carboxyl group
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, etc.Organic solvent for linker-payload reactions
TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)Thermo Fisher Scientific, etc.Reducing agent for antibody disulfide bonds
Phosphate Buffered Saline (PBS), pH 7.4 and 8.0VariousBuffer for antibody handling and conjugation
N-acetylcysteineSigma-Aldrich, etc.Quenching reagent for unreacted bromoacetamide
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher Scientific, etc.Buffer exchange and removal of small molecules
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh Bioscience, etc.ADC purification and DAR determination
Size Exclusion Chromatography (SEC) ColumnVariousADC purification (aggregate and small molecule removal)

Experimental Protocols

Protocol 1: Synthesis of the Bromo-PEG4-Payload Conjugate

This protocol describes the conjugation of a cytotoxic drug with a primary amine to the carboxylic acid group of the this compound linker using carbodiimide chemistry.

  • Reagent Preparation:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve the this compound linker in anhydrous DMF or DMSO to a concentration that is 1.2 to 1.5 molar equivalents to the payload.

    • Prepare fresh stock solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in anhydrous DMF or DMSO immediately before use.

  • Activation of the Cytotoxic Payload:

    • In a reaction vessel, combine the cytotoxic payload solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.5:1.5 (Payload:EDC:Sulfo-NHS).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated payload.

  • Conjugation to the this compound Linker:

    • Add the this compound solution to the activated payload solution.

    • Let the reaction stir at room temperature overnight.

  • Purification of the Bromo-PEG4-Payload Conjugate:

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the Bromo-PEG4-payload conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the Bromo-PEG4-payload conjugate as a solid.

Protocol 2: Antibody Reduction and Conjugation with Bromo-PEG4-Payload

This protocol outlines the steps for the reduction of interchain disulfide bonds in a monoclonal antibody and the subsequent conjugation with the Bromo-PEG4-payload.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5–10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Antibody Reduction:

    • Add a 5-10 fold molar excess of a 10 mM TCEP solution to the antibody solution. The exact molar excess of the reducing agent should be optimized to achieve the desired number of free thiols per antibody, which will influence the final Drug-to-Antibody Ratio (DAR).[5]

    • Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing to reduce the interchain disulfide bonds.

  • Purification of the Reduced Antibody:

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4. This step is crucial to prevent the reducing agent from reacting with the bromoacetamide group of the linker-payload.

  • Conjugation Reaction:

    • Adjust the pH of the purified reduced antibody solution to 8.0 using a suitable buffer (e.g., borate buffer). A pH between 7.5 and 8.5 is optimal for the reaction of bromoacetamide with thiols, as it promotes the formation of the more nucleophilic thiolate anion.

    • Dissolve the Bromo-PEG4-payload conjugate in a minimal amount of an organic co-solvent (e.g., DMSO) and add it to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation. A molar excess of the linker-payload (e.g., 1.5 to 5-fold excess over the available thiol groups) is recommended to drive the reaction to completion. This ratio should be optimized to achieve the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted Bromo-PEG4-payload.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC
  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns or through tangential flow filtration (TFF) into a suitable storage buffer (e.g., PBS, pH 7.4).

    • For further purification and to separate ADC species with different DARs, Hydrophobic Interaction Chromatography (HIC) is a powerful technique. A salt gradient (e.g., ammonium sulfate) is typically used to elute the different ADC species, with higher DAR species being more hydrophobic and eluting later.

    • Size Exclusion Chromatography (SEC) can be used as a polishing step to remove any high molecular weight aggregates.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): The average DAR can be determined using several methods:

      • Hydrophobic Interaction Chromatography (HIC): By integrating the peak areas of the different DAR species in the HIC chromatogram, the average DAR can be calculated.

      • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload, the concentrations of the antibody and the payload can be determined, and the DAR can be calculated. This method requires accurate extinction coefficients for both the antibody and the payload.

      • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for an accurate determination of the DAR distribution.

    • Purity and Aggregation: Assessed by SEC. The percentage of monomeric ADC is a critical quality attribute.

    • In Vitro Antigen Binding: The binding affinity of the ADC to its target antigen should be evaluated by methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding activity.

Quantitative Data Summary

The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. While specific data for this compound is proprietary to individual research, the following tables provide a summary of general trends observed with varying PEG linker lengths from published studies.

Table 1: Impact of PEG Linker Length on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Drug-to-Antibody Ratio (DAR) - Incomplete antibody reduction- Insufficient molar excess of linker-payload- Suboptimal reaction pH- Hydrolysis of the linker-payload- Optimize the concentration of the reducing agent and incubation time.- Increase the molar ratio of the linker-payload to the antibody.- Ensure the conjugation reaction pH is between 7.5 and 8.5.- Use freshly prepared linker-payload solution.
ADC Aggregation - High DAR leading to increased hydrophobicity- High concentration of organic co-solvent- Unfavorable buffer conditions- Target a lower DAR by adjusting the amount of reducing agent or linker-payload.- Minimize the percentage of organic co-solvent in the conjugation reaction.- Screen different buffer conditions (pH, salt concentration) to find optimal solubility.
Inconsistent Results - Variations in reaction time, temperature, or pH- Inconsistent quality of reagents- Standardize all reaction parameters.- Use high-quality, fresh reagents.

Mechanism of Action

The mechanism of action for a cysteine-linked ADC involves a series of steps that lead to the targeted killing of cancer cells.

ADC_MoA A ADC binds to target antigen on cancer cell surface B Internalization via receptor-mediated endocytosis A->B C Trafficking to lysosome B->C D Degradation of the antibody and linker (if cleavable) C->D E Release of the cytotoxic payload into the cytoplasm D->E F Payload interacts with its intracellular target (e.g., microtubules, DNA) E->F G Induction of cell cycle arrest and apoptosis F->G

Figure 2: General mechanism of action for an ADC.

Conclusion

The strategic use of heterobifunctional linkers like this compound is integral to the development of effective and safe Antibody-Drug Conjugates. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, purification, and characterization of ADCs using this versatile linker. Careful optimization of the reaction conditions, including molar ratios, pH, and temperature, is crucial for achieving a homogenous ADC with a desired Drug-to-Antibody Ratio. The analytical methods described are essential for ensuring the quality, consistency, and performance of the final ADC product. By leveraging these detailed methodologies, researchers can advance the development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols: Site-Specific Peptide Modification with Bromo-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains, which can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3][4][5] Bromo-PEG4-acid is a heterobifunctional linker that offers a precise method for PEGylating biomolecules. It features a terminal carboxylic acid for conjugation to primary amines (e.g., the N-terminus or lysine side chains of peptides) and a bromo group available for subsequent nucleophilic substitution, although for the purpose of these notes, we will focus on the amine reaction. The hydrophilic tetra-ethylene glycol (PEG4) spacer enhances the aqueous solubility of the conjugate.

These application notes provide a detailed protocol for the reaction of this compound with primary amines on a peptide, methods for quantification, and potential applications.

Reaction Mechanism

The conjugation of this compound to a peptide's primary amine proceeds via a two-step amidation reaction. First, the carboxylic acid group on the this compound is activated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated PEG reagent then readily reacts with a primary amine on the peptide to form a stable amide bond.

Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Bromo_PEG4_acid Bromo-PEG4-COOH EDC_NHS EDC, NHS Activated_PEG Bromo-PEG4-NHS Bromo_PEG4_acid->Activated_PEG Activation Peptide Peptide-NH2 (Primary Amine) Conjugated_Peptide Bromo-PEG4-CO-NH-Peptide Activated_PEG->Conjugated_Peptide Conjugation

Caption: Reaction mechanism of this compound with a peptide's primary amine.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a peptide containing primary amines. Optimization of reactant ratios, reaction time, and temperature may be necessary for specific peptides.

Materials:

  • Peptide with at least one primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or similar non-amine containing buffer

  • Quenching Solution: Hydroxylamine, Tris, or glycine buffer

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a stock solution of the peptide in the Reaction Buffer.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired molar excess of this compound.

    • Add a 1.2 to 1.5-fold molar excess of both EDC and NHS over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG. For optimal results, this activation step can be performed at a pH of 5-6.

  • Conjugation to the Peptide:

    • Add the activated Bromo-PEG4-NHS ester solution to the peptide solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.

    • The molar ratio of the activated PEG reagent to the peptide should be optimized for each specific application.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M hydroxylamine, Tris, or glycine) to the reaction mixture to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide from excess reagents and unconjugated peptide using a suitable chromatography method such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide using techniques like MALDI-TOF mass spectrometry or LC-MS to verify the mass increase corresponding to the addition of the Bromo-PEG4 moiety.

    • Use HPLC to assess the purity of the final product.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Peptide, PEG, EDC, NHS) Start->Reagent_Prep Activation Activation of this compound (EDC, NHS, RT, 15-30 min) Reagent_Prep->Activation Conjugation Conjugation to Peptide (pH 7-8, RT, 2h - overnight) Activation->Conjugation Quenching Quench Reaction (Hydroxylamine/Tris) Conjugation->Quenching Purification Purification (HPLC / SEC) Quenching->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization End End Characterization->End

References

Thiol-Reactive Conjugation Using Bromo-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bromo-PEG4-acid, a heterobifunctional crosslinker, in thiol-reactive conjugation. This reagent is particularly valuable in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This compound possesses two distinct reactive moieties: a bromoacetyl group and a carboxylic acid. The bromoacetyl group readily undergoes a nucleophilic substitution reaction with thiol groups (sulfhydryl groups), such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1] The terminal carboxylic acid can be activated to react with primary amines, enabling the covalent linkage of a wide range of molecules. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]

Core Applications

The unique properties of this compound make it a versatile tool for a variety of bioconjugation applications:

  • Antibody-Drug Conjugate (ADC) Synthesis: this compound can be used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The bromoacetyl group can react with engineered or reduced cysteine residues on the antibody, while the carboxylic acid can be conjugated to a drug molecule. The PEG linker improves the solubility and stability of the ADC.[4]

  • PROTAC Development: In the synthesis of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[5] This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.

  • Protein Labeling and Modification: This reagent can be used to attach various labels, such as fluorescent dyes or biotin, to proteins containing cysteine residues for detection and analysis.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either thiol or amine groups using this compound as a linker.

Quantitative Data Summary

The selection of a thiol-reactive linker is a critical decision in the design of bioconjugates. The following tables summarize key parameters for different thiol-reactive chemistries to facilitate comparison.

Table 1: Comparison of Thiol-Reactive Linker Characteristics

ParameterMaleimideHaloacetyl (e.g., Bromoacetyl)Pyridyl Disulfide
Reaction Mechanism Michael AdditionNucleophilic SubstitutionDisulfide Exchange
Optimal Reaction pH 6.5 - 7.57.5 - 8.57.0 - 8.0
Reaction Speed Very FastModerateFast
Bond Formed ThioetherThioetherDisulfide
Bond Stability Moderate to High (can be reversible)Very HighLow (cleavable)
Selectivity for Thiols HighHighHigh

Table 2: Stability of Thioether vs. Maleimide-Derived Bonds in Human Plasma

Linker TypeBond TypeIncubation Time (days)% Intact Conjugate
Conventional MaleimideThioether (Thiosuccinimide)7~50%
"Bridging" DisulfideDisulfide7>95%
Thiol-eneThioether7>90%

Note: The thioether bond formed from a haloacetyl group is generally considered more stable than the thiosuccinimide adduct from a maleimide reaction, which can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols.

Experimental Protocols

Protocol 1: General Procedure for Protein Thiol-Alkylation using this compound

This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with free thiol groups (e.g., monoclonal antibody, enzyme)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reduction buffer: Phosphate-buffered saline (PBS) containing 5-10 mM EDTA, pH 7.2

  • Reaction Buffer: PBS, pH 7.5-8.5

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the protein in Reduction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP or DTT.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer.

  • This compound Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry, or HPLC.

Protocol 2: Two-Step Conjugation for ADC Synthesis using this compound

This protocol outlines the synthesis of an ADC where a drug is first attached to the this compound linker, which is then conjugated to an antibody.

Step 1: Conjugation of Drug to this compound

Materials:

  • Drug molecule with a primary amine group

  • This compound

  • Anhydrous DMF or DMSO

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Reaction vessel

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS (or 1.1 equivalents of DCC).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug in anhydrous DMF or DMSO.

    • Add the drug solution to the activated this compound solution.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Purification:

    • Purify the Bromo-PEG4-Drug conjugate by flash chromatography or preparative HPLC.

Step 2: Conjugation of Bromo-PEG4-Drug to Antibody

Procedure:

  • Follow the steps outlined in Protocol 1 (Protein Thiol-Alkylation), substituting the purified Bromo-PEG4-Drug conjugate for this compound in the conjugation step.

Visualizations

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Synthesis cluster_final_conjugation Final Conjugation & Purification mAb Monoclonal Antibody reduction Disulfide Bond Reduction (TCEP/DTT) mAb->reduction purification1 Purification (Desalting Column) reduction->purification1 conjugation2 Thiol-Bromoacetyl Conjugation purification1->conjugation2 bromo_peg_acid This compound activation Carboxylic Acid Activation (EDC/NHS) bromo_peg_acid->activation drug Amine-containing Drug conjugation1 Amide Bond Formation drug->conjugation1 activation->conjugation1 purification2 Purification (HPLC) conjugation1->purification2 purification2->conjugation2 quenching Quenching (L-cysteine) conjugation2->quenching purification3 Purification (SEC/Dialysis) quenching->purification3 adc Antibody-Drug Conjugate (ADC) purification3->adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

protac_mechanism cluster_protac PROTAC Action protac PROTAC (this compound Linker) e3 E3 Ubiquitin Ligase ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ub transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

adc_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc ADC (this compound Linker) binding Binding adc->binding receptor Tumor-Specific Antigen/Receptor receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release (Proteolytic Cleavage) lysosome->drug_release drug Free Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target apoptosis Apoptosis / Cell Death target->apoptosis

Caption: General signaling pathway of an Antibody-Drug Conjugate (ADC) action.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. Functionalization with heterobifunctional polyethylene glycol (PEG) linkers, such as Bromo-PEG4-acid, offers a robust strategy to enhance the biocompatibility and functionality of nanoparticles. This compound is a PEG derivative featuring a terminal carboxylic acid and a bromide group.[1][2] The hydrophilic PEG4 spacer improves solubility in aqueous media, reduces non-specific protein binding, and can prolong circulation time in vivo.[2][3][4] The terminal carboxylic acid allows for covalent conjugation to nanoparticles with surface amine groups through stable amide bond formation, typically facilitated by carbodiimide chemistry. The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling further post-functionalization with other moieties.

These application notes provide a comprehensive overview of the applications, experimental protocols, and key considerations for the surface modification of nanoparticles using this compound.

Applications

Nanoparticles modified with this compound are well-suited for a variety of biomedical applications, including:

  • Targeted Drug Delivery: The PEG linker can reduce clearance by the mononuclear phagocyte system, allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The terminal bromide can be further functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting.

  • Bioconjugation: The bromide group provides a reactive site for the attachment of various biomolecules, such as fluorescent dyes for imaging or therapeutic molecules.

  • Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic profiles of therapeutic agents by increasing their half-life and reducing dosing frequency.

Experimental Protocols

This section provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form a more reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add 1.5 molar equivalents of EDC to the solution.

  • Add 1.2 molar equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated ester.

  • The resulting solution containing the Bromo-PEG4-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol outlines the procedure for conjugating the activated this compound to nanoparticles displaying surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • Activated Bromo-PEG4-NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Add the activated Bromo-PEG4-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.

  • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

  • Remove the supernatant containing unreacted linker and byproducts.

  • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

  • Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles and remove any remaining unreacted materials.

  • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.

Data Presentation

Successful surface modification with this compound will result in changes to the physicochemical properties of the nanoparticles. The following table summarizes expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+30 ± 5
This compound Modified Nanoparticles115 ± 7< 0.2-15 ± 5

Note: These are representative values and the actual results may vary depending on the specific nanoparticle system and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_activation Protocol 1: Activation of this compound cluster_conjugation Protocol 2: Conjugation to Nanoparticles A This compound C Activated Bromo-PEG4-NHS Ester A->C Activation B EDC + NHS in DMF/DMSO B->C E This compound Modified Nanoparticles C->E D Amine-Functionalized Nanoparticles D->E Conjugation F Purification (Centrifugation/Washing) E->F

Experimental workflow for nanoparticle surface modification.

cellular_uptake cluster_unmodified Unmodified Nanoparticle cluster_pegylated This compound Modified Nanoparticle Unmodified_NP Unmodified Nanoparticle Opsonins Opsonin Proteins Unmodified_NP->Opsonins Opsonization Macrophage Macrophage Opsonins->Macrophage Phagocytosis PEG_NP PEGylated Nanoparticle Reduced_Opsonins Reduced Opsonization PEG_NP->Reduced_Opsonins Steric Hindrance Reduced_Uptake Reduced Phagocytosis Reduced_Opsonins->Reduced_Uptake

Influence of PEGylation on cellular uptake of nanoparticles.

Discussion

The protocols provided offer a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions, such as the molar ratio of reactants and reaction time, may be necessary for specific nanoparticle systems. Characterization of the modified nanoparticles is crucial to confirm successful conjugation and to assess the impact on their physicochemical properties. Techniques such as Dynamic Light Scattering (DLS) for size and zeta potential measurements, and spectroscopic methods like FTIR or NMR can be employed for this purpose.

The PEGylation of nanoparticles is known to have a significant impact on their interaction with biological systems. The hydrophilic PEG layer can create a steric barrier that reduces the adsorption of opsonin proteins, thereby decreasing their uptake by the mononuclear phagocyte system. This "stealth" effect can lead to prolonged systemic circulation times. However, it is important to note that PEGylation can also influence cellular uptake by target cells, which may be beneficial or detrimental depending on the desired application. Some studies have shown that while PEGylation can decrease non-specific uptake, it can also sometimes hinder targeted uptake. Therefore, the density and length of the PEG chains are critical parameters that need to be optimized for each specific application.

References

Application Notes and Protocols for Bromo-PEG4-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the versatile bifunctional linker, Bromo-PEG4-acid. This polyethylene glycol (PEG) linker contains a terminal carboxylic acid and a bromo group, enabling sequential or orthogonal coupling to amine and thiol functionalities, respectively. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules, making it a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Reactions

This compound's utility stems from its two distinct reactive handles:

  • Carboxylic Acid: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The NHS ester intermediate is more stable than the initial O-acylisourea intermediate formed by EDC, leading to higher coupling efficiencies.[1]

  • Bromo Group: The bromide is an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues in proteins or peptides), forming a stable thioether linkage.[2][3] This reaction is often referred to as a "thiol-bromo click reaction" due to its efficiency and specificity.[3]

Data Presentation: Reaction Parameters for this compound Coupling

The following tables summarize typical experimental conditions and expected outcomes for the two primary coupling reactions of this compound. Please note that optimal conditions may vary depending on the specific substrates and should be empirically determined.

Table 1: Amide Bond Formation via EDC/NHS Coupling

ParameterConditionReactant ExampleTypical Yield (%)Notes
Solvent Anhydrous DMF or DCMBenzylamine85-95For organic-soluble substrates.
Aqueous Buffer (MES, pH 4.7-6.0)Lysine side chain70-90For biomolecules. Sulfo-NHS is recommended for aqueous reactions.
Activating Agents EDC (1.2-1.5 eq), NHS (1.2-1.5 eq)N/AN/AEDC and NHS should be equilibrated to room temperature before use as they are hygroscopic.
Temperature Room TemperatureN/AN/A
Reaction Time Activation: 15-30 min; Coupling: 2-4 hoursN/AN/AReaction progress can be monitored by LC-MS or TLC.
Molar Ratio (this compound:Amine) 1:1 to 1:1.5N/AN/AAn excess of the amine can be used to drive the reaction to completion.
Quenching Hydroxylamine or Tris bufferN/AN/AQuenches unreacted NHS esters.

Table 2: Thioether Bond Formation via Thiol-Bromo Coupling

ParameterConditionReactant ExampleTypical Yield (%)Notes
Solvent DMF, DMSO, or aqueous buffer (pH 7.2-8.5)N-acetylcysteine>90The thiol should be in its deprotonated (thiolate) form for optimal reactivity.
Base DIPEA or TEA (for organic solvents)N/AN/AA mild base is used to deprotonate the thiol.
Temperature Room Temperature to 40°CN/AN/AGentle heating can increase the reaction rate.
Reaction Time 1-4 hoursN/AN/AReaction progress can be monitored by LC-MS.
Molar Ratio (this compound:Thiol) 1:1.1 to 1:1.3N/AN/AA slight excess of the thiol is often used.
Reducing Agent TCEP (for cysteine-containing peptides/proteins)N/AN/ATo prevent disulfide bond formation.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the coupling of this compound to an amine-containing molecule (e.g., a small molecule, peptide, or protein) in an organic solvent.

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC-HCl (1.2 eq).

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve the amine-containing substrate (1.1 eq) in anhydrous DMF. If the substrate is a salt (e.g., HCl or TFA salt), add DIPEA (2-3 eq) to neutralize. Add this solution to the activated this compound mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Thiol-Bromo Coupling to a Cysteine-Containing Peptide

This protocol details the conjugation of this compound to a cysteine residue in a peptide.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4). Add TCEP (1.1 eq relative to the peptide) to ensure the cysteine thiol is in a reduced state.

  • Linker Preparation: Dissolve this compound (1.5 eq relative to the peptide) in a minimal amount of DMF.

  • Conjugation: Add the this compound solution to the peptide solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of the conjugate by LC-MS.

  • Purification: Once the reaction has reached completion, purify the conjugate using preparative HPLC to remove unreacted peptide, excess linker, and other reagents.

Mandatory Visualization: Diagrams of Key Processes

The following diagrams illustrate the chemical transformations and a key application of this compound in the synthesis of PROTACs.

G cluster_0 Amide Coupling Bromo_PEG_Acid_Amine This compound Activated_Ester NHS Ester Intermediate Bromo_PEG_Acid_Amine->Activated_Ester Activation EDC_NHS + EDC, NHS Amine R-NH₂ Amide_Product Amide Conjugate Activated_Ester->Amide_Product Coupling Release_NHS - NHS

Diagram 1. Amide coupling workflow.

G cluster_1 Thiol-Bromo Coupling Bromo_PEG_Acid_Thiol This compound Thioether_Product Thioether Conjugate Bromo_PEG_Acid_Thiol->Thioether_Product Nucleophilic Substitution Thiol R-SH Base + Base (pH > 7)

Diagram 2. Thiol-bromo coupling workflow.
Application Example: PROTAC Synthesis and Mechanism of Action

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

The following diagram illustrates a synthetic workflow for a PROTAC using this compound.

G Bromo_PEG_Acid This compound Intermediate POI-Linker Intermediate Bromo_PEG_Acid->Intermediate EDC/NHS Coupling POI_Ligand POI Ligand with Amine E3_Ligand E3 Ligand with Thiol PROTAC Final PROTAC Intermediate->PROTAC Thiol-Bromo Coupling

Diagram 3. PROTAC synthesis workflow.

Once synthesized, the PROTAC mediates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

G PROTAC_Action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_Action->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Diagram 4. PROTAC mechanism of action.

References

Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a terminal carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a bromo group. The carboxylic acid allows for the formation of a stable amide bond with primary amines upon activation, while the bromo group serves as a reactive handle for subsequent conjugation reactions. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3]

This document provides detailed protocols for the amide bond formation between this compound and a primary amine-containing molecule using two common coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Coupling Chemistries: EDC/NHS vs. HATU

The choice between EDC/NHS and HATU for amide bond formation depends on several factors, including the nature of the substrates, desired reaction conditions, and efficiency.

  • EDC/NHS: This is a widely used "zero-length" crosslinking chemistry. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] In the presence of NHS, this intermediate is converted to a more stable NHS ester, which then reacts with a primary amine to form an amide bond. EDC coupling is versatile and can be performed in both aqueous and organic solvents. The byproducts are generally water-soluble, facilitating purification.

  • HATU: This is a uronium-based coupling reagent known for its high efficiency and fast reaction kinetics. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive HOAt ester. This method is often preferred for difficult couplings, including sterically hindered substrates, and is known to minimize racemization in chiral molecules.

Quantitative Data Summary

The following table summarizes representative data for the amide bond formation between this compound and a model primary amine. Please note that actual yields and purity may vary depending on the specific substrates, reaction scale, and purification method.

Coupling ReagentAdditiveBaseSolventTypical Molar Ratio (Acid:Amine:Coupling Reagent:Additive:Base)Reaction Time (h)Typical Yield (%)Typical Purity (%)
EDC NHS-DMF or DCM1 : 1.2 : 1.5 : 1.5 : -4-1270-85>95
EDC Sulfo-NHS-Aqueous Buffer (MES, pH 4.7-6.0)1 : 1.2 : 1.5 : 1.5 : -2-465-80>95
HATU -DIPEADMF or DCM1 : 1.2 : 1.5 : - : 3.01-480-95>95

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS in an Organic Solvent

This protocol is suitable for substrates soluble in organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DCM

  • Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Purification system (e.g., flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Addition of Reagents: Add NHS (1.5 equivalents) to the solution and stir until fully dissolved. Then, add EDC·HCl (1.5 equivalents).

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Dissolve the amine-containing molecule (1.2 equivalents) in a minimal amount of anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (1.5 equivalents) to the amine solution. Add the amine solution to the activated this compound mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Protocol 2: Amide Bond Formation using HATU in an Organic Solvent

This protocol is recommended for achieving high yields and for sterically hindered substrates.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF or DCM

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Purification system (e.g., flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DCM.

  • Addition of Reagents: Add HATU (1.5 equivalents) to the solution.

  • Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.

Visualizations

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism BromoPEG_Acid Bromo-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) BromoPEG_Acid->O_Acylisourea + EDC Amine R-NH2 EDC EDC NHS NHS NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS - EDC Byproduct Amide_Product Bromo-PEG4-CONH-R NHS_Ester->Amide_Product + R-NH2 - NHS Urea_Byproduct EDC Byproduct (water-soluble)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

HATU Coupling Mechanism

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling BromoPEG_Acid Bromo-PEG4-COOH Activated_Acid Activated Carboxylate BromoPEG_Acid->Activated_Acid + DIPEA Amine R-NH2 HATU HATU DIPEA DIPEA (Base) HOAt_Ester HOAt Ester Intermediate (highly reactive) Activated_Acid->HOAt_Ester + HATU Amide_Product Bromo-PEG4-CONH-R HOAt_Ester->Amide_Product + R-NH2 Byproducts Byproducts

Caption: Mechanism of HATU mediated amide bond formation.

PROTAC Synthesis Workflow

PROTAC_Workflow cluster_synthesis PROTAC Assembly cluster_purification_analysis Purification & Analysis POI_Ligand Protein of Interest (POI) Ligand with primary amine Amide_Coupling Amide Bond Formation (EDC/NHS or HATU) POI_Ligand->Amide_Coupling BromoPEG_Acid This compound BromoPEG_Acid->Amide_Coupling Intermediate POI Ligand-PEG4-Bromo Amide_Coupling->Intermediate SN2_Reaction Nucleophilic Substitution (SN2) Intermediate->SN2_Reaction E3_Ligand E3 Ligase Ligand with nucleophile (e.g., -OH, -SH) E3_Ligand->SN2_Reaction PROTAC Final PROTAC Molecule SN2_Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis

Caption: General workflow for PROTAC synthesis using this compound.

References

Bromo-PEG4-Acid: A Versatile Heterobifunctional Crosslinker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Bromo-PEG4-acid is a heterobifunctional crosslinker increasingly utilized in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal carboxylic acid and a bromo group separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking therapeutic payloads to targeting moieties with enhanced solubility and optimized pharmacokinetic profiles.

The carboxylic acid end of the molecule allows for straightforward conjugation to primary amines on proteins, antibodies, or other targeting ligands through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, often in the presence of activators like N-hydroxysuccinimide (NHS) or HATU.[1][2] The bromo group, on the other hand, serves as a reactive handle for nucleophilic substitution, readily forming a stable thioether bond with sulfhydryl groups, such as those found in cysteine residues of proteins or engineered into small molecule drugs.[1][2]

The integrated PEG4 spacer is a key feature, imparting increased hydrophilicity to the resulting conjugate. This can mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacological properties of the therapeutic.[] The PEG linker can also create a protective shield around the payload, potentially reducing immunogenicity and extending circulation time.

Applications in Drug Delivery

This compound and similar PEGylated linkers are instrumental in the construction of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells. The linker's stability in circulation is crucial to prevent premature drug release and minimize off-target toxicity. Upon internalization of the ADC into the target cell, the linker may be designed to be cleaved by intracellular conditions, releasing the active drug.

In the realm of PROTACs, this compound can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of PEGylated linkers in the development of antibody-drug conjugates. While specific data for this compound is not extensively published in comparative studies, the data for similar PEG linkers provides valuable insights into the impact of PEGylation on ADC properties.

ParameterLinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Systemic Clearance (mL/day/kg) in RatsReference
ADC ClearanceNo PEG8-~15
ADC ClearancePEG28-~10
ADC ClearancePEG48-~7
ADC ClearancePEG88-~5
ADC ClearancePEG128-~5
ADC ClearancePEG248-~5
ADC CytotoxicityNo PEG-(Baseline)-
ADC Cytotoxicity4 kDa PEG-4.5-fold reduction vs. No PEG-
ADC Cytotoxicity10 kDa PEG-22-fold reduction vs. No PEG-

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody using this compound

This protocol describes a general two-step procedure for conjugating a small molecule drug containing a primary amine to an antibody with available cysteine residues.

Step 1: Activation of this compound and Conjugation to the Amine-Containing Drug

G cluster_0 Step 1: Drug-Linker Synthesis Bromo_PEG4_acid This compound Activated_Linker Activated Bromo-PEG4-NHS Ester Bromo_PEG4_acid->Activated_Linker Activation EDC_NHS EDC, NHS in DMSO EDC_NHS->Activated_Linker Drug_Linker Drug-Bromo-PEG4 Conjugate Activated_Linker->Drug_Linker Amide Bond Formation Amine_Drug Amine-containing Drug Amine_Drug->Drug_Linker

Caption: Synthesis of the Drug-Linker Intermediate.

  • Activation of this compound: Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated linker.

  • Conjugation to the Drug: Dissolve the amine-containing small molecule drug in a suitable solvent. Add the activated Bromo-PEG4-NHS ester solution to the drug solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

Step 2: Conjugation of the Drug-Linker to the Antibody

G cluster_1 Step 2: ADC Formation Antibody Antibody with Cysteine Residues Reduced_Antibody Reduced Antibody (-SH groups exposed) Antibody->Reduced_Antibody Disulfide Bond Reduction TCEP TCEP Reduction TCEP->Reduced_Antibody ADC Antibody-Drug Conjugate (ADC) Reduced_Antibody->ADC Thioether Bond Formation Drug_Linker Drug-Bromo-PEG4 Conjugate Drug_Linker->ADC G cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Antibody Degradation Free_Drug Free Drug Drug_Release->Free_Drug Cellular_Target Cellular Target (e.g., DNA, Tubulin) Free_Drug->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induction of Cell Death

References

Application Notes and Protocols for Attaching Bromo-PEG4-acid to a Solid Support for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures. The principle relies on the specific and reversible interaction between a target molecule and a ligand that is covalently immobilized onto a solid support. The choice of the ligand, the spacer arm, and the immobilization chemistry are critical for the successful development of an affinity matrix.

This document provides detailed protocols for the covalent attachment of Bromo-PEG4-acid to an amine-functionalized solid support, such as agarose beads, for use in affinity chromatography. This compound is a heterobifunctional linker containing a terminal carboxylic acid and a bromo group, connected by a flexible polyethylene glycol (PEG) spacer. The carboxylic acid allows for straightforward coupling to amine-presenting supports via stable amide bond formation. The PEG4 spacer arm reduces steric hindrance, enhancing the accessibility of the immobilized ligand for interaction with its target molecule. The terminal bromo group can serve as a reactive handle for subsequent chemical modifications if desired.

The primary method detailed here is the widely used carbodiimide chemistry, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid for efficient reaction with primary amines on the solid support.[1][2][3]

Coupling Chemistry Overview

The immobilization of this compound to an amine-functionalized support is achieved through a two-step process mediated by EDC and NHS.

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: To improve coupling efficiency and stability, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester readily reacts with primary amines on the surface of the solid support to form a stable amide bond, covalently attaching the this compound linker to the matrix.

This "zero-length" crosslinking approach is highly efficient and results in a stable linkage suitable for affinity chromatography applications.

Experimental Protocols

Materials
  • Solid Support: Amine-functionalized agarose beads (e.g., NHS-activated Sepharose™, AminoLink™ Coupling Resin, or similar).

  • Ligand: this compound.

  • Coupling Reagents:

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

    • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS.

  • Buffers and Solutions:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0.

    • Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.

    • Wash Buffer: 1X PBS.

    • Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.

    • Storage Buffer: 1X PBS with a suitable bacteriostatic agent (e.g., 0.02% sodium azide).

  • Reaction Vessels: End-over-end rotator or shaker.

  • Filtration Device: Sintered glass funnel or spin columns.

Protocol for Immobilization of this compound to Amine-Functionalized Agarose Beads

This protocol is designed for 1 mL of settled agarose bead volume. Adjust volumes accordingly for different amounts of resin.

Step 1: Preparation of the Solid Support

  • Resuspend the amine-functionalized agarose beads by inverting the container.

  • Transfer 1 mL of the settled beads to a suitable reaction vessel (e.g., a 15 mL conical tube).

  • Wash the beads by adding 10 mL of ice-cold deionized water. Gently mix and centrifuge at 500 x g for 1 minute. Discard the supernatant. Repeat this wash step twice.

  • Equilibrate the beads by adding 10 mL of Activation Buffer (0.1 M MES, pH 4.5). Mix and centrifuge as before. Repeat the equilibration step once.

Step 2: Activation of this compound

  • Immediately prepare a solution of this compound in Activation Buffer. For a target ligand density of 5-10 µmol per mL of resin, dissolve the appropriate amount of this compound. For example, for a 10 µmol/mL density, dissolve ~3.4 mg of this compound (MW ~342 g/mol ) in 1 mL of Activation Buffer.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer. A common molar excess is 5-10 fold over the amount of this compound. For a 10 µmol reaction, this would be 50-100 µmol of each.

  • Add the EDC and NHS solutions to the this compound solution.

  • Incubate the activation mixture for 15-30 minutes at room temperature.

Step 3: Coupling to the Solid Support

  • Remove the equilibration buffer from the prepared agarose beads.

  • Immediately add the activated this compound solution to the beads.

  • Gently mix the suspension and incubate for 2-4 hours at room temperature, or overnight at 4°C, using an end-over-end rotator.

Step 4: Quenching of Unreacted Sites

  • Centrifuge the beads at 500 x g for 1 minute and discard the supernatant. The supernatant can be saved for quantification of unbound ligand.

  • To block any unreacted amine groups on the resin, add 10 mL of Quenching Buffer (1 M Ethanolamine, pH 8.0).

  • Incubate for 1-2 hours at room temperature with gentle mixing.

Step 5: Final Washing and Storage

  • Wash the beads with 10 mL of Wash Buffer (1X PBS). Centrifuge and discard the supernatant. Repeat this wash step three times.

  • For long-term storage, resuspend the beads in 2 mL of Storage Buffer (1X PBS with 0.02% sodium azide) and store at 4°C.

Quantification of Immobilized Ligand

Determining the ligand density is crucial for the reproducibility of the affinity chromatography experiments.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measure the absorbance of the supernatant before and after the coupling reaction to determine the amount of unbound ligand.Fast and simple.Indirect and can be inaccurate if the ligand concentration is low or if there are interfering substances.
Direct Spectroscopy Suspend the coupled resin in a solution with a matching refractive index (e.g., 50% glycerol) and measure the absorbance of the ligand directly.Direct measurement.Requires a ligand with a suitable chromophore and can be affected by light scattering from the beads.
Elemental Analysis Quantify a unique element in the ligand (e.g., bromine in this compound).Highly accurate.Destructive to the sample and requires specialized equipment.

Visualizations

Signaling Pathway of EDC/NHS Coupling Chemistry

EDC_NHS_Coupling Carboxyl This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + Step 1: Activation EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + Step 2: Stabilization Byproduct1 Isourea byproduct O_Acylisourea->Byproduct1 NHS NHS Amide_Bond Stable Amide Bond (-CONH-) NHS_Ester->Amide_Bond + Step 3: Coupling Amine_Resin Amine-Functionalized Resin (-NH2) Byproduct2 NHS Amide_Bond->Byproduct2

Caption: EDC/NHS coupling chemistry for amide bond formation.

Experimental Workflow for Immobilization

Immobilization_Workflow Start Start Prep_Resin Prepare Amine-Functionalized Resin (Wash & Equilibrate) Start->Prep_Resin Couple Couple Activated Ligand to Resin Prep_Resin->Couple Activate_Ligand Activate this compound with EDC and NHS Activate_Ligand->Couple Quench Quench Unreacted Sites with Ethanolamine Couple->Quench Wash Wash the Coupled Resin Quench->Wash Quantify Quantify Ligand Density (Optional) Wash->Quantify Store Store the Affinity Resin Quantify->Store End End Store->End

Caption: Workflow for immobilizing this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency Inactive EDC/NHS (hydrolyzed).Use fresh EDC and NHS powders and prepare solutions immediately before use.
pH of activation or coupling buffer is incorrect.Verify the pH of all buffers. The activation step requires an acidic pH (4.5-5.0), while the coupling to amines is more efficient at a slightly alkaline pH (7.2-8.5).
Presence of competing nucleophiles (e.g., Tris buffer).Ensure all buffers are free of primary amines or other nucleophiles.
Insufficient ligand concentration.Increase the concentration of this compound in the coupling reaction.
High Non-specific Binding Incomplete quenching of unreacted active sites.Increase the quenching time or the concentration of the quenching agent.
Hydrophobic or ionic interactions between the target protein and the matrix.Include non-ionic detergents (e.g., Tween-20) or increase the salt concentration in the binding/wash buffers.
No Binding of Target Molecule Steric hindrance.The PEG4 spacer is generally sufficient, but a longer spacer may be needed for some applications.
Ligand conformation is altered upon immobilization.This is less likely with a small flexible linker but can be investigated by varying the immobilization chemistry.
Inactive target protein.Ensure the target protein is active and properly folded.

References

Troubleshooting & Optimization

How to improve low yield in Bromo-PEG4-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG4-acid conjugation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to improve low yields and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conjugation to my amine-containing molecule. What are the primary causes?

A1: Low yield in conjugating the carboxylic acid end of this compound to a primary amine is a common issue with several potential root causes:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. This is typically done using a carbodiimide like EDC, often with NHS or Sulfo-NHS to improve efficiency. If the activation step is inefficient, the conjugation will not proceed.

  • Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid. This hydrolysis is accelerated at high pH and in aqueous environments.[1][2]

  • Suboptimal Reaction pH: There are two key pH stages for this reaction. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[3][4] The subsequent reaction of the activated ester with the primary amine is more efficient at a slightly basic pH (7.2-8.5).[1] Using an incorrect pH at either stage will significantly reduce yield.

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, leading to a lower yield of the desired conjugate.

  • Poor Reagent Quality or Handling: Reagents like EDC and NHS are moisture-sensitive. Improper storage or handling can lead to degradation and loss of activity.

Q2: My conjugation yield is still low even after optimizing the amine reaction. Could the bromo group be the issue?

A2: While the carboxylic acid coupling is often the more complex step, issues with the bromo group can also contribute to low overall yield of the final bifunctional conjugate, especially in a one-pot reaction. The bromide is an excellent leaving group for nucleophilic substitution, but its stability can be a factor. Consider the following:

  • Reaction with Buffers or Other Nucleophiles: If your reaction buffer contains nucleophiles other than your intended target (e.g., thiol-containing reducing agents), they can react with the bromo group.

  • Steric Hindrance: If your target molecule is large, it might sterically hinder the approach of a second molecule to the bromo-end of the PEG linker.

Q3: How do I choose the right buffer for my conjugation reaction?

A3: The choice of buffer is critical. For the EDC/NHS activation of the carboxylic acid, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0. For the subsequent conjugation to an amine, a phosphate buffer (e.g., PBS) at pH 7.2-8.0 is a good choice. Avoid Tris and glycine buffers.

Q4: What are the recommended molar ratios of EDC and NHS to the this compound?

A4: A common starting point is to use a molar excess of the activating agents. Typically, a 1.5 to 5-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the this compound is recommended to drive the activation reaction efficiently. The optimal ratio may need to be determined empirically for your specific system.

Q5: My final purified product is not pure. What are the likely contaminants?

A5: Impurities after a conjugation reaction can include unreacted starting materials (your biomolecule and the this compound), hydrolyzed PEG linker, and byproducts from the activating agents (e.g., isourea from EDC). It is crucial to have a robust purification strategy to remove these.

Q6: What is the best method to purify my final conjugate?

A6: The choice of purification method depends on the properties of your conjugate, particularly its size and charge. Common methods include:

  • Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and reaction byproducts.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be very effective in purifying PEGylated proteins.

  • Dialysis or Diafiltration: These techniques are useful for removing small molecule impurities from macromolecular conjugates.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions to improve the yield of your this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation to Amine Inefficient activation of the carboxylic acid.Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio (typically 1.5-5x excess over PEG-acid).
Suboptimal pH for activation or conjugation.Perform a two-step reaction: activate at pH 4.5-6.0 (e.g., in MES buffer), then adjust to pH 7.2-8.0 (e.g., with PBS) for conjugation to the amine.
Hydrolysis of the activated NHS-ester.Add the amine-containing molecule immediately after the activation step. Avoid prolonged incubation at high pH before adding the amine.
Use of amine-containing buffers (Tris, glycine).Switch to a non-amine buffer like PBS or borate buffer for the conjugation step.
Degraded this compound or activating agents.Ensure reagents are stored at -20°C, desiccated, and brought to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected.
Formation of Multiple PEGylated Species Multiple reactive amines on the target molecule.Control the stoichiometry by reducing the molar excess of the PEG reagent to favor mono-PEGylation.
Low Recovery After Purification Non-specific binding to the chromatography column.Ensure the column is properly equilibrated. Consider adjusting the ionic strength of the buffer.
Aggregation of the conjugate.Optimize buffer conditions (pH, salt concentration) to maintain solubility. Longer PEG chains can sometimes reduce aggregation.
Loss of product during dialysis/diafiltration.Ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than your conjugate.

Experimental Protocols

Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry

This protocol is for conjugating the carboxylic acid end of this compound to a primary amine on a protein or other biomolecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing molecule (e.g., protein)

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before opening their containers. Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in or buffer-exchanged into the Conjugation Buffer (pH 7.4).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes to hydrolyze any unreacted Sulfo-NHS esters.

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.

Protocol 2: Thiol Conjugation with the Bromo-Group

This protocol is for conjugating the bromo-end of a PEG linker to a thiol-containing molecule (e.g., a protein with a cysteine residue).

Materials:

  • Bromo-PEG-conjugated molecule (from Protocol 1)

  • Thiol-containing molecule

  • Reaction Buffer: PBS, pH 7.0-8.0, degassed

  • Reducing agent (if thiols are in a disulfide bond, e.g., TCEP)

  • Purification supplies (e.g., SEC column)

Procedure:

  • Thiol Reduction (if necessary): If the thiols on your molecule are in disulfide bonds, they must first be reduced. Incubate the molecule with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the Bromo-PEG-conjugated molecule and the thiol-containing molecule in the degassed Reaction Buffer.

    • A 5 to 10-fold molar excess of the bromo-PEG molecule over the thiol-containing molecule is a good starting point.

    • React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove unreacted starting materials.

Visualizations

Chemical Structure of this compound Bromo Br PEG4 -(CH2CH2O)4- Bromo->PEG4 (Nucleophilic Substitution Site) Acid COOH PEG4->Acid (Amine Coupling Site)

This compound showing reactive sites.

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) peg_acid This compound activated_peg Bromo-PEG4-NHS Ester peg_acid->activated_peg  + edc_nhs EDC + NHS/Sulfo-NHS edc_nhs->activated_peg hydrolysis1 Hydrolysis (Side Reaction) activated_peg->hydrolysis1 conjugate Bromo-PEG4-Amide Conjugate activated_peg->conjugate hydrolysis2 Hydrolysis (Side Reaction) activated_peg->hydrolysis2 amine_molecule Amine-containing Molecule (R-NH2) amine_molecule->conjugate  +

Workflow for EDC/NHS mediated amine conjugation.

start Low Conjugation Yield check_activation Check Activation Step? start->check_activation check_conjugation Check Conjugation Step? check_activation->check_conjugation No solution_activation Use fresh EDC/NHS Optimize pH to 4.5-6.0 Increase molar excess check_activation->solution_activation Yes check_reagents Check Reagents & Purity? check_conjugation->check_reagents No solution_conjugation Use non-amine buffer Optimize pH to 7.2-8.5 Add amine promptly after activation check_conjugation->solution_conjugation Yes solution_reagents Store reagents at -20°C, desiccated Use high-purity starting materials Perform purification (SEC/IEX) check_reagents->solution_reagents Yes end Improved Yield solution_activation->end solution_conjugation->end solution_reagents->end

Troubleshooting workflow for low conjugation yield.

References

Preventing hydrolysis of Bromo-PEG4-acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Bromo-PEG4-acid. The primary focus is on preventing the hydrolysis of the carbon-bromine bond in aqueous buffers, a critical factor for successful conjugation and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

This compound contains a terminal bromide (Br) group, which is an excellent leaving group for nucleophilic substitution reactions with target molecules (e.g., thiols).[1][2][3][4] Hydrolysis is an unwanted side reaction where water molecules or hydroxide ions (OH⁻) act as nucleophiles, attacking the carbon atom attached to the bromine.[5] This reaction replaces the functional bromine atom with a non-reactive hydroxyl group (-OH), rendering the PEG linker incapable of conjugating to its intended target. This leads to reduced conjugation efficiency, low yields, and inconsistent results.

The hydrolysis of primary bromoalkanes like this compound in water proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Q2: What are the optimal buffer conditions to prevent hydrolysis?

To minimize hydrolysis, it is crucial to control the buffer pH, composition, and temperature.

  • pH: The rate of hydrolysis is highly pH-dependent. At neutral or acidic pH, the reaction with water is slow. However, as the pH increases above 8, the concentration of the potent nucleophile, hydroxide (OH⁻), rises, leading to a rapid increase in the rate of hydrolysis. Therefore, maintaining a pH between 6.0 and 7.5 is recommended for most applications.

  • Buffer Composition: Avoid buffers containing nucleophilic species that can react with the bromo group. Buffers like Tris (containing a primary amine) or phosphate buffers (which can act as a nucleophile at certain pHs) should be used with caution or avoided. Non-nucleophilic buffers such as MES, HEPES, and borate are preferred.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. To suppress this unwanted side reaction, it is best to perform conjugation reactions at low temperatures. Conducting experiments at 4°C (on ice) is highly recommended over room temperature.

Q3: How quickly does this compound hydrolyze? Can you provide quantitative data?

pHTemperatureBuffer TypeIllustrative Half-life (t½)Stability Recommendation
6.54°CMES> 48 hoursExcellent
7.44°CHEPES~ 24 - 48 hoursGood
7.425°CHEPES~ 4 - 8 hoursModerate
8.525°CBorate< 1 hourPoor (Avoid)
9.025°CCarbonate/BorateMinutesUnstable (Avoid)
Note: This data is illustrative, based on the known chemical principles of alkyl halide hydrolysis, to demonstrate the relative impact of reaction conditions. Actual half-life will vary based on the specific molecule, buffer concentration, and other solutes.

Q4: How should I prepare and store this compound solutions?

Proper handling and storage are critical to maintaining the integrity of the reagent.

  • Stock Solutions: this compound is soluble in organic solvents like DMSO and DMF. Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO or DMF. Store this stock solution at -20°C or -80°C under an inert gas (argon or nitrogen) to protect it from moisture.

  • Aqueous Solutions: Only prepare aqueous working solutions of this compound immediately before use. Do not store the reagent in aqueous buffers, as it will degrade over time. When adding the organic stock to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically <10%) to avoid impacting your biological target (e.g., protein stability).

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

If you observe poor yield of your final conjugate, it is highly likely that the bromo group has been compromised. Follow this troubleshooting workflow.

G cluster_solutions Troubleshooting Steps start Low Conjugation Yield check_hydrolysis Potential Cause: Reagent Hydrolysis start->check_hydrolysis check_ph 1. Verify Buffer pH Is it between 6.0 - 7.5? check_hydrolysis->check_ph check_buffer 2. Check Buffer Composition Using MES, HEPES, or Borate? check_ph->check_buffer If Yes success Problem Resolved: Improved Conjugation Efficiency check_ph->success If No, Adjust pH & Retry check_temp 3. Review Reaction Temp Was it performed at 4°C? check_buffer->check_temp If Yes check_buffer->success If No, Switch to Non-Nucleophilic Buffer & Retry check_reagent 4. Assess Reagent Prep Was aqueous solution used immediately? check_temp->check_reagent If Yes check_temp->success If No, Lower Temp & Retry check_reagent->success If All Yes check_reagent->success If No, Prepare Fresh & Retry G cluster_main This compound Hydrolysis Pathway (SN2) cluster_conditions Aqueous Conditions reagent R-CH₂-Br (this compound) product R-CH₂-OH (Hydrolyzed Product) reagent->product Slow Hydrolysis (Neutral pH) reagent->product Fast Hydrolysis (Basic pH, >8) h2o H₂O (Water) (Weak Nucleophile) h2o->reagent attacks oh OH⁻ (Hydroxide) (Strong Nucleophile) oh->reagent attacks br_ion Br⁻ (Bromide Ion) G prep_substrate 1. Prepare Substrate (e.g., Protein in MES buffer, pH 7.0) Keep on ice. prep_peg 2. Prepare this compound Dissolve in anhydrous DMSO to 100 mM (just before use). prep_substrate->prep_peg initiate 3. Initiate Reaction Add PEG stock to substrate solution (e.g., 10-fold molar excess). Incubate at 4°C with gentle mixing. prep_peg->initiate monitor 4. Monitor Reaction (Optional) Analyze aliquots over time (e.g., via LC-MS). initiate->monitor quench 5. Quench Reaction Add excess small molecule thiol (e.g., 2-mercaptoethanol) to consume unreacted Bromo-PEG. monitor->quench purify 6. Purify Conjugate Remove excess reagents (e.g., via SEC or dialysis). quench->purify

References

Common side reactions with Bromo-PEG4-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG4-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a bromo group and a terminal carboxylic acid, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The bromo group serves as a good leaving group for nucleophilic substitution reactions, making it reactive towards thiol groups (e.g., from cysteine residues in proteins).[3][4] The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) to form stable amide bonds.[1] This dual reactivity makes it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What are the most common side reactions when using this compound?

The most common side reactions are associated with the two functional ends of the molecule:

  • Bromo Group:

    • Reaction with non-thiol nucleophiles: While highly reactive with thiols, the bromo group can also react with other nucleophiles present in a reaction mixture, such as amines, although this is generally less favorable, especially at a controlled pH.

    • Hydrolysis: Under certain conditions, the bromo group can undergo hydrolysis, though this is generally slower than its reaction with target nucleophiles.

  • Carboxylic Acid (after activation):

    • Hydrolysis of the activated ester: The most significant side reaction is the hydrolysis of the activated carboxylic acid (e.g., NHS-ester) in aqueous media. This hydrolysis competes with the desired amidation reaction and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.

    • Intra- and intermolecular crosslinking: Due to its bifunctional nature, this compound can potentially lead to unwanted crosslinking between molecules, resulting in aggregation or oligomerization.

Q3: How should I store and handle this compound?

This compound should be stored at -20°C in a desiccated environment to prevent degradation. Before use, it is crucial to allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis. For ease of handling, stock solutions can be prepared in anhydrous solvents like DMF or DMSO and stored at -20°C.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency (Amine Reaction) Hydrolysis of activated carboxylic acid: The NHS-ester is moisture-sensitive.Prepare EDC and NHS solutions fresh. Work quickly and in an anhydrous environment when possible. Control the pH of the reaction; optimal for NHS-ester reaction is pH 7.2-8.5.
Suboptimal pH: Incorrect pH for the amine coupling reaction.Maintain the reaction pH between 7.2 and 8.5 for efficient amide bond formation. Use non-amine containing buffers such as phosphate or borate buffer.
Steric Hindrance: The conjugation site on the target molecule is sterically hindered.Consider using a longer PEG linker to reduce steric hindrance. Optimize the molar ratio of the reactants.
Low Conjugation Efficiency (Thiol Reaction) Suboptimal pH: Incorrect pH for the thiol-bromo reaction.The reaction of bromoacetyl groups with thiols is efficient at a pH of around 9.0, while being significantly slower at pH 6.5.
Presence of reducing agents: Reducing agents can cleave disulfide bonds if present in the target molecule.Ensure any reducing agents used for other steps are removed before the conjugation reaction.
Product Aggregation/Precipitation Intermolecular crosslinking: The bifunctional nature of the linker can cause molecules to link together.Control the stoichiometry of the reactants carefully. A higher molar excess of the linker can sometimes reduce crosslinking. Optimize the protein concentration.
Poor solubility of the conjugate: The properties of the conjugated molecule may lead to poor solubility.The PEG4 spacer generally improves solubility. However, if aggregation occurs, consider using a longer PEG linker or optimizing the buffer conditions (e.g., adjusting ionic strength or adding solubilizing agents).
Difficulty in Purifying the Final Conjugate Heterogeneity of the product: The reaction may produce a mixture of unreacted starting materials, mono-conjugated, and multi-conjugated products.Purification of PEGylated proteins can be challenging. Techniques such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reverse-phase HPLC are commonly used to separate the desired conjugate from impurities and byproducts.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid of this compound followed by conjugation to a primary amine on a protein, and subsequent reaction of the bromo group with a thiol-containing molecule.

Materials:

  • This compound

  • Protein with accessible primary amines

  • Thiol-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Thiol Reaction Buffer: 0.1 M Phosphate Buffer, 2 mM EDTA, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

    • Prepare the protein solution in Coupling Buffer (1-5 mg/mL).

    • Prepare the thiol-containing molecule in Thiol Reaction Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound stock solution with Activation Buffer.

    • Add a 2-fold molar excess of EDC solution.

    • Immediately add a 5-fold molar excess of NHS solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein (Amine Reaction):

    • Add the activated Bromo-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the bromo-functionalized protein using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the purified bromo-functionalized protein at a 5- to 10-fold molar excess.

    • Adjust the pH of the reaction mixture to 8.0 with the Thiol Reaction Buffer.

    • Incubate for 2-4 hours at room temperature.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography.

Quantitative Data Summary
ParameterValueReference
This compound Molecular Weight 329.18 g/mol
Optimal pH for NHS-ester reaction with amines 7.2 - 8.5
Optimal pH for Bromoacetyl reaction with thiols ~9.0
Hydrolysis half-life of NHS esters at pH 8.5 ~8 minutes

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_amine_coupling Step 2: Amine Coupling cluster_purification1 Step 3: Purification cluster_thiol_coupling Step 4: Thiol Coupling cluster_purification2 Step 5: Final Purification a1 This compound a3 Activated Bromo-PEG4-NHS Ester a1->a3 15-30 min, RT a2 EDC/NHS in Activation Buffer (pH 6.0) a2->a3 b2 Bromo-functionalized Protein a3->b2 2h RT or O/N 4°C b1 Target Protein (in Coupling Buffer, pH 7.4) b1->b2 c1 Desalting Column b2->c1 d2 Final Conjugate c1->d2 2-4h, RT d1 Thiol-containing Molecule (in Thiol Reaction Buffer, pH 8.0) d1->d2 e1 Size Exclusion Chromatography d2->e1

Caption: Two-step conjugation workflow using this compound.

troubleshooting_logic cluster_amine Amine Coupling Issues cluster_thiol Thiol Coupling Issues start Low Conjugation Yield? q1 Check pH (should be 7.2-8.5) start->q1 Amine target q4 Check pH (should be ~8.0) start->q4 Thiol target q2 Fresh EDC/NHS? (hydrolysis issue) q1->q2 Yes a1 Adjust pH q1->a1 No q3 Steric Hindrance? q2->q3 Yes a2 Prepare fresh reagents q2->a2 No a3 Increase linker excess or use longer linker q3->a3 Possible q5 Reducing agents present? q4->q5 Yes a4 Adjust pH q4->a4 No a5 Remove reducing agents q5->a5 Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Bromo-PEG4-acid Based PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Bromo-PEG4-acid linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of PROTACs.[1][2][3][4] It features a four-unit polyethylene glycol (PEG) chain that enhances the solubility and bioavailability of the final PROTAC molecule.[1] The linker has two distinct reactive ends: a carboxylic acid for forming a stable amide bond with an amine-containing ligand (e.g., an E3 ligase ligand), and a bromide that serves as a good leaving group for nucleophilic substitution to connect to the other ligand (e.g., a target protein binder).

Q2: What is the general workflow for synthesizing a PROTAC using this compound?

A2: The synthesis is typically a two-step process. First, an amide bond is formed between the carboxylic acid of the this compound linker and one of the PROTAC ligands. In the second step, the other ligand, which has a nucleophilic group (like a phenol or an amine), displaces the bromide on the PEG linker through a nucleophilic substitution reaction. The order of these steps can be reversed depending on the specific chemistry of the ligands.

Q3: What are the key considerations when planning a synthesis with this compound?

A3: Key considerations include the choice of coupling agents for the amide bond formation, the selection of a suitable base and solvent for the nucleophilic substitution reaction, and the potential need for protecting groups on your ligands to prevent side reactions. Careful planning of the purification strategy is also crucial due to the often-sticky nature of PEGylated compounds.

Troubleshooting Guide

Problem 1: Low Yield in Amide Coupling Step
Potential Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid - Use a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt. For sterically hindered substrates, HATU is often more effective. - Ensure all reagents, especially the coupling agent and solvents like DMF or DCM, are anhydrous. Moisture can quench the activated acid.
Poor nucleophilicity of the amine - If the amine is electron-deficient, a stronger coupling agent or longer reaction times may be necessary. - The addition of a non-nucleophilic base like DIPEA can help to deprotonate the amine and increase its reactivity.
Side reactions - Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions. - Monitor the reaction by LC-MS to identify the formation of byproducts and optimize the reaction time.
Problem 2: Incomplete Nucleophilic Substitution of the Bromide
Potential Cause Troubleshooting Steps
Weak nucleophile - For less reactive nucleophiles like phenols, a stronger base such as potassium carbonate or cesium carbonate is often required to deprotonate the nucleophile. - Increasing the reaction temperature (e.g., to 60-80 °C) can also drive the reaction to completion.
Steric hindrance - If the nucleophile is sterically hindered, longer reaction times and higher temperatures may be needed. - Consider using a different solvent that can better solvate the reactants.
Base incompatibility - Ensure the chosen base is compatible with the functional groups on your ligand. Stronger, more nucleophilic bases could lead to undesired side reactions.
Problem 3: Difficulty in Purifying the Final PROTAC
Potential Cause Troubleshooting Steps
Co-elution of starting materials and product - Optimize the gradient for your flash chromatography or preparative HPLC. A shallower gradient can improve separation. - Consider using a different stationary phase for your chromatography. C18 is common for reversed-phase, but other phases may provide better selectivity.
"Sticky" nature of the PEGylated PROTAC - PEGylated compounds can be challenging to handle. After purification, co-evaporation with a solvent like dichloromethane or lyophilization can help to obtain a solid product. - If the product is an oil, it may be necessary to proceed to the next step without obtaining a solid.
Presence of hard-to-remove byproducts - Byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC) can often be removed by filtration if they are insoluble. - For soluble byproducts, careful optimization of the purification method is key. Ion-exchange chromatography can be an alternative if the PROTAC has a chargeable handle.

Experimental Protocols

Representative Protocol for Amide Coupling of this compound

This protocol describes the coupling of this compound to an amine-containing ligand (Ligand-NH2).

Materials:

  • This compound

  • Ligand-NH2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bromo-PEGylated ligand.

Representative Protocol for Nucleophilic Substitution

This protocol describes the reaction of the bromo-PEGylated ligand with a phenol-containing ligand (Ligand-OH).

Materials:

  • Bromo-PEGylated ligand (from the previous step)

  • Ligand-OH

  • K2CO3 (Potassium carbonate)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • To a solution of Ligand-OH (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the bromo-PEGylated ligand (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nucleophilic Substitution Bromo_PEG4_Acid This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Bromo_PEG4_Acid->Amide_Coupling Ligand_NH2 Ligand-NH2 Ligand_NH2->Amide_Coupling Bromo_PEG_Ligand Bromo-PEG-Ligand Amide_Coupling->Bromo_PEG_Ligand SN_Reaction Nucleophilic Substitution (K2CO3, DMF, 60°C) Bromo_PEG_Ligand->SN_Reaction Ligand_OH Ligand-OH Ligand_OH->SN_Reaction Final_PROTAC Final PROTAC SN_Reaction->Final_PROTAC Purification Purification (Chromatography) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General experimental workflow for this compound based PROTAC synthesis.

Troubleshooting_Decision_Tree cluster_reaction_type Identify Reaction Step cluster_amide_issues Amide Coupling Troubleshooting cluster_sub_issues Nucleophilic Substitution Troubleshooting Start Low Yield or Incomplete Reaction Amide_Coupling Amide Coupling? Start->Amide_Coupling Yes Nuc_Sub Nucleophilic Substitution? Start->Nuc_Sub No Check_Reagents Check Reagents: - Anhydrous solvents? - Active coupling agent? Amide_Coupling->Check_Reagents Check_Base Check Base: - Strong enough? - Not causing side reactions? Nuc_Sub->Check_Base Optimize_Conditions Optimize Conditions: - Increase reaction time? - Change coupling agent? Check_Reagents->Optimize_Conditions If reagents are good Final_Check Monitor by LC-MS and Purify Optimize_Conditions->Final_Check Optimize_Temp Optimize Temperature: - Increase temperature? Check_Base->Optimize_Temp If base is appropriate Optimize_Temp->Final_Check

Caption: Troubleshooting decision tree for this compound based PROTAC synthesis.

References

Optimizing reaction pH for Bromo-PEG4-acid coupling to amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the optimal coupling of Bromo-PEG4-acid to primary amines, a common procedure in bioconjugation for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to an amine-containing molecule?

A1: The coupling reaction using the popular EDC/NHS chemistry is a two-step process, with each step having its own optimal pH range. For the initial activation of the this compound's carboxyl group with EDC and NHS, an acidic environment with a pH between 4.5 and 6.0 is most efficient.[1][2][3] The subsequent reaction of the activated NHS-ester with a primary amine is most effective in a neutral to slightly basic buffer, typically at a pH of 7.2 to 8.5.[4][5]

Q2: Why is a two-step pH process recommended?

A2: A two-step process allows for the specific activation of the carboxyl groups on the this compound without undesirable side reactions, such as polymerization of amine-containing biomolecules like antibodies. The initial acidic pH favors the formation of the amine-reactive O-acylisourea intermediate by EDC, which is then stabilized by NHS to form a more stable NHS ester. Shifting to a higher pH for the second step deprotonates the primary amines, making them better nucleophiles to react with the NHS ester.

Q3: What is NHS-ester hydrolysis and how does pH affect it?

A3: NHS-ester hydrolysis is a competing reaction where the activated NHS ester reacts with water, converting the ester back to a carboxylic acid and rendering it inactive for coupling to the amine. The rate of this hydrolysis is highly dependent on the pH. As the pH increases, the rate of hydrolysis increases significantly. For instance, the half-life of an NHS ester is 4-5 hours at pH 7, but this drops to only 10 minutes at pH 8.6. Therefore, it is crucial to perform the amine coupling step promptly after the formation of the NHS ester.

Q4: What are suitable buffers for this reaction?

A4: For the activation step (pH 4.5-6.0), non-amine and non-carboxylate buffers like MES (2-(N-morpholino)ethanesulfonic acid) are recommended. For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) is a common choice. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS-activated PEG.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Suboptimal pH: The pH of the activation or coupling step was outside the optimal range.Verify the pH of your buffers before use. Use MES buffer at pH 4.5-6.0 for activation and a buffer like PBS at pH 7.2-8.5 for coupling.
Hydrolysis of NHS-ester: The activated this compound was exposed to high pH for too long before the addition of the amine.Add the amine-containing molecule to the reaction as soon as possible after the activation step. Avoid pH values above 8.5.
Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage.EDC and NHS are moisture-sensitive. Store them desiccated at the recommended temperature and allow them to warm to room temperature before opening to prevent condensation.
Precipitation during reaction Protein Aggregation: The change in pH or addition of reagents caused the protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.
High EDC Concentration: An excessive amount of EDC can sometimes lead to precipitation.If you are observing precipitation with a large excess of EDC, try reducing the concentration.

Experimental Protocol: Two-Step Coupling of this compound to a Primary Amine

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents: Equilibrate EDC and NHS to room temperature before opening the vials. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent like DMSO or DMF. Prepare the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over the this compound is typically used.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, excess EDC and NHS can be removed using a desalting column equilibrated with the Coupling Buffer.

  • Coupling to the Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule in the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Reaction Workflow

Coupling_Workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling cluster_hydrolysis Competing Reaction BromoPEG This compound (-COOH) ActivatedPEG NHS-activated This compound BromoPEG->ActivatedPEG pH 4.5 - 6.0 (MES Buffer) EDC_NHS EDC + NHS Amine Primary Amine (-NH2) Conjugate Bromo-PEG4-Amine Conjugate (Amide Bond) Amine->Conjugate ActivatedPEG_c->Conjugate pH 7.2 - 8.5 (PBS Buffer) Hydrolysis Hydrolysis InactivePEG Inactive this compound (-COOH) ActivatedPEG_h->InactivePEG pH dependent

Caption: Workflow for the two-step EDC/NHS coupling of this compound to a primary amine.

References

Technical Support Center: Purification of Bromo-PEG4-acid Conjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of peptides conjugated with a Bromo-PEG4-acid linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugated peptides?

The primary challenge is the heterogeneity of the reaction mixture.[1][2] After the conjugation reaction, the mixture typically contains the desired PEGylated peptide, unreacted peptide, excess this compound linker, and potentially side products like hydrolyzed linker or di-PEGylated species. The goal of purification is to isolate the target conjugate from these impurities, which can have similar physicochemical properties, making separation difficult.

Q2: What is the most effective method for purifying PEGylated peptides?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used method for purifying PEGylated peptides.[3][4][5] It offers high resolution to separate the desired conjugate from unreacted starting materials and other impurities based on differences in hydrophobicity.

Q3: How can I efficiently remove large amounts of unreacted this compound linker?

For initial cleanup and removal of excess small molecule linkers, Solid-Phase Extraction (SPE) is a rapid and economical choice. It can effectively separate the larger peptide conjugate from the much smaller, unreacted PEG linker. Size-exclusion chromatography (SEC) or dialysis can also be effective for removing small molecule impurities from much larger peptide or protein conjugates.

Q4: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is essential. Analytical RP-HPLC is used to assess purity by observing the number and integration of peaks. Mass Spectrometry (MS) is crucial for confirming the identity and integrity of the conjugate by verifying its molecular weight. The mass spectrum of a PEGylated peptide will often show a distribution of peaks, with each differing by the mass of the ethylene glycol unit (approx. 44 Da).

Q5: Is the bromo- group stable during typical purification conditions?

The bromo- group is a good leaving group and can be susceptible to nucleophilic substitution. While generally stable under the acidic conditions of RP-HPLC (e.g., using TFA), prolonged exposure to basic pH or nucleophiles should be avoided to prevent degradation or unwanted side reactions. Some studies have shown that brominated linkers can offer sufficient stability for purification while allowing for subsequent specific cleavage if desired.

Purification Strategy Workflow

The following diagram illustrates a general workflow for the purification and analysis of a this compound conjugated peptide.

G cluster_purification Purification Phase cluster_final Final Product Phase Reaction Crude Reaction Mixture SPE Optional SPE Cleanup (Removes excess linker) Reaction->SPE High linker excess HPLC Preparative RP-HPLC (Primary Purification) Reaction->HPLC Low linker excess SPE->HPLC Pooling Pool & Analyze Fractions (Analytical HPLC/MS) HPLC->Pooling Collect target peaks Lyophilize Lyophilization Pooling->Lyophilize Pool pure fractions QC Final QC Analysis (Purity by HPLC, Identity by MS) Lyophilize->QC Storage Store Purified Conjugate (-20°C or -80°C) QC->Storage

General purification workflow for this compound conjugated peptides.
Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks in RP-HPLC Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column. Poor Solubility: The conjugate may be aggregating or poorly soluble in the mobile phase. Column Overload: Too much sample has been injected.Optimize Mobile Phase: Ensure 0.1% TFA is present in both mobile phases (A and B) to improve peak shape. Elevate Temperature: Increasing column temperature (e.g., to 45°C) can improve peak shape and resolution. Reduce Sample Load: Inject a smaller amount of the crude mixture onto the column.
Low Recovery of Conjugate Precipitation: The conjugate may be precipitating on the column or during solvent evaporation. Irreversible Adsorption: The peptide may be binding irreversibly to the column matrix or vials.Check Solubility: Test conjugate solubility in the starting mobile phase conditions. Use Low-Binding Tubes: Utilize low-protein-binding tubes and plates for collection. Acidify Fractions: Ensure collected fractions are acidified (with TFA or formic acid) to maintain solubility before lyophilization.
Co-elution of Impurities Similar Hydrophobicity: The impurity (e.g., unreacted peptide) has a retention time very close to the product. Suboptimal Gradient: The elution gradient is too steep.Shallow Gradient: Use a shallower, more gradual gradient around the elution point of your target conjugate to increase resolution. Change Stationary Phase: Switch to a column with different selectivity (e.g., C8 instead of C18, or a different pore size). Change Mobile Phase Modifier: Try a different ion-pairing agent like formic acid (FA) instead of TFA.
Product Identity Incorrect (MS) Linker Hydrolysis: The bromo- group may have been substituted by a hydroxyl group during reaction or workup. Oxidation: Methionine or Cysteine residues may have been oxidized.Verify Mass: Calculate the expected mass difference for potential side products. A hydroxyl substitution for bromine results in a mass decrease. Oxidation adds +16 Da per site. Optimize Reaction/Handling: Use degassed buffers and handle the sample quickly to minimize oxidation. Ensure pH is controlled to minimize hydrolysis.
Experimental Protocols
Protocol 1: General RP-HPLC Purification

This protocol is a starting point and should be optimized for each specific peptide conjugate.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size). A C4 column can also be effective for larger peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of Mobile Phase A or a compatible solvent (e.g., water/acetonitrile with a small amount of DMSO if needed for solubility). Filter through a 0.22 µm syringe filter.

  • Gradient Elution:

    • Inject the sample onto the column equilibrated in 5-10% Mobile Phase B.

    • Run a linear gradient over 30-60 minutes to 60-80% Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized. A shallower gradient (e.g., 0.5-1% B per minute) generally provides better resolution.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect peaks corresponding to the target product.

  • Analysis: Analyze collected fractions by analytical HPLC and MS to confirm purity and identity before pooling and lyophilization.

Protocol 2: Solid-Phase Extraction (SPE) for Linker Removal

SPE is ideal for a quick cleanup to remove excess this compound linker before RP-HPLC.

  • Cartridge: C18 SPE cartridge. Choose a cartridge size appropriate for your sample mass.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water with 0.1% TFA.

  • Sample Loading: Acidify the crude peptide sample with TFA (to pH 2-3) and load it onto the conditioned cartridge.

  • Washing (Elute Linker): Wash the cartridge with 2-3 column volumes of a low organic solvent mixture (e.g., 5-10% acetonitrile in water with 0.1% TFA). This step is designed to wash away the more hydrophilic, unreacted linker while the more hydrophobic peptide conjugate remains bound.

  • Elution (Elute Conjugate): Elute the desired peptide conjugate with 1-2 column volumes of a higher organic solvent mixture (e.g., 50-70% acetonitrile in water with 0.1% TFA).

  • Analysis: Confirm the presence of the product in the elution fraction using analytical HPLC or MS. Dry the sample before further purification by RP-HPLC.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low purity after an initial purification run.

G Start Low Purity After Initial HPLC Run Check_Chroma Analyze Chromatogram: What is the nature of the impurity? Start->Check_Chroma Broad_Peak Issue: Poor Peak Shape Check_Chroma->Broad_Peak Broad / Tailing Product Peak Coelution Issue: Poor Resolution Check_Chroma->Coelution Impurity Co-elutes with Product Excess_Linker Issue: Overwhelming Impurities Check_Chroma->Excess_Linker Excess Unreacted Linker / Peptide Broad_Peak_Sol Solutions: 1. Increase column temperature (45°C). 2. Ensure 0.1% TFA in mobile phase. 3. Reduce sample load. Broad_Peak->Broad_Peak_Sol Coelution_Sol Solutions: 1. Run a shallower gradient. 2. Change column (e.g., C8 or different vendor). 3. Try a different ion-pairing agent (e.g., FA). Coelution->Coelution_Sol Excess_Linker_Sol Solutions: 1. Perform pre-purification with SPE. 2. Optimize conjugation reaction stoichiometry. 3. Use orthogonal method (e.g., IEX if charges differ). Excess_Linker->Excess_Linker_Sol End Re-run Purification & Analyze Broad_Peak_Sol->End Coelution_Sol->End Excess_Linker_Sol->End

Decision tree for troubleshooting low purity results in RP-HPLC.

References

How to minimize non-specific binding of Bromo-PEG4-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of Bromo-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a heterobifunctional linker containing a carboxylic acid and a bromo group, connected by a 4-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated (e.g., using EDC and NHS) to form an NHS ester, which then reacts with primary amines on proteins or other biomolecules to form a stable amide bond. The bromo group can subsequently react with a thiol group from another molecule, allowing for the creation of a conjugate. The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate and can reduce non-specific binding.[1][2][3][4]

Q2: What are the primary causes of non-specific binding of protein conjugates?

Non-specific binding (NSB) of protein conjugates is primarily caused by:

  • Hydrophobic Interactions: Proteins may non-specifically adhere to hydrophobic surfaces or other proteins through hydrophobic patches on their surfaces.

  • Electrostatic Interactions: Charged regions on a protein conjugate can interact with oppositely charged surfaces or molecules.

  • Protein Aggregation: The conjugation process can sometimes lead to the formation of protein aggregates, which can increase non-specific binding.

The properties of the conjugated molecule and the surfaces it interacts with will determine the dominant cause of NSB.[3]

Q3: How does the PEG linker in this compound help to reduce non-specific binding?

The polyethylene glycol (PEG) linker in this compound helps to reduce non-specific binding through several mechanisms:

  • Steric Hindrance: The flexible PEG chain creates a "shield" around the conjugated molecule, which can physically block non-specific interactions with other surfaces and proteins.

  • Hydrophilicity: PEG is highly hydrophilic and creates a hydration shell around the conjugate. This layer of water can repel other proteins and prevent them from making non-specific contact.

  • Increased Solubility: PEGylation can improve the solubility of proteins and reduce their propensity to aggregate, which is a common cause of high non-specific binding.

Troubleshooting Guides

Problem: High background signal in immunoassays (e.g., ELISA, Western Blot, Immunofluorescence).

High background is a common indicator of non-specific binding of your this compound conjugate.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
Suboptimal Blocking - Choice of Blocking Agent: The effectiveness of a blocking agent is application-dependent. Empirically test different blocking agents. Casein and non-fat dry milk are often more effective than BSA at lower concentrations. For applications sensitive to protein-based blockers, consider synthetic options like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). - Concentration and Incubation Time: Optimize the concentration of the blocking agent (typically 1-5% for protein-based blockers) and the incubation time (e.g., 1 hour at room temperature or overnight at 4°C).
Inadequate Washing - Increase the number and duration of wash steps. - Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions.
Incorrect Buffer Composition - pH: For NHS-ester based conjugations (after activating the carboxylic acid of this compound), a pH of 8.3-8.5 is optimal for the reaction with primary amines. However, for the application of the conjugate, ensure the buffer pH is appropriate to maintain protein stability and minimize charge-based non-specific interactions. - Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers can help to reduce electrostatic interactions.
High Conjugate Concentration - Titrate the concentration of your this compound conjugate to find the optimal balance between specific signal and background. High concentrations can lead to increased non-specific binding.
Protein Aggregation - Analyze your conjugate for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). - Optimize the conjugation reaction to minimize aggregation (e.g., by adjusting the protein concentration or the molar ratio of the PEG linker). The PEG linker itself should help reduce aggregation.
Cross-reactivity - If using antibodies, ensure the secondary antibody is not cross-reacting with other components in your sample. Use pre-adsorbed secondary antibodies if necessary.

Quantitative Data Summary

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, generally effective.Can have lot-to-lot variability; some antibodies may cross-react with BSA.
Non-fat Dry Milk / Casein 1-5% (w/v)Inexpensive and often very effective at blocking.Not suitable for detecting phosphoproteins (contains phosphoproteins) or biotinylated proteins (contains biotin).
Fish Gelatin 0.1-1% (w/v)Remains liquid at lower temperatures; can be more effective than BSA in some systems.May not be as robust a blocker as milk or casein in all applications.
Normal Serum 1-5% (v/v)Can be very effective as it contains a mixture of proteins that can block a wide range of non-specific sites.Must be from the same species as the secondary antibody to avoid cross-reactivity.
Synthetic Blockers (e.g., PVP, PEG) VariesProtein-free, which is advantageous in certain applications; can offer more consistent performance.May be more expensive and require more optimization.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to primary amines on a protein.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound: a. Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF at a 1:1.2:1.2 molar ratio to create a 10 mM solution. b. Incubate at room temperature for 15-30 minutes to form the NHS ester. This activated linker solution should be used immediately.

  • Protein Preparation: a. Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: a. Add a 20-fold molar excess of the activated Bromo-PEG4-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction: a. Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: a. Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Dot Blot Assay to Evaluate Non-Specific Binding

This protocol provides a method to qualitatively or semi-quantitatively assess the non-specific binding of your this compound conjugate to a membrane.

Materials:

  • Nitrocellulose or PVDF membrane

  • Your this compound conjugate

  • A negative control protein (unconjugated)

  • Various blocking buffers to be tested (e.g., 5% non-fat dry milk in TBST, 3% BSA in TBST)

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Detection reagents (if your conjugate is not directly labeled, you will need a primary antibody against your protein and a labeled secondary antibody)

Procedure:

  • Sample Application: a. On a dry nitrocellulose or PVDF membrane, spot 1-2 µL of your this compound conjugate and the negative control protein at various concentrations. b. Allow the spots to dry completely.

  • Blocking: a. Incubate the membrane in your chosen blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: a. Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Antibody Incubation (if necessary for detection): a. Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature. b. Wash the membrane as in step 3. c. Incubate the membrane with the labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. d. Wash the membrane as in step 3.

  • Detection: a. Develop the blot using an appropriate substrate for your labeled secondary antibody (e.g., chemiluminescent substrate for HRP). b. Image the blot.

  • Analysis: a. Compare the signal intensity of the spots for your conjugate to the negative control. A strong signal from the negative control indicates high non-specific binding of the antibodies. A strong signal from your conjugate in the absence of its target indicates non-specific binding of the conjugate itself. Compare the background levels between different blocking buffers to determine the most effective one.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_nsb_assay Protocol 2: NSB Dot Blot Assay A Activate this compound (EDC/NHS) C Conjugation Reaction (pH 8.3-8.5) A->C B Prepare Protein in Amine-Free Buffer B->C D Quench Reaction (Tris Buffer) C->D E Purify Conjugate (Desalting/Dialysis) D->E F Spot Conjugate & Controls on Membrane E->F Use in Assay G Block Membrane (Test Different Blockers) F->G H Wash G->H I Incubate with Detection Antibodies H->I J Wash I->J K Detect Signal J->K L Analyze NSB K->L

Caption: Experimental workflow for conjugation and non-specific binding assessment.

non_specific_binding_pathway cluster_causes Causes of Non-Specific Binding cluster_solutions Strategies to Minimize NSB A Hydrophobic Interactions NSB Non-Specific Binding A->NSB B Electrostatic Interactions B->NSB C Protein Aggregation C->NSB D Blocking Agents (BSA, Milk, PEG) E Optimize Buffer (pH, Ionic Strength) F Add Surfactants (Tween-20) G Optimize Conjugate Concentration H PEGylation NSB->D NSB->E NSB->F NSB->G NSB->H

Caption: Causes and mitigation strategies for non-specific binding.

References

Addressing solubility issues of Bromo-PEG4-acid modified proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with proteins modified by Bromo-PEG4-acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of solubility issues and aggregation when using this compound?

A1: While PEGylation is generally employed to enhance protein solubility and stability[1][2][3][4][5], aggregation can still occur. The primary causes for solubility problems with this compound modified proteins include:

  • Intermolecular Cross-linking: this compound is a heterobifunctional linker. It has a carboxylic acid that can react with primary amines (like lysine residues) and a bromide group that can react with nucleophiles like the thiol group of cysteine. If your protein has accessible residues for both ends of the linker, improper reaction conditions can lead to one PEG molecule linking two separate protein molecules, causing aggregation.

  • High Protein Concentration: Working at high protein concentrations increases the proximity of protein molecules, making intermolecular cross-linking and aggregation more likely.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability. Deviating from the optimal range can expose hydrophobic regions of the protein, leading to aggregation.

  • Pre-existing Aggregates: The starting protein sample must be highly pure and monomeric. Pre-existing aggregates can act as seeds, accelerating the aggregation process during the PEGylation reaction.

  • High Degree of PEGylation: Attaching too many PEG chains to the protein surface can sometimes compromise conformational stability or lead to undesirable PEG-protein interactions, which may promote aggregation.

Q2: How can I optimize reaction conditions to prevent aggregation during modification?

A2: Optimizing the reaction protocol is critical. It is highly recommended to perform small-scale screening experiments to find the best conditions before proceeding to a larger scale. Key parameters to adjust include:

  • pH Control: The pH of the reaction buffer is a critical factor.

    • To selectively target the N-terminal α-amine over lysine ε-amines for the carboxylic acid end, a lower pH (around 5.0-6.5) is often used.

    • Reactions involving the bromo- group with cysteine thiols are typically more efficient at a slightly basic pH (around 7.0-8.5).

  • Molar Ratio: The optimal molar ratio of this compound to the protein is protein-dependent and must be determined empirically. Start with a low molar excess of the PEG reagent and gradually increase it, monitoring for both the desired degree of PEGylation and the formation of aggregates.

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will slow the reaction rate. A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking.

  • Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, consider a stepwise or gradual addition over time. This keeps the instantaneous concentration of the reactive PEG low, reducing the chances of cross-linking.

ParameterRecommendationRationale
pH 5.0 - 6.5 (for N-terminus) or 7.0+ (for Lysines)Favors selective modification and can reduce multi-PEGylation.
Molar Ratio (PEG:Protein) Start low (e.g., 1:1 to 5:1 of PEG to reactive sites)Avoids excessive modification and cross-linking.
Temperature 4°C to Room TemperatureSlower reaction rates at lower temperatures can reduce aggregation.
Reaction Time Monitor over timePrevents over-PEGylation and allows for reaction quenching at the optimal point.

Q3: Are there additives I can include in the reaction buffer to maintain protein solubility?

A3: Yes, adding stabilizing excipients to the reaction buffer can significantly suppress protein aggregation. These additives work by various mechanisms, including preferential exclusion and reducing non-specific protein-protein interactions.

Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Q4: How can I detect, quantify, and remove aggregates from my modified protein sample?

A4: A combination of analytical and purification techniques is essential for managing aggregation.

Detection and Quantification:

  • Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and larger aggregates based on their size in solution. Aggregates will elute earlier than the desired monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive for detecting the presence of small amounts of large aggregates that might not be easily visible by other methods.

  • SDS-PAGE (non-reducing): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalently cross-linked protein aggregates.

Purification and Aggregate Removal:

  • Size Exclusion Chromatography (SEC): Preparative SEC is the primary method for separating the desired monomeric PEGylated protein from both high-molecular-weight aggregates and unreacted reagents.

  • Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein. This change in charge interaction can be exploited to separate the native (unmodified) protein, different PEGylated species, and sometimes soluble aggregates using IEX.

Experimental Workflows & Protocols

Below are diagrams and protocols relevant to working with this compound modified proteins.

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Prot_QC Protein QC (SEC, DLS) Reagent_Prep Prepare Buffers & Reagents Reaction_Setup Setup Reaction (Control pH, Temp, Ratio) Reagent_Prep->Reaction_Setup Incubate Incubate Reaction_Setup->Incubate Quench Quench Reaction Incubate->Quench Purify_SEC Purification (Size Exclusion) Quench->Purify_SEC Analyze_SEC Purity Check (SEC) Purify_SEC->Analyze_SEC Analyze_DLS Aggregation Check (DLS) Analyze_SEC->Analyze_DLS Analyze_Activity Functional Assay Analyze_DLS->Analyze_Activity

Caption: General experimental workflow for protein modification with this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions cluster_recovery Recovery (If Aggregation Occurred) Start Solubility Issue or Precipitation Observed Cause_XLink Intermolecular Cross-linking Start->Cause_XLink Cause_Conc High Protein or PEG Concentration Start->Cause_Conc Cause_Buffer Suboptimal Buffer (pH, Temp) Start->Cause_Buffer Cause_Purity Poor Initial Protein Quality Start->Cause_Purity Sol_Ratio Optimize Molar Ratio (↓ PEG) Cause_XLink->Sol_Ratio Sol_Add Gradual Reagent Addition Cause_XLink->Sol_Add Sol_Conc Lower Concentrations Cause_Conc->Sol_Conc Sol_Buffer Optimize pH & Temp (Screening) Cause_Buffer->Sol_Buffer Sol_Excipient Add Stabilizers (Arginine, Sucrose) Cause_Buffer->Sol_Excipient Sol_Purify Purify Stock Protein (SEC before reaction) Cause_Purity->Sol_Purify Rec_SEC Purify via Preparative SEC Sol_Ratio->Rec_SEC Sol_Add->Rec_SEC Sol_Conc->Rec_SEC Sol_Buffer->Rec_SEC Sol_Excipient->Rec_SEC Sol_Purify->Rec_SEC Rec_IEX Attempt IEX Separation

Caption: Troubleshooting decision tree for addressing solubility issues.

Protocol 1: General Protein Modification with this compound

This protocol provides a general framework. All steps, especially concentrations, ratios, and incubation times, should be optimized for your specific protein.

A) Carboxylic Acid Conjugation to Amines (e.g., Lysine)

This method uses EDC and NHS (or Sulfo-NHS) to activate the carboxylic acid end of the PEG, which then reacts with primary amines on the protein.

  • Materials:

    • Protein in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). Avoid Tris or glycine buffers.

    • This compound

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification column (Size Exclusion Chromatography)

  • Procedure:

    • Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO. Prepare fresh stock solutions of EDC and Sulfo-NHS in cold, deionized water immediately before use.

    • Activation: In a microfuge tube, combine this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS in an appropriate reaction buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

    • Conjugation: Add the activated PEG solution to your protein solution at a desired molar ratio (e.g., start with a 5-fold molar excess of PEG to protein).

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Purification: Remove unreacted PEG and byproducts, and separate aggregates from the monomeric conjugate using Size Exclusion Chromatography (SEC).

B) Bromo Group Conjugation to Thiols (Cysteine)

This method targets the thiol group on cysteine residues. The protein must have an accessible, reduced cysteine.

  • Materials:

    • Protein with a free cysteine in a suitable buffer (e.g., PBS, pH 7.2-7.5). Degas the buffer to minimize thiol oxidation.

    • This compound

    • Anhydrous DMSO or DMF

    • Purification column (Size Exclusion Chromatography)

  • Procedure:

    • Protein Preparation: If necessary, treat the protein with a mild reducing agent like TCEP to ensure the target cysteine is in its reduced, free thiol state. Remove the reducing agent before proceeding.

    • Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO.

    • Conjugation: Add the this compound solution to your protein at a desired molar ratio (e.g., start with a 10-fold molar excess of PEG to protein).

    • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress if possible.

    • Purification: Separate the PEGylated protein from unreacted PEG and protein using Size Exclusion Chromatography (SEC). No quenching step is typically required, as purification will remove the excess PEG reagent.

References

Technical Support Center: Bromo-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during reactions with Bromo-PEG4-acid. This heterobifunctional PEG linker contains a terminal carboxylic acid and a bromide group, making it versatile for bioconjugation, drug delivery, and PROTAC synthesis.[1][2][3] The most common applications involve activating the carboxylic acid to react with primary amines (e.g., on proteins) or displacing the bromide with a nucleophile like a thiol.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound starting material is not dissolving. What should I do?

A1: Solubility issues can halt a reaction before it begins. This compound is generally soluble in a range of solvents due to its hydrophilic PEG spacer.

  • Recommended Solvents : Manufacturer data indicates solubility in water, DMSO, DMF, and DCM (dichloromethane).

  • Troubleshooting Steps :

    • Confirm Solvent Choice : Ensure you are using a recommended solvent. For reactions involving amine coupling (e.g., with EDC/NHS), anhydrous DMF or DCM are common choices for activating the acid, while aqueous buffers (e.g., MES, PBS) are used for the conjugation step.

    • Check Reagent Quality : If solubility is an issue in normally compatible solvents, the reagent quality may be compromised. Consider obtaining a new batch.

    • Gentle Warming & Sonication : Gentle warming or brief sonication can aid dissolution. However, avoid excessive heat which could degrade the reagent.

    • Co-solvents : If working with a poorly soluble substrate, using a co-solvent system might be necessary. Ensure the co-solvent is compatible with all downstream reaction steps.

Q2: I am seeing no product formation in my amine coupling reaction. What are the common causes?

A2: A complete lack of product in an amine coupling reaction (e.g., forming an amide bond) typically points to a problem with the activation of the carboxylic acid or the stability of the reagents. The most common method is the activation of the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Below is a troubleshooting workflow to diagnose the issue.

G start Reaction Failure: No Product Detected reagents 1. Verify Reagent Quality & Storage start->reagents conditions 2. Check Reaction Conditions reagents->conditions Reagents OK reagent_q1 Is this compound stored at -20°C? reagents->reagent_q1 buffer 3. Analyze Buffer Composition conditions->buffer Conditions OK condition_q1 Is activation pH acidic (4.7-6.0)? conditions->condition_q1 substrate 4. Assess Amine Substrate buffer->substrate Buffer OK buffer_q1 Does your buffer contain primary amines (Tris, Glycine)? buffer->buffer_q1 success Problem Solved substrate->success Substrate OK reagent_q2 Are EDC/NHS anhydrous and stored at 4°C, desiccated? reagent_q1->reagent_q2 Yes reagent_a1 Incorrect storage can lead to degradation. reagent_q1->reagent_a1 No reagent_a2 EDC/NHS are hygroscopic; water inactivates them. reagent_q2->reagent_a2 No condition_q2 Is conjugation pH neutral/basic (7.2-8.5)? condition_q1->condition_q2 Yes condition_a1 Activation is most efficient in acidic conditions (e.g., MES buffer). condition_q1->condition_a1 No condition_a2 Amine coupling is most efficient at higher pH. condition_q2->condition_a2 No buffer_a1 Amine-containing buffers will compete with your substrate, quenching the reaction. buffer_q1->buffer_a1 Yes

Caption: Troubleshooting workflow for failed this compound amine coupling reactions.

Key Failure Points:

  • Reagent Instability : this compound should be stored at -20°C. EDC and NHS are moisture-sensitive and should be stored at 4°C under desiccated conditions. Always allow reagents to warm to room temperature before opening to prevent condensation.

  • Incorrect pH : The EDC/NHS reaction is a two-stage process with different pH optima.

    • Activation Step : The reaction of this compound with EDC/NHS to form the amine-reactive NHS ester is most efficient at a slightly acidic pH (4.7-6.0), typically in a buffer like MES.

    • Conjugation Step : The reaction of the NHS ester with the primary amine of your target molecule is most efficient at a pH of 7.2-8.5, often in a buffer like PBS.

  • Competing Nucleophiles : Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or other nucleophiles, as these will compete with your target molecule and consume the activated PEG linker.

Q3: My reaction is slow and gives low yields. How can I optimize it?

A3: Low efficiency can arise from suboptimal stoichiometry, reaction times, or competing side reactions.

For Amine (EDC/NHS) Coupling:

The primary side reaction is the hydrolysis of the activated NHS ester, which regenerates the inactive carboxylic acid. The rate of hydrolysis increases significantly with pH.

  • Optimization Strategies :

    • Adjust Stoichiometry : Increase the molar excess of EDC and NHS relative to the this compound. A common starting point is a 1.5 to 2.0-fold molar excess of each. You may also need to increase the molar excess of the activated PEG-acid relative to your amine-containing molecule, especially for protein labeling where a 10- to 20-fold excess is common.

    • Perform a Two-Step Reaction : To protect the target amine from EDC, perform the activation step first. Activate the this compound with EDC/NHS for 15 minutes in an acidic buffer, then add this solution to your amine-containing molecule at the higher conjugation pH.

    • Reaction Time & Temperature : Conjugation can be run for 1-2 hours at room temperature or overnight at 4°C to balance reaction rate against NHS-ester hydrolysis.

ParameterActivation Step (in MES Buffer)Conjugation Step (in PBS)Reference(s)
pH 4.7 - 6.07.2 - 8.5
Temperature Room Temperature4°C to Room Temperature
Time 15 minutes1-2 hours (RT) or Overnight (4°C)
Molar Ratio (PEG:EDC:NHS) 1 : 1.5 : 1.5-

For Nucleophilic Substitution (at the Bromide):

This reaction typically follows an SN2 mechanism, where a nucleophile (like a thiol) attacks the carbon atom bonded to the bromine.

  • Optimization Strategies :

    • Solvent Choice : The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the anionic nucleophile, increasing its reactivity. The reaction between n-butyl bromide and azide, for example, is thousands of times faster in DMF than in methanol.

    • Increase Nucleophile Concentration : As an SN2 reaction is bimolecular, its rate depends on the concentration of both the this compound and the nucleophile. Using a slight excess (e.g., 1.2 equivalents) of the nucleophile can help drive the reaction to completion.

    • Temperature : Gently heating the reaction can increase the rate, but may also promote side reactions like elimination. Monitor the reaction closely by TLC or LC-MS.

SolventDielectric Constant (ε)Relative SN2 RateReference(s)
Methanol331
DMF372,800
Acetonitrile385,000
DMSO491,300,000

Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Amine Coupling

This protocol is for conjugating this compound to a primary amine-containing molecule (e.g., a protein or small molecule).

Materials:

  • This compound

  • EDC-HCl and Sulfo-NHS (or NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMF (if starting material requires it for initial dissolution)

Procedure:

G cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_quenching Quenching & Purification a1 1. Dissolve this compound in Activation Buffer. a2 2. Add 1.5 eq. EDC and 1.5 eq. Sulfo-NHS. a1->a2 a3 3. Incubate for 15 minutes at Room Temperature. a2->a3 c1 4. Add activated PEG solution to amine-containing molecule in Conjugation Buffer. a3->c1 Immediately Proceed c2 5. Incubate for 2 hours at RT or overnight at 4°C. c1->c2 q1 6. Add Quenching Buffer to a final concentration of 10-50 mM. c2->q1 q2 7. Purify conjugate via dialysis or size-exclusion chromatography. q1->q2

Caption: Experimental workflow for a two-step EDC/NHS coupling reaction.

  • Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare stock solutions if needed.

  • Activation : Dissolve this compound in Activation Buffer. Add 1.5 molar equivalents of EDC, followed immediately by 1.5 molar equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Conjugation : Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

  • Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Purification : Remove excess reagents and byproducts by a suitable method such as dialysis or size-exclusion chromatography.

Protocol 2: General SN2 Nucleophilic Substitution

This protocol outlines a general procedure for reacting the bromide end of this compound with a nucleophile (e.g., a thiol).

Materials:

  • This compound

  • Nucleophile (e.g., a thiol-containing molecule)

  • Anhydrous DMF or DMSO

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation : Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere. In a separate flask, dissolve the nucleophile (1.2 equivalents).

  • Reaction Setup : Add the nucleophile solution to the this compound solution dropwise at room temperature with stirring. If the reaction is slow, it can be gently heated (e.g., to 40-50°C).

  • Monitoring : Follow the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • Work-up : Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using an appropriate method, such as column chromatography on silica gel.

References

Stability issues with Bromo-PEG4-acid linkers in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bromo-PEG4-acid linkers in biological media. It is intended for researchers, scientists, and drug development professionals utilizing these linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound linker?

A this compound linker is a bifunctional molecule used in bioconjugation.[1][2][3][4][5] It contains a bromo group that readily reacts with nucleophiles, most commonly the thiol group of a cysteine residue on a protein or peptide. The terminal carboxylic acid allows for conjugation to another molecule, often via an amide bond formation with a primary amine. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Q2: What are the main stability concerns with this compound linkers in biological media?

The primary stability concern is the potential for hydrolysis of the bromo group, which would render the linker inactive for its intended conjugation reaction. Additionally, off-target reactions with other nucleophiles present in biological media can occur, although the reaction with thiols is generally favored.

Q3: How does the stability of the thioether bond formed by a bromoacetyl group compare to that of a maleimide-thiol adduct?

The thioether bond formed from the reaction of a haloacetyl derivative (like the bromo- end of the linker) with a thiol is generally considered more stable and less prone to reversal (retro-Michael reaction) compared to the thiosuccinimide adduct formed from a maleimide-thiol reaction. However, maleimide-based conjugates can undergo hydrolysis of the succinimide ring, which results in a more stable, ring-opened structure.

Q4: What is the effect of pH on the conjugation reaction?

The reaction of the bromoacetyl group with thiols is pH-dependent. The reaction rate increases with higher pH, as the thiol group becomes deprotonated to the more nucleophilic thiolate anion. Bromoacetyl groups tend to react with thiols at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity. This is in contrast to maleimides, which react more readily with thiols at a lower pH of 6.5-7.5.

Q5: Can the PEG chain length affect the stability and performance of the conjugate?

Yes, the length of the PEG linker can significantly impact the in vivo behavior of the conjugated molecule. Longer PEG chains generally lead to:

  • Increased circulation half-life.

  • Enhanced solubility.

  • Reduced renal clearance.

  • Potentially altered biodistribution.

However, an excessively long PEG chain might negatively affect the biological activity of the conjugated molecule. The optimal PEG length often needs to be determined empirically for each specific application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conjugation efficiency 1. Hydrolysis of the bromo group: The this compound linker may have degraded due to improper storage or handling in aqueous buffers. 2. Suboptimal pH of the reaction buffer: The pH may be too low for efficient reaction with the thiol. 3. Presence of competing nucleophiles: Other molecules in the reaction mixture may be reacting with the linker. 4. Thiol oxidation: The cysteine residues on the target molecule may have formed disulfide bonds.1. Prepare fresh solutions of the linker immediately before use. Avoid prolonged storage in aqueous solutions. Store stock solutions in an appropriate organic solvent at -20°C. 2. Increase the pH of the reaction buffer to 8.0-9.0 to facilitate the reaction. Monitor the stability of your target molecule at this pH. 3. Purify the target molecule to remove interfering substances. If possible, perform the conjugation in a clean buffer system. 4. Reduce the target molecule with a reducing agent like DTT or TCEP prior to conjugation, followed by removal of the reducing agent.
Precipitation of the conjugate during or after the reaction 1. Hydrophobicity of the final conjugate: The addition of the linker and payload may have decreased the overall solubility of the molecule. 2. Incorrect buffer conditions: The buffer composition or pH may not be suitable for the final conjugate.1. The PEG4 spacer is designed to enhance solubility, but if the payload is very hydrophobic, consider using a longer PEG linker. 2. Optimize the buffer composition, for example, by adding solubility-enhancing excipients. Ensure the final pH is appropriate for maintaining the solubility of the conjugate.
Loss of biological activity of the conjugated molecule Steric hindrance: The linker and its attached payload may be interfering with the active site or binding interface of the target molecule.If possible, consider alternative conjugation sites on your target molecule that are distal to the active site. The use of a longer PEG linker might also provide more spatial separation.
Inconsistent results between batches 1. Variability in linker quality or storage: Inconsistent handling of the this compound linker. 2. Inconsistent protein/peptide quality: Differences in the purity or oxidation state of the target molecule.1. Aliquot the linker upon receipt and store it under the recommended conditions. Use a fresh aliquot for each experiment. 2. Ensure consistent quality control of your target molecule before each conjugation reaction.

Quantitative Data Summary

Direct quantitative stability data for this compound in biological media is not extensively published. The following table summarizes comparative data for related chemistries and the general impact of PEGylation on the in vivo performance of bioconjugates.

Parameter Linker/Modification Observation Reference
Reaction Kinetics Bromoacetyl vs. Maleimide with thiolsKinetic discrimination of 2-3 orders of magnitude can be achieved by controlling pH (Maleimide at pH 6.5, Bromoacetyl at pH 9.0).
Bond Stability Thioether (from Bromoacetyl) vs. Thiosuccinimide (from Maleimide)The thioether bond is generally considered more stable and not susceptible to the retro-Michael reaction that can affect maleimide adducts.
In Vivo Half-Life Affibody-Drug Conjugate with no PEG19.6 minutes
In Vivo Half-Life Affibody-Drug Conjugate with 4 kDa PEG2.5-fold increase compared to no PEG
In Vivo Half-Life Affibody-Drug Conjugate with 10 kDa PEG11.2-fold increase compared to no PEG
In Vivo Half-Life Recombinant human TIMP-1 (rhTIMP-1)1.1 hours
In Vivo Half-Life PEG20K-TIMP-128 hours

Experimental Protocols

Protocol for Assessing the In Vitro Stability of this compound Conjugates in Plasma

This protocol outlines a general method to assess the stability of a conjugate formed using a this compound linker in plasma.

1. Materials:

  • Purified conjugate of interest

  • Human or mouse plasma (source should be consistent with the intended application)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap)

2. Procedure:

  • Sample Preparation:

    • Spike the purified conjugate into the plasma at a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by spiking the conjugate into PBS at the same concentration.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) from each sample.

    • Immediately quench the reaction by adding 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.

    • Store the quenched samples at -20°C or below until analysis.

  • Sample Processing for LC-MS:

    • Thaw the quenched samples on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to determine the concentration of the intact conjugate.

    • Use a suitable reverse-phase column for protein/peptide separation.

    • Monitor the mass of the intact conjugate and any potential degradation products (e.g., hydrolyzed linker or deconjugated payload).

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t1/2) in plasma.

Visualizations

General Workflow for Assessing Conjugate Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Spike Conjugate into Plasma inc Incubate at 37°C prep1->inc prep2 Spike Conjugate into PBS (Control) prep2->inc sampling Sample at Time Points (0, 1, 4, 8, 24h...) inc->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge lcms LC-MS Analysis of Supernatant centrifuge->lcms data Calculate % Intact Conjugate and Half-life lcms->data Potential Degradation Pathway of this compound Linker start This compound Linker Br-(CH2CH2O)4-COOH hydrolysis Hydrolyzed Linker HO-(CH2CH2O)4-COOH start->hydrolysis Hydrolysis (H2O) (Undesired) conjugate Thioether Conjugate R-S-(CH2CH2O)4-COOH start->conjugate Thiol Conjugation (Desired) thiol Target Thiol (R-SH) Troubleshooting Logic for Low Conjugation start Low Conjugation Efficiency? check_linker Is Linker Freshly Prepared? start->check_linker Yes check_ph Is Reaction pH 8.0-9.0? check_linker->check_ph Yes solution_linker Prepare Fresh Linker Solution check_linker->solution_linker No check_thiol Is Target Thiol Reduced? check_ph->check_thiol Yes solution_ph Adjust Buffer pH check_ph->solution_ph No solution_thiol Add Reducing Agent (e.g., TCEP) check_thiol->solution_thiol No success Re-run Conjugation check_thiol->success Yes solution_linker->success solution_ph->success solution_thiol->success

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Bromo-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Bromo-PEG4-acid and its conjugates. This compound is a heterobifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Accurate characterization of these conjugates is critical for ensuring their efficacy and safety.[1] This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical methods for their specific needs.

Introduction to this compound

This compound is a hydrophilic linker containing a bromo group and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media. The bromo group serves as a reactive site for nucleophilic substitution, while the carboxylic acid can be activated to form amide bonds with primary amines.[1]

Chemical Structure:

Molecular Formula: C11H21BrO6[1][2]

Molecular Weight: 329.18 g/mol [2]

Mass Spectrometry Techniques for Characterization

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prevalent mass spectrometry techniques for the analysis of PEGylated molecules. The choice between them often depends on the specific analytical requirements, such as the need for coupling with liquid chromatography for complex mixture analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound conjugates. It is readily coupled with liquid chromatography (LC-MS) for the separation and analysis of complex reaction mixtures.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the direct analysis of purified samples. It typically produces singly charged ions, leading to simpler spectra compared to ESI-MS, especially for larger molecules.

Comparison of Mass Spectrometry Techniques

FeatureElectrospray Ionization (ESI)-MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Ionization Principle Soft ionization from solutionSoft ionization from a solid matrix
Typical Analytes Polar, thermally labile molecules in solutionPurified samples co-crystallized with a matrix
Ionization Products Often produces multiply charged ionsPredominantly singly charged ions
Coupling with Separation Easily coupled with Liquid Chromatography (LC-MS)Typically a standalone technique
Sample Preparation Relatively simple, direct infusion or LC eluentRequires co-crystallization with a suitable matrix
Key Advantages Excellent for LC-MS workflows, automation-friendly, provides structural information via tandem MS (MS/MS)High sensitivity, suitable for a wide mass range, tolerant to some buffers and salts
Key Disadvantages Can produce complex spectra with multiple charge states, ion suppression effectsMatrix interference in the low mass range, potential for analyte degradation by the laser

Experimental Protocols

ESI-MS Protocol for this compound Conjugates (via LC-MS)

This protocol is a general guideline and should be optimized for the specific conjugate and instrument.

1. Sample Preparation:

  • Prepare a stock solution of the this compound conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.

  • Dilute the stock solution to a final concentration of 1-10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Positive or Negative, depending on the conjugate. For this compound itself, negative ion mode is often preferred to detect the deprotonated molecule.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: Scan a range appropriate for the expected mass of the conjugate (e.g., m/z 100-1000).

MALDI-TOF MS Protocol for this compound Conjugates

The choice of matrix is crucial for successful MALDI analysis of small molecules. For polar molecules like this compound, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of CHCA in 50:50 ACN:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the purified this compound conjugate in a suitable solvent (e.g., water, methanol, or ACN) to a concentration of approximately 1 mg/mL.

2. Sample Spotting:

  • Dried-Droplet Method: Mix the analyte and matrix solutions in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

3. Mass Spectrometry:

  • Ionization Mode: Positive or Negative.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser energy necessary to obtain a good signal and avoid fragmentation.

  • Mass Range: Calibrate the instrument in the expected mass range of the analyte.

Expected Fragmentation Patterns

Mass spectrometry with fragmentation (MS/MS) is a powerful tool for structural elucidation. The fragmentation of this compound conjugates will be influenced by the nature of the conjugated molecule. However, some general fragmentation patterns can be expected.

The PEG chain typically fragments via cleavage of the C-O bonds, resulting in a series of neutral losses of ethylene glycol units (44 Da). For deprotonated PEG molecules, fragmentation is often dominated by intramolecular SN2 reactions. The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (for 79Br and 81Br). The carboxylic acid moiety can undergo decarboxylation (loss of CO2, 44 Da) under certain conditions.

Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD):

  • CID: This is a "slow" heating method that tends to break the weakest bonds, often resulting in less complex fragmentation spectra. It is effective for small, low-charged ions.

  • HCD: This is a "fast" heating method that imparts more energy to the ion, leading to more extensive fragmentation and potentially providing more structural information, especially for more complex molecules. HCD can generate a richer spectrum of fragment ions.

For a small molecule like a this compound conjugate, both CID and HCD can be effective. The choice may depend on the specific structural information required.

Alternative Characterization Techniques

While mass spectrometry is a primary tool, a comprehensive characterization of this compound conjugates often requires orthogonal techniques.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of functional groups and the PEG backbone. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can be used for quantification. Different detection methods like UV-Vis or fluorescence can be employed depending on the conjugate.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of specific functional groups in the conjugate.

Visualization of Workflows

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start This compound Conjugate prep_esi Dilution in Mobile Phase start->prep_esi prep_maldi Co-crystallization with Matrix start->prep_maldi esi ESI-MS (/MS) prep_esi->esi maldi MALDI-TOF MS prep_maldi->maldi data_analysis Molecular Weight Confirmation esi->data_analysis fragmentation Fragmentation Analysis (MS/MS) esi->fragmentation purity Purity Assessment (LC-MS) esi->purity maldi->data_analysis

Caption: Workflow for the mass spectrometric analysis of this compound conjugates.

Logical Relationship of Characterization Techniques

Characterization_Logic cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_information Information Obtained synthesis Conjugation Reaction purification Purification (e.g., HPLC, SEC) synthesis->purification ms Mass Spectrometry (ESI-MS, MALDI-TOF) purification->ms nmr NMR Spectroscopy ('H, 'C) purification->nmr hplc HPLC (Purity) purification->hplc mw Molecular Weight ms->mw structure Structure Confirmation ms->structure nmr->structure purity_info Purity hplc->purity_info

References

Confirming Bromo-PEG4-acid Conjugation: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of Bromo-PEG4-acid to a target molecule is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

LC-MS stands out as a primary method for the definitive confirmation of this compound conjugation due to its high sensitivity and ability to provide both separation and mass information in a single analysis. However, other techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

FeatureLC-MSMALDI-TOF MSNMR Spectroscopy
Primary Information Molecular Weight & PurityMolecular WeightChemical Structure & Purity
Sensitivity High (picomole to femtomole)High (picomole to attomole)Low (micromole to nanomole)
Resolution HighModerate to HighVery High
Quantitative Capability ExcellentSemi-quantitative to Quantitative (with standards)Excellent
Sample Throughput ModerateHighLow
Instrumentation Cost HighHighVery High
Key Advantage for this Application Separation of conjugate from starting materials and impurities with high-confidence mass confirmation.Rapid mass confirmation of the conjugate.Unambiguous structural confirmation and localization of the PEG linker.
Key Disadvantage for this Application Potential for ion suppression, requires method development.Limited fragmentation information, potential for matrix interference.Low sensitivity, requires relatively large amounts of pure sample.

Experimental Protocols

Detailed methodologies for the analysis of a this compound conjugate are provided below. These protocols are intended as a starting point and may require optimization for specific molecules.

LC-MS Analysis Protocol

This protocol outlines the steps for confirming the conjugation of this compound to a small molecule via LC-MS.

1. Sample Preparation:

  • Reaction Quenching: If the conjugation reaction is ongoing, quench it by adding a suitable reagent (e.g., a small thiol-containing molecule to react with any remaining this compound).

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). A typical starting concentration is 1 mg/mL, followed by further dilution to the low µg/mL or ng/mL range.

  • Filtration: For samples with particulate matter, filter through a 0.22 µm syringe filter to prevent clogging of the LC system.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is a good starting point for many small molecule conjugates. (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Mass Range: A range that covers the expected masses of the starting materials and the conjugated product.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.

3. Data Analysis:

  • Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of the starting materials and the expected conjugated product.

  • Mass Spectra: Examine the mass spectra of the peaks corresponding to the starting materials and the product to confirm their molecular weights. The mass of the conjugated product should be the sum of the mass of the starting molecule and the mass of the this compound minus the mass of the leaving group (e.g., HBr).

  • MS/MS Fragmentation: Analyze the fragmentation pattern of the conjugated product to confirm the presence of both the small molecule and the PEG linker. Characteristic fragments of the PEG chain (e.g., losses of 44 Da, corresponding to C2H4O units) should be observed.

Alternative Confirmation Methods

MALDI-TOF MS Protocol:

  • Sample Preparation: Mix the diluted sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for smaller molecules) on a MALDI target plate.

  • Analysis: Acquire mass spectra in the appropriate mass range.

  • Data Interpretation: Identify the peak corresponding to the molecular weight of the conjugated product.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Analysis: Acquire 1H and/or 13C NMR spectra.

  • Data Interpretation: Look for characteristic proton signals of the PEG chain (typically a broad singlet around 3.6 ppm) in addition to the signals from the parent molecule. 2D NMR techniques like COSY and HMBC can be used to confirm the connectivity between the molecule and the PEG linker.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in confirming this compound conjugation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Reaction Conjugation Reaction Mixture Dilution Dilution Reaction->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Column Reversed-Phase Column Injection->Column Separation Separation of Components Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Confirmation Confirmation of Conjugate Chromatogram->Confirmation MassSpectra->Confirmation Conjugation_Confirmation_Logic Start Analyze Reaction Mixture by LC-MS DetectConjugate Is a new peak with the expected mass of the conjugate detected? Start->DetectConjugate DecreaseReactants Do the peaks for the starting materials decrease in intensity? DetectConjugate->DecreaseReactants Yes Failure Conjugation Not Confirmed / Incomplete DetectConjugate->Failure No MSMSConfirm Does MS/MS fragmentation confirm the structure? DecreaseReactants->MSMSConfirm Yes DecreaseReactants->Failure No Success Conjugation Confirmed MSMSConfirm->Success Yes MSMSConfirm->Failure No

A Head-to-Head Comparison of Bromo-PEG4-acid and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, functionality, and overall performance of the final product. This guide provides an in-depth, objective comparison between two prevalent classes of PEG linkers: Bromo-PEG4-acid and N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring a terminal bromo group and a carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. The bromo group acts as an alkylating agent, primarily targeting nucleophilic thiol groups found in cysteine residues to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues, forming a stable amide bond. This dual reactivity allows for a two-step conjugation strategy.

NHS-ester PEG linkers are amine-reactive reagents that contain an N-hydroxysuccinimide ester group. This group readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[1][2] The reaction is efficient and proceeds under mild conditions.[3][4]

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative parameters of this compound and NHS-ester PEG linkers.

Table 1: Reactivity and Reaction Conditions

FeatureThis compound (Bromo group)This compound (Activated Acid)NHS-ester PEG
Target Functional Group Thiols (e.g., Cysteine)Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Bond Formed ThioetherAmideAmide
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Optimal pH Range 7.0 - 8.57.2 - 8.0 (for amine reaction)7.0 - 9.0[4]
Typical Molar Excess 10 - 20 fold10 - 20 fold10 - 50 fold
Typical Reaction Time 2 - 24 hours2 - 4 hours30 - 60 minutes at RT; 2 hours at 4°C
Typical Reaction Temperature Room TemperatureRoom Temperature4°C to Room Temperature

Table 2: Stability and Efficiency

FeatureThis compound (Thioether bond)This compound (Amide bond)NHS-ester PEG (Amide bond)
Linkage Stability HighVery HighVery High
Half-life in Serum Generally stable, but can be susceptible to exchange with other thiols.Estimated to be years under physiological conditions.Estimated to be years under physiological conditions.
Typical Conjugation Yield Variable, can be >90% under optimal conditions.High, dependent on activation efficiency.High, often >90%.
Side Reactions Potential for reaction with other nucleophiles at higher pH.Requires activation step which can have side reactions.Hydrolysis of the NHS ester in aqueous solutions.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical reactions and a general workflow for bioconjugation using these linkers.

G cluster_bromo This compound Reaction cluster_acid Activated Acid Reaction cluster_nhs NHS-ester PEG Reaction Protein-SH Protein-SH (Cysteine) Thioether_Product Protein-S-PEG4-COOH (Thioether bond) Protein-SH->Thioether_Product + Br-PEG4-COOH Bromo-PEG-Acid Br-PEG4-COOH Thioether_Product_2 Protein-S-PEG4-COOH Activated_Ester Protein-S-PEG4-CO-NHS Thioether_Product_2->Activated_Ester + EDC, NHS EDC_NHS EDC, NHS Final_Product Protein-S-PEG4-CO-NH-Target (Amide bond) Activated_Ester->Final_Product + Target-NH2 Protein-NH2 Target-NH2 Protein-NH2_2 Protein-NH2 (Lysine) Amide_Product Protein-NH-CO-PEG-X (Amide bond) Protein-NH2_2->Amide_Product + NHS-PEG-X NHS-PEG NHS-PEG-X

Reaction mechanisms for this compound and NHS-ester PEG linkers.

G Start Start: Biomolecule (Protein, Antibody, etc.) Linker_Prep Prepare Linker Solution (this compound or NHS-ester PEG) Start->Linker_Prep Reaction Conjugation Reaction (Control pH, Temp, Time) Linker_Prep->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

A general workflow for bioconjugation experiments.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound and NHS-ester PEG linkers.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

Objective: To conjugate the bromo group of this compound to a thiol group on a protein.

Materials:

  • Cysteine-containing protein (1-5 mg/mL)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching: (Optional) Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted bromo groups. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess linker and other reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry to determine the degree of labeling.

Protocol 2: Activation of this compound-Protein Conjugate and Reaction with an Amine

Objective: To activate the carboxylic acid of the this compound-protein conjugate and react it with a primary amine-containing molecule.

Materials:

  • This compound-protein conjugate

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Amine-containing molecule

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column

Procedure:

  • Buffer Exchange: Exchange the this compound-protein conjugate into the Activation Buffer.

  • Activation: Add EDC and NHS to the conjugate solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated conjugate solution. A 10- to 20-fold molar excess of the amine molecule is recommended. Adjust the pH of the reaction mixture to 7.2-7.5.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

  • Purification and Characterization: Purify and characterize the final conjugate as described in Protocol 1.

Protocol 3: Conjugation of an NHS-ester PEG Linker to a Protein

Objective: To conjugate an NHS-ester PEG linker to the primary amines of a protein.

Materials:

  • Protein (1-10 mg/mL)

  • NHS-ester PEG linker

  • Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free conjugation buffer.

  • Linker Preparation: Equilibrate the NHS-ester PEG linker to room temperature before opening. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.

Conclusion

The choice between this compound and NHS-ester PEG linkers depends on the specific requirements of the bioconjugation application.

  • NHS-ester PEG linkers are the gold standard for targeting primary amines, offering high reactivity, rapid reaction times, and the formation of exceptionally stable amide bonds. They are ideal for applications where random labeling of accessible lysines is acceptable and a stable, long-lasting conjugate is desired.

  • This compound provides greater versatility through its two distinct reactive handles. The bromo group allows for the specific targeting of cysteine residues, which are often less abundant than lysines, enabling more site-specific conjugation. The carboxylic acid can then be used for a subsequent conjugation step. This makes this compound a suitable choice for constructing more complex bioconjugates where control over the conjugation site is crucial.

Ultimately, the optimal linker choice will be guided by the nature of the biomolecule, the desired site of conjugation, and the required stability of the final product. The protocols and data presented in this guide provide a solid foundation for making an informed decision and for the successful design and execution of your bioconjugation experiments.

References

A Head-to-Head Comparison: Bromo-PEG4-acid vs. Maleimide-PEG4 Linkers for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins and peptides is paramount. The choice of linker chemistry is a critical determinant of the success of these bioconjugates, impacting everything from reaction efficiency to the ultimate stability and efficacy of the final product, such as in antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used thiol-reactive PEGylated linkers: Bromo-PEG4-acid and Maleimide-PEG4.

This comparison delves into the reaction mechanisms, kinetics, stability, and specificity of each linker, supported by experimental data. Detailed protocols are provided to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

At a Glance: Key Differences

FeatureThis compoundMaleimide-PEG4
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Optimal pH 7.0 - 9.06.5 - 7.5
Reaction Rate Slower at neutral pH, faster at alkaline pHSignificantly faster at neutral pH
Bond Stability Highly stable, irreversible thioether bondThioether bond susceptible to retro-Michael reaction (reversibility)
Specificity High for thiols, but potential for reaction with other nucleophiles at high pHHighly specific for thiols at neutral pH
Key Advantage Forms a more stable and irreversible conjugateRapid and highly efficient reaction at physiological pH

Delving Deeper: A Detailed Comparison

Chemical Structures and Reaction Mechanisms

This compound contains a bromoacetyl group, which reacts with the nucleophilic thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[1][2]

Maleimide-PEG4 features a maleimide group, an α,β-unsaturated carbonyl compound. It reacts with thiols through a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the double bond in the maleimide ring to form a stable thioether linkage.[3][4]

cluster_bromo This compound Reaction cluster_maleimide Maleimide-PEG4 Reaction This compound This compound Thioether_Bromo Stable Thioether Bond This compound->Thioether_Bromo SN2 Reaction (pH 7.0-9.0) Thiol Thiol Thiol->Thioether_Bromo Maleimide-PEG4 Maleimide-PEG4 Thioether_Maleimide Thioether Bond (Potentially Reversible) Maleimide-PEG4->Thioether_Maleimide Michael Addition (pH 6.5-7.5) Thiol_Maleimide Thiol Thiol_Maleimide->Thioether_Maleimide

Reaction mechanisms for thiol conjugation.

Reaction Kinetics and pH Dependence

A key differentiator between these two linkers is their reactivity under different pH conditions. The reaction of maleimides with thiols is significantly faster at a neutral pH of 6.5-7.5.[3] One study demonstrated that the reaction rate of maleimides with thiols is 2 to 3 orders of magnitude faster than that of bromoacetyl groups at pH 6.5.

Conversely, the reactivity of the bromoacetyl group is more pronounced at a slightly alkaline pH, typically between 7.0 and 9.0. This pH-dependent reactivity can be exploited for sequential conjugation strategies where two different thiol-containing molecules are to be conjugated to a scaffold bearing both maleimide and bromoacetyl groups.

ReagentOptimal pHSecond-Order Rate Constant (k) with L-cysteine
N-ethylmaleimide6.5 - 7.5~100 - 1000 M⁻¹s⁻¹ (pH dependent)
Bromoacetyl derivative7.0 - 9.0Significantly slower than maleimide at pH 6.5
Stability of the Conjugate

The stability of the resulting thioether bond is a critical consideration, especially for in vivo applications. The thioether bond formed from the reaction of a bromoacetyl group is generally considered to be highly stable and irreversible.

In contrast, the thiosuccinimide linkage formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This potential for reversibility can be a significant drawback for applications requiring long-term stability, such as ADCs, as it may lead to premature drug release and off-target toxicity. However, it has been shown that hydrolysis of the succinimide ring in the maleimide adduct, which can be promoted at higher pH, can mitigate the retro-Michael reaction and increase the stability of the conjugate.

cluster_stability Conjugate Stability Comparison Bromo_Conjugate This compound Conjugate (Thioether Bond) Stable Highly Stable Irreversible Bromo_Conjugate->Stable Maleimide_Conjugate Maleimide-PEG4 Conjugate (Thiosuccinimide Linkage) Reversible Potentially Reversible (Retro-Michael Reaction) Maleimide_Conjugate->Reversible Hydrolysis Hydrolysis of Succinimide Ring Maleimide_Conjugate->Hydrolysis Stabilized_Maleimide Stabilized Conjugate Hydrolysis->Stabilized_Maleimide

Stability pathways of the resulting conjugates.

Specificity and Side Reactions

Both linkers exhibit high selectivity for thiol groups. Maleimides are particularly specific for thiols at a pH of 6.5-7.5, with the reaction with amines being significantly slower. At pH values above 8.5, the reaction with primary amines becomes more favorable, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid also increases.

Bromoacetyl groups also show high selectivity for thiols. However, at higher pH values (e.g., pH 9.0), there is an increased potential for reaction with other nucleophilic amino acid side chains, such as the imidazole group of histidine or the amino groups of lysine and the N-terminus, although the reaction with thiols remains predominant.

Experimental Protocols

Protocol 1: Conjugation of Maleimide-PEG4 to a Thiol-Containing Protein

This protocol is a general guideline and should be optimized for each specific protein and linker.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • Maleimide-PEG4-acid

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2. Ensure the buffer is free of thiols (e.g., DTT, 2-mercaptoethanol).

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Solution: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).

  • Desalting column or dialysis equipment for purification.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein's disulfide bonds need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed by desalting or dialysis before adding the maleimide linker.

  • Linker Preparation:

    • Immediately before use, dissolve the Maleimide-PEG4-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-acid to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation. Protect the reaction from light if using a fluorescently labeled linker.

  • Quenching the Reaction:

    • Add a 20- to 50-fold molar excess of the quenching solution (relative to the maleimide linker) to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.

    • Assess the purity and integrity of the conjugate by SDS-PAGE and size-exclusion chromatography.

cluster_workflow Maleimide-PEG4 Conjugation Workflow Start Start Protein_Prep Protein Preparation (Dissolve in Buffer, Optional Reduction) Start->Protein_Prep Linker_Prep Linker Preparation (Dissolve Maleimide-PEG4) Protein_Prep->Linker_Prep Conjugation Conjugation Reaction (Mix Protein and Linker) Linker_Prep->Conjugation Quench Quench Reaction (Add Excess Thiol) Conjugation->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Characterize Characterization (DOL, Purity) Purify->Characterize End End Characterize->End

General workflow for Maleimide-PEG4 conjugation.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general framework. Optimization of pH, reaction time, and molar excess of the linker is recommended.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Conjugation Buffer: Phosphate buffer or borate buffer, pH 8.0-8.5. Avoid amine-containing buffers like Tris.

  • Reducing Agent (optional): TCEP or DTT.

  • Quenching Solution: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).

  • Desalting column or dialysis equipment for purification.

  • Anhydrous DMF or DMSO.

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds as described in the maleimide protocol.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add an excess of a thiol-containing quenching solution to react with any unreacted bromoacetyl groups.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterization:

    • Characterize the conjugate for DOL and purity using mass spectrometry, SDS-PAGE, and size-exclusion chromatography. The formation of the thioether bond can be confirmed by the mass increase of the protein.

cluster_workflow_bromo This compound Conjugation Workflow Start_Bromo Start Protein_Prep_Bromo Protein Preparation (Dissolve in Buffer, Optional Reduction) Start_Bromo->Protein_Prep_Bromo Linker_Prep_Bromo Linker Preparation (Dissolve this compound) Protein_Prep_Bromo->Linker_Prep_Bromo Conjugation_Bromo Conjugation Reaction (Mix Protein and Linker at pH 8.0-8.5) Linker_Prep_Bromo->Conjugation_Bromo Quench_Bromo Quench Reaction (Add Excess Thiol) Conjugation_Bromo->Quench_Bromo Purify_Bromo Purification (Desalting/Dialysis) Quench_Bromo->Purify_Bromo Characterize_Bromo Characterization (DOL, Purity) Purify_Bromo->Characterize_Bromo End_Bromo End Characterize_Bromo->End_Bromo

General workflow for this compound conjugation.

Conclusion: Making the Right Choice

The selection between this compound and Maleimide-PEG4 linkers is contingent on the specific requirements of the bioconjugation application.

Maleimide-PEG4 is the linker of choice for applications that demand:

  • Rapid reaction kinetics at or near physiological pH.

  • High specificity for thiols with minimal off-target reactions under neutral conditions.

  • A straightforward, one-step conjugation process.

This compound is more suitable when:

  • High stability and irreversibility of the final conjugate are of utmost importance.

  • The potential for retro-Michael reaction with maleimides is a concern.

  • The experimental design allows for a slightly higher pH and potentially longer reaction times.

By carefully considering the trade-offs between reaction speed, stability, and reaction conditions, researchers can select the optimal linker to achieve their desired bioconjugation outcomes, ultimately leading to the development of more robust and effective protein and peptide-based therapeutics and diagnostics.

References

A Head-to-Head Comparison: Alternative Heterobifunctional Linkers to Bromo-PEG4-Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, and overall efficacy. This guide provides an objective comparison of prevalent alternatives to the Bromo-PEG4-acid linker, supported by experimental data and detailed protocols to inform rational linker selection.

This compound is a valuable tool, featuring a thiol-reactive bromo group and an amine-reactive carboxylic acid, separated by a hydrophilic tetra-polyethylene glycol (PEG) spacer. The bromide serves as a good leaving group for nucleophilic substitution with thiols, while the carboxylic acid can be activated (e.g., with EDC/NHS) to form stable amide bonds with amines.[1] However, the landscape of bioconjugation has evolved, offering a diverse toolkit of linkers with distinct reactivities and properties. This guide explores three primary classes of alternatives: Maleimide-PEG-NHS Esters, Haloacetamide-based linkers, and "Click Chemistry" handles.

Performance Comparison of Thiol-Reactive Moieties

The primary difference between this compound and many alternatives lies in the nature of the thiol-reactive group. While the bromo group reacts via nucleophilic substitution, the most common alternative, maleimide, reacts via Michael addition. This fundamental difference impacts the stability of the resulting thioether bond. The thioether bond formed from a haloacetyl derivative (like a bromoacetamide) is generally considered more stable and not susceptible to the reversal pathway (retro-Michael reaction) that can affect maleimide adducts.[2]

Linker ChemistryReaction MechanismpH Range (Thiol Reaction)Resulting BondRelative StabilityKey Considerations
Bromoacetyl/Bromoalkyl Nucleophilic Substitution (SN2)≥ 8.0[3]Stable ThioetherHigh (Irreversible)[4]Slower reaction rate than maleimide; requires higher pH which may affect some proteins.[4]
Maleimide Michael Addition6.5 - 7.5Thiosuccinimide EtherModerate (Potentially Reversible)Fast, highly selective reaction at neutral pH. The resulting bond can undergo a retro-Michael reaction, leading to deconjugation.
2,3-Diaminopropionic Acid (DPR) Maleimide Michael Addition followed by Intramolecular Hydrolysis6.5 - 7.5Stable Succinamic Acid ThioetherHigh (Irreversible)The amino group induces spontaneous hydrolysis of the succinimide ring, preventing the reverse reaction and enhancing stability.

Emerging Alternatives: Click Chemistry Linkers

Bioorthogonal "click chemistry" offers another powerful alternative for bioconjugation. These reactions are highly specific, efficient, and occur under mild, biological conditions without interfering with native functional groups.

Linker ChemistryReaction TypeKey Features
Azide-Alkyne (CuAAC) Copper-Catalyzed Azide-Alkyne CycloadditionHigh efficiency and quantitative yield. Requires a copper catalyst, which can be cytotoxic if not properly chelated (e.g., with THPTA).
DBCO-Azide (SPAAC) Strain-Promoted Alkyne-Azide CycloadditionCopper-free, making it highly biocompatible for in vivo applications. Fast kinetics and excellent stability.
Tetrazine-TCO (iEDDA) Inverse Electron-Demand Diels-AlderExceptionally fast reaction kinetics, among the fastest bioorthogonal reactions.

Impact of PEG Chain Length on Conjugate Performance

The "PEG4" component of the linker refers to four polyethylene glycol units, which enhance hydrophilicity. This is crucial for mitigating aggregation, especially when conjugating hydrophobic payloads, and can improve the pharmacokinetic properties of the final conjugate. The length of the PEG chain is a tunable parameter that can be optimized for each specific application.

ParameterEffect of Increasing PEG LengthReference
Hydrophilicity Increases
Aggregation Decreases
Plasma Clearance Generally Decreases (Longer Half-life)
In Vitro Cytotoxicity Can decrease, depending on the conjugate design
In Vivo Efficacy Often improves due to enhanced pharmacokinetics

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for key conjugation strategies.

Protocol 1: Two-Step Conjugation Using a Haloalkyl-PEG-Acid Linker (e.g., this compound)

This protocol describes the conjugation of a thiol-containing molecule (Molecule 1) and an amine-containing molecule (Molecule 2, e.g., an antibody) using a Bromo-PEG-Acid linker.

Step A: Reaction of Bromo-end with Thiol

  • Preparation: Dissolve the thiol-containing Molecule 1 and a 1.1 to 1.5 molar excess of Bromo-PEG-Acid in a suitable buffer, such as phosphate buffer (pH 7.5-8.5). The presence of an organic co-solvent like DMSO or DMF may be necessary to aid solubility.

  • Reaction: Incubate the mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by LC-MS.

  • Purification: Purify the resulting Molecule 1-PEG-Acid conjugate by reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.

Step B: Activation and Reaction of Acid-end with Amine

  • Activation: Dissolve the purified Molecule 1-PEG-Acid conjugate in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Let the activation reaction proceed for 15-60 minutes at room temperature. The reaction is most efficient at pH 4.5-7.2.

  • Conjugation: Prepare Molecule 2 (e.g., antibody) in a non-amine-containing buffer such as PBS at pH 7.2-8.0. Add the activated NHS-ester of the Molecule 1-PEG-Acid conjugate to the antibody solution. The final concentration of organic solvent should be kept low (typically <10%) to maintain protein integrity.

  • Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris-HCl. Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Two-Step Conjugation Using Maleimide-PEG-NHS Ester

This is a common strategy for linking an amine-containing protein to a thiol-containing payload.

Step A: Activation of Antibody with Maleimide-PEG-NHS Ester

  • Preparation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

  • Reaction: Immediately before use, dissolve the Maleimide-PEG-NHS ester in DMSO or DMF. Add a 10- to 50-fold molar excess of the crosslinker to the antibody solution.

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This yields the maleimide-activated antibody.

Step B: Conjugation of Thiol-Payload to Activated Antibody

  • Preparation: Dissolve the thiol-containing payload in a suitable buffer.

  • Reaction: Immediately add the thiol-payload solution to the purified, maleimide-activated antibody. A 3- to 5-fold molar excess of the payload over the antibody is often recommended.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and byproducts.

Protocol 3: Copper-Free "Click Chemistry" Conjugation using DBCO-PEG-NHS Ester

This protocol describes the labeling of an amine-containing protein with a DBCO moiety, followed by conjugation to an azide-containing molecule.

Step A: Labeling of Protein with DBCO-PEG-NHS Ester

  • Preparation: Prepare the protein in an azide-free, amine-free buffer such as PBS, pH 7-9.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in DMSO or DMF.

  • Reaction: Add the NHS reagent to the protein sample. For protein concentrations >5 mg/mL, use a 10-fold molar excess; for concentrations <5 mg/mL, use a 20- to 50-fold molar excess.

  • Incubation: Incubate at room temperature for 30 minutes or on ice for 2 hours.

  • Quenching and Purification: Stop the reaction by adding an amine-containing buffer (e.g., 1M Tris) to a final concentration of 50-100 mM. Remove excess, unreacted DBCO reagent using a desalting column.

Step B: Click Reaction with Azide-containing Molecule

  • Preparation: Prepare the azide-containing molecule in a reaction buffer.

  • Reaction: Add the purified DBCO-labeled protein to the azide-containing sample. It is recommended to use 1.5-3.0 mole equivalents of the more abundant reagent to 1 mole equivalent of the limiting reagent.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.

  • Purification: The final conjugate can be purified via size-exclusion chromatography if necessary.

Visualizing Experimental Workflows

experimental_workflows cluster_protocol1 Protocol 1: Bromo-PEG-Acid Conjugation cluster_protocol2 Protocol 2: Maleimide-PEG-NHS Conjugation cluster_protocol3 Protocol 3: DBCO-PEG-NHS Click Chemistry p1_s1 Molecule 1 (Thiol) + Bromo-PEG-Acid p1_s2 Incubate (pH 7.5-8.5) p1_s1->p1_s2 p1_s3 Purify Conjugate 1 (Molecule 1-PEG-Acid) p1_s2->p1_s3 p1_s4 Activate Acid with EDC/NHS p1_s3->p1_s4 p1_s5 Add to Molecule 2 (Amine) p1_s4->p1_s5 p1_s6 Incubate (pH 7.2-8.0) p1_s5->p1_s6 p1_s7 Purify Final Conjugate p1_s6->p1_s7 p2_s1 Antibody (Amine) + Mal-PEG-NHS p2_s2 Incubate (pH 7.2-7.5) p2_s1->p2_s2 p2_s3 Purify Activated Ab (Ab-Mal) p2_s2->p2_s3 p2_s4 Add Payload (Thiol) p2_s3->p2_s4 p2_s5 Incubate (pH 6.5-7.5) p2_s4->p2_s5 p2_s6 Purify Final ADC p2_s5->p2_s6 p3_s1 Protein (Amine) + DBCO-PEG-NHS p3_s2 Incubate (pH 7-9) p3_s1->p3_s2 p3_s3 Purify DBCO-Protein p3_s2->p3_s3 p3_s4 Add Azide-Molecule p3_s3->p3_s4 p3_s5 Incubate (4-12h, RT) p3_s4->p3_s5 p3_s6 Purify Final Conjugate p3_s5->p3_s6

Caption: Key steps in three common heterobifunctional linker conjugation workflows.

Linker_Comparison_Logic start Select Linker reactivity Required Reactivity start->reactivity stability Stability Needs start->stability conditions Reaction Conditions start->conditions thiol_amine Thiol + Amine reactivity->thiol_amine bioorthogonal Bioorthogonal (Click) reactivity->bioorthogonal Need high specificity high_stability High (Irreversible) stability->high_stability Long in-vivo half-life mod_stability Moderate (Reversible) stability->mod_stability Shorter-term use mild_ph Mild/Neutral pH conditions->mild_ph basic_ph Basic pH conditions->basic_ph thiol_amine->stability thiol_amine->conditions click DBCO/Azide/Tetrazine bioorthogonal->click bromo Bromo-PEG-Acid Bromoacetamide high_stability->bromo maleimide Maleimide-PEG-NHS mod_stability->maleimide mild_ph->maleimide basic_ph->bromo PROTAC_MoA cluster_0 PROTAC Action PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary Ternary Complex (E3-PROTAC-POI) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI Protein of Interest (POI) POI->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

References

A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 27, 2025 – In the landscape of bioconjugation, the choice of linker is paramount to the efficacy and stability of the resulting conjugate. This guide provides a detailed comparison of two prominent thiol-reactive linkers: Bromo-PEG4-acid and iodoacetamide. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their bioconjugation strategies.

The stability of the covalent bond formed between a linker and a biomolecule, such as a protein or antibody, is a critical determinant of the overall performance of a bioconjugate, particularly for therapeutic applications like antibody-drug conjugates (ADCs). Both this compound and iodoacetamide react with free thiol groups on cysteine residues to form a stable thioether bond. However, differences in their chemical structure and reactivity can influence the stability and homogeneity of the final conjugate.

Executive Summary

Iodoacetamide is a well-established, highly reactive linker that enables rapid conjugation to cysteine residues. This high reactivity is attributed to the excellent leaving group ability of iodide. In contrast, this compound, while also forming a stable thioether bond, exhibits a comparatively lower reactivity due to the bromide leaving group. This can translate to a more controlled conjugation process, potentially leading to a more homogenous product with fewer off-target modifications. The thioether bond formed by both linkers is generally considered stable and irreversible under physiological conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected performance of this compound and iodoacetamide linkers. While direct, head-to-head quantitative stability data for these specific linkers is not extensively available in the public domain, this comparison is based on established principles of chemical reactivity and the known stability of the resulting thioether bonds.

FeatureThis compound LinkerIodoacetamide Linker
Reactive Group BromoacetamideIodoacetamide
Leaving Group Bromide (Br⁻)Iodide (I⁻)
Relative Reactivity Moderate to HighHigh
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Bond Formed Stable Thioether BondStable Thioether Bond
Optimal pH Range ~7.5 - 8.5~7.5 - 8.5
Potential Side Reactions Possible reactions with other nucleophilic residues (e.g., His, Lys, Met) at higher pH and concentrations.Known to have off-target reactivity with methionine, histidine, and lysine, especially at higher pH and concentrations.[1]
Reagent Stability Generally stableLight-sensitive, solutions should be prepared fresh.[1]
Expected Conjugate Homogeneity Potentially higher due to more controlled reactivity.May be lower due to high reactivity leading to potential off-target reactions.
Expected Thioether Bond Stability HighHigh
PEG Spacer Yes (PEG4)No (in the standard linker)
Solubility Hydrophilic PEG spacer enhances aqueous solubility.[2][3]Dependent on the conjugated molecule.

Reaction Mechanism and Stability

Both this compound and iodoacetamide undergo a bimolecular nucleophilic substitution (SN2) reaction with the thiolate anion of a cysteine residue. This reaction results in the formation of a highly stable and irreversible thioether bond.

The primary difference in reactivity stems from the nature of the halogen leaving group. Iodide is a better leaving group than bromide because the carbon-iodine bond is weaker than the carbon-bromine bond. This lower bond energy means less energy is required to break the C-I bond, leading to a faster reaction rate for iodoacetamide under identical conditions.

While both form stable thioether bonds, the practical implications for stability relate to the conjugation process itself. The higher reactivity of iodoacetamide, while enabling faster conjugation, can also lead to a higher propensity for off-target reactions with other nucleophilic amino acid residues if the reaction conditions are not carefully controlled. This can result in a heterogeneous mixture of conjugates, which may have implications for the overall stability and efficacy of the final product. The more controlled reactivity of this compound may offer an advantage in producing a more homogenous and well-defined bioconjugate.

Experimental Protocols

To facilitate a direct comparison of the stability of conjugates formed with this compound and iodoacetamide linkers, the following experimental protocols are provided.

Protocol 1: General Protein Conjugation

1. Protein Preparation:

  • Dissolve the protein containing free cysteine residues in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.0) to a final concentration of 1-10 mg/mL.
  • If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.
  • Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.

2. Linker Preparation:

  • This compound: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
  • Iodoacetamide: Immediately before use, dissolve iodoacetamide in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM. Protect the solution from light.[1]

3. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the linker stock solution to the prepared protein solution.
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. For the iodoacetamide reaction, ensure the reaction is protected from light.

4. Purification:

  • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Comparative Stability Assay in Human Plasma

Objective: To compare the stability of the thioether bond of conjugates prepared with this compound and iodoacetamide in human plasma.

1. Sample Preparation:

  • Spike the purified conjugates (from Protocol 1) into human plasma at a final concentration of 100 µg/mL.
  • As a control, incubate the conjugates in PBS, pH 7.4.

2. Incubation:

  • Incubate the plasma and PBS samples at 37°C.

3. Time Points:

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

4. Analysis:

  • Analyze the samples by a suitable method such as SDS-PAGE or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point. A decrease in the amount of intact conjugate over time indicates linker instability.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided.

G cluster_0 Conjugation Workflow cluster_1 Stability Assay Protein Preparation Protein Preparation Conjugation Reaction Conjugation Reaction Protein Preparation->Conjugation Reaction Linker Preparation Linker Preparation Linker Preparation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Spike into Plasma Spike into Plasma Purification->Spike into Plasma Incubation at 37°C Incubation at 37°C Spike into Plasma->Incubation at 37°C Time-point Analysis Time-point Analysis Incubation at 37°C->Time-point Analysis Quantification Quantification Time-point Analysis->Quantification

Experimental workflow for conjugation and stability assessment.

G cluster_bromo This compound Linker cluster_iodo Iodoacetamide Linker Bromo_Reactivity Moderate Reactivity Bromo_Homogeneity Higher Homogeneity Bromo_Reactivity->Bromo_Homogeneity Controlled Reaction Bromo_Stability Stable Thioether Bond Bromo_Homogeneity->Bromo_Stability Leads to Iodo_Reactivity High Reactivity Iodo_Homogeneity Potential for Lower Homogeneity Iodo_Reactivity->Iodo_Homogeneity Fast Reaction, Potential Side Reactions Iodo_Stability Stable Thioether Bond Iodo_Homogeneity->Iodo_Stability Leads to

Conceptual relationship of reactivity and conjugate properties.

Conclusion

Both this compound and iodoacetamide are effective thiol-reactive linkers that form stable thioether bonds, crucial for the development of robust bioconjugates. The choice between them will depend on the specific requirements of the application.

  • Iodoacetamide is ideal for applications where rapid and efficient conjugation is the primary concern. However, careful optimization of reaction conditions is necessary to minimize off-target reactions and ensure the homogeneity of the final product.

  • This compound offers a more controlled conjugation reaction, which can lead to a more homogenous product. The inclusion of a hydrophilic PEG4 spacer also enhances the aqueous solubility of the linker, which can be advantageous for certain applications.

For applications where conjugate homogeneity and a well-defined product are critical, such as in the development of therapeutic ADCs, the more controlled reactivity of this compound may be preferable. For research applications where speed and high reactivity are desired for labeling, iodoacetamide remains a valuable tool. Further direct comparative studies under identical conditions would be beneficial to provide more definitive quantitative data on the long-term stability of conjugates formed with these two linkers.

References

A Comparative Guide to Functional Assays for Bromo-PEG4-Acid Conjugate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design and validation of Proteolysis Targeting Chimeras (PROTACs) require rigorous functional analysis. The linker component, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of functional assays to validate the activity of PROTACs synthesized with Bromo-PEG4-acid, a commonly used polyethylene glycol (PEG)-based linker. We will compare its performance with alternatives and provide supporting experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The linker's length, flexibility, and chemical composition are crucial for optimizing the spatial arrangement and stability of this ternary complex.[]

This compound provides a hydrophilic and flexible linker, which can enhance the solubility and bioavailability of the PROTAC molecule.[][3] PEG linkers are among the most common motifs in PROTAC design, valued for their synthetic tractability and ability to modulate physicochemical properties.[1] However, the choice of linker is not trivial, as alternatives like alkyl chains or more rigid structures can offer different advantages in terms of cell permeability and the ability to induce favorable protein-protein interactions within the ternary complex.

Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs

MZ1 is a widely studied BRD4 degrader that utilizes a PEG-based linker. In contrast, ARV-825 and dBET1 are potent BRD4 degraders that employ different, more complex linker structures to recruit the cereblon (CRBN) E3 ligase, whereas MZ1 recruits von Hippel-Lindau (VHL).

PROTACE3 Ligase LigandLinker TypeTarget ProteinDC50DmaxCell Line
MZ1 VHLPEGBRD4~25 nM>90%HeLa
ARV-825 CRBNAlkyl/Ether hybridBRD4<1 nM>95%Burkitt's Lymphoma
dBET1 CRBNAlkyl/Ether hybridBRD4~4 nM>90%MV4-11

Note: The data presented is a synthesis from multiple sources for illustrative purposes. Direct comparison is challenging due to variations in experimental conditions, cell lines, and the E3 ligase recruited. The differing E3 ligase ligands (VHL vs. CRBN) also significantly contribute to the observed differences in potency.

Key Functional Assays for Validating PROTAC Activity

A multi-faceted approach is essential to thoroughly validate the functional activity of a this compound conjugate. This typically involves confirming target engagement, ternary complex formation, and ultimately, target protein degradation.

Target Protein Degradation Assays

The primary measure of a PROTAC's success is its ability to reduce the cellular levels of the target protein.

  • Western Blotting: This is the gold-standard method for quantifying the reduction of a target protein in cells following PROTAC treatment. It allows for the determination of key parameters like DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

  • In-Cell Western (ICW) Assay: This is a higher-throughput alternative to traditional Western blotting. It is a plate-based immunofluorescence method that quantifies protein levels directly in fixed and permeabilized cells, making it suitable for screening larger numbers of compounds or conditions.

Target Engagement Assays

These assays confirm that the PROTAC binds to its intended target protein within the complex cellular environment.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding. A successful PROTAC will increase the melting temperature of its target protein in a dose-dependent manner.

Ternary Complex Formation Assays

These assays provide evidence that the PROTAC is effectively bridging the target protein and the E3 ligase.

  • NanoBRET™ Target Engagement Assay: This technology can be adapted to monitor the formation of the ternary complex in live cells. By fusing one protein (e.g., the target) to a NanoLuc luciferase and the other (e.g., the E3 ligase) to a fluorescent tag, the proximity induced by the PROTAC can be measured by bioluminescence resonance energy transfer (BRET).

Experimental Protocols

Western Blot Protocol for PROTAC-Induced Degradation

Objective: To quantify the degradation of a target protein following treatment with a this compound PROTAC conjugate.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

Objective: To measure the PROTAC-induced formation of a ternary complex between the target protein and the E3 ligase in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound and vehicle control

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase fusion proteins.

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound conjugate) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Validation Workflow for this compound Conjugates Start Synthesize PROTAC with This compound Linker Cell_Culture Cell Culture and Treatment (Dose-response) Start->Cell_Culture Assays Functional Assays Cell_Culture->Assays WB Western Blot / ICW (Protein Degradation) Assays->WB CETSA CETSA (Target Engagement) Assays->CETSA NanoBRET NanoBRET (Ternary Complex Formation) Assays->NanoBRET Data_Analysis Data Analysis (DC50, Dmax, Thermal Shift, BRET ratio) WB->Data_Analysis CETSA->Data_Analysis NanoBRET->Data_Analysis Conclusion Validate PROTAC Activity Data_Analysis->Conclusion

Caption: Experimental workflow for validating PROTAC activity.

Conclusion

The functional validation of this compound PROTAC conjugates requires a systematic approach employing a suite of complementary assays. While PEG linkers offer advantages in terms of solubility and synthetic accessibility, their performance must be empirically compared to other linker types, such as alkyl chains, to identify the optimal PROTAC candidate for a given target. By utilizing the detailed protocols for Western blotting, NanoBRET, and other assays outlined in this guide, researchers can effectively characterize the activity of their PROTACs, leading to the development of more potent and selective protein degraders. The provided data and visualizations serve as a valuable resource for making informed decisions in the design and optimization of novel therapeutics based on targeted protein degradation.

References

A Comparative Guide to Spectroscopic Methods for Quantifying Bromo-PEG4-acid Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) incorporation is a critical aspect of characterizing PEGylated molecules. This guide provides an objective comparison of various spectroscopic and alternative methods for quantifying the incorporation of Bromo-PEG4-acid, a short, discrete PEG linker. The performance of each method is supported by representative experimental data, and detailed experimental protocols are provided for key techniques.

Comparison of Quantitative Methods

The choice of analytical technique for quantifying this compound incorporation depends on several factors, including the nature of the conjugated molecule, the required sensitivity and accuracy, and the available instrumentation. The following tables summarize the key performance characteristics of spectroscopic and non-spectroscopic methods.

Table 1: Spectroscopic Methods for this compound Quantification

MethodPrincipleTypical LODTypical LOQDynamic RangePrecision (CV%)Key AdvantagesKey Limitations
¹H NMR Spectroscopy Integration of the characteristic ethylene oxide proton signal (~3.6 ppm) relative to a known standard or a signal from the parent molecule.~10 µg/mL[1]~25 µg/mL2-3 orders of magnitude< 5%Absolute, non-destructive, provides structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MALDI-TOF) Measurement of the mass shift of the parent molecule upon conjugation with this compound.pmol to fmol rangepmol to fmol range2-3 orders of magnitude5-15%High sensitivity and mass accuracy, provides molecular weight distribution.[2][3][4][5]Quantification can be challenging due to variations in ionization efficiency.
FTIR Spectroscopy Quantification of the characteristic C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹).mg/mL rangemg/mL range1-2 orders of magnitude5-10%Simple, fast, non-destructive, applicable to solid and liquid samples.Lower sensitivity, potential for overlapping signals with the parent molecule.

Table 2: Alternative (Non-Spectroscopic) Methods for Quantification

MethodPrincipleTypical LODTypical LOQDynamic RangePrecision (CV%)Key AdvantagesKey Limitations
Colorimetric Assay (Ammonium Ferrothiocyanate) Formation of a colored complex between PEG and ammonium ferrothiocyanate, which is extracted into an organic solvent and measured spectrophotometrically.~5 µg~10 µg5-100 µg< 10%Simple, inexpensive, does not require sophisticated instrumentation.Indirect method, potential for interference from other components.
Colorimetric Assay (Iodine/Barium Chloride) Formation of a colored complex between PEG, iodine, and barium ions, measured spectrophotometrically.~1 µg/mL~5 µg/mL1-30 µg/mL< 15%Simple and sensitive.Indirect method, can be affected by pH and ionic strength.
HABA Assay (for biotinylated this compound) Displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by a biotinylated PEG linker, leading to a change in absorbance at 500 nm.~4 pmol~10 pmol0.1-5 nmol/well< 10%High sensitivity and specificity for biotinylated molecules.Requires biotinylation of the PEG linker.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the specific molecule conjugated with this compound.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound conjugated molecule in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., trimethylsilyl propionate (TSP) for aqueous samples).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the area of the characteristic repeating ethylene oxide proton signal of the PEG chain (typically a singlet around 3.6 ppm).

    • Integrate the area of a well-resolved signal from the parent molecule or the internal standard.

    • Calculate the degree of incorporation by comparing the integral of the PEG signal to the integral of the reference signal, taking into account the number of protons each signal represents.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugated molecule in a suitable solvent (e.g., water, acetonitrile/water).

    • Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid for larger molecules, α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Target Plate Preparation:

    • Mix the sample solution with the matrix solution in an appropriate ratio (e.g., 1:1 v/v).

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry completely to form crystals.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • Calibrate the instrument using a standard of known molecular weight close to that of the analyte.

    • Optimize the laser power to obtain good signal intensity with minimal fragmentation.

  • Data Analysis:

    • Determine the average molecular weight of the unconjugated and the this compound conjugated molecule from the respective mass spectra.

    • The difference in the average molecular weights corresponds to the mass of the incorporated this compound moieties.

    • The distribution of peaks in the spectrum of the conjugated molecule can provide information on the heterogeneity of incorporation (i.e., the presence of molecules with one, two, or more PEG linkers).

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For liquid samples, a thin film can be cast on an infrared-transparent window (e.g., CaF₂, BaF₂).

    • For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of liquid or solid samples with minimal preparation.

  • Data Acquisition:

    • Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or the pure solvent, which will be subtracted from the sample spectrum.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic C-O-C stretching vibration of the PEG backbone, which typically appears as a strong band around 1100 cm⁻¹.

    • Identify a characteristic absorption band of the parent molecule that does not overlap with the PEG signal.

    • Create a calibration curve by measuring the absorbance of the C-O-C band for a series of standards with known concentrations of this compound conjugated to the parent molecule.

    • Determine the concentration of this compound in the unknown sample by measuring the absorbance of its C-O-C band and using the calibration curve.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described spectroscopic methods.

G ¹H NMR Workflow for this compound Quantification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Add internal standard prep1->prep2 acq1 Acquire ¹H NMR spectrum prep2->acq1 proc1 Process spectrum (FT, phase, baseline) acq1->proc1 proc2 Integrate PEG and reference signals proc1->proc2 proc3 Calculate incorporation ratio proc2->proc3

Caption: Workflow for ¹H NMR quantification of this compound.

G MALDI-TOF MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Mix sample with MALDI matrix prep2 Spot on target plate and dry prep1->prep2 acq1 Acquire mass spectrum prep2->acq1 proc1 Determine average molecular weights acq1->proc1 proc2 Calculate mass shift proc1->proc2 proc3 Determine degree of incorporation proc2->proc3

Caption: Workflow for MALDI-TOF MS quantification of this compound.

G FTIR Workflow for this compound Quantification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare sample (thin film, KBr pellet, or ATR) acq1 Record FTIR spectrum prep1->acq1 acq2 Record background spectrum acq1->acq2 proc1 Subtract background acq2->proc1 proc2 Identify and quantify C-O-C peak proc1->proc2 proc3 Determine concentration from calibration curve proc2->proc3

Caption: Workflow for FTIR quantification of this compound.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Bromo-PEG4-acid, ensuring the safety of laboratory personnel and environmental protection.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a bifunctional PEG linker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for minimizing risks to researchers and the environment. This compound is classified as a halogenated organic compound and requires disposal as hazardous waste.

Immediate Safety and Hazard Information

A Safety Data Sheet (SDS) for this compound (CAS: 1393330-38-5) indicates that this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Classification

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its classification and segregation as a halogenated organic waste.

1. Waste Segregation:

  • This compound waste must be collected separately from non-halogenated chemical waste.[2][3] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[3]

  • A dedicated, clearly labeled waste container should be designated for "Halogenated Organic Waste."

2. Waste Collection:

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a chemically resistant container with a secure screw-top cap.

  • The container must be in good condition and compatible with the chemical.

3. Labeling:

  • The waste container must be clearly and accurately labeled as "Hazardous Waste."

  • The label should include the full chemical name, "this compound," and indicate the presence of a halogenated compound. List all constituents of the waste, including solvents and their approximate concentrations.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong acids, bases, and oxidizing agents.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do not pour this compound waste down the drain or dispose of it in regular trash.

6. Spill Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect the material in the designated halogenated organic waste container.

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal start Generate this compound Waste (Pure compound, solutions, contaminated materials) collect Collect in a designated, chemically compatible container. start->collect label_container Label container: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' collect->label_container store Store securely in a cool, dry, well-ventilated satellite accumulation area. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store->contact_ehs pickup Arrange for pickup and disposal. contact_ehs->pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromo-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of Bromo-PEG4-acid to ensure laboratory safety and procedural integrity.

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a common PEG-based PROTAC linker. Adherence to these protocols will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

While some safety data sheets (SDS) for similar compounds suggest they are not classified as hazardous, the presence of a bromine atom necessitates careful handling. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.[1]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin from potential contact.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area or a chemical fume hood. If significant aerosolization is expected, consult your institution's safety officer about appropriate respiratory protection.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound from reception to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is often -20°C for long-term stability.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.

2. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood.

  • Before use, allow the container to reach room temperature to prevent condensation.

  • Weigh the required amount in a designated area, minimizing the creation of dust or aerosols.

  • If dissolving the compound, add the solvent slowly to the reagent. This compound is soluble in water, DMSO, DMF, and DCM.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound waste must be disposed of following specific protocols to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.

  • Keep halogenated waste separate from acidic, basic, or heavy metal-containing waste streams.

2. Container Management:

  • Use a compatible, leak-proof container with a secure lid for waste collection.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Keep the waste container closed except when adding waste.

3. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Follow all local, state, and national regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_contingency Contingency A Receiving and Storage B Don Personal Protective Equipment (PPE) A->B C Work in Ventilated Area/Fume Hood B->C D Weighing and Transfer C->D E Reaction Setup/Use D->E I Spill Management D->I F Segregate Halogenated Waste E->F E->I G Label and Store Waste Container F->G H Arrange for EHS Pickup G->H I->F

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG4-acid
Reactant of Route 2
Bromo-PEG4-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.